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  • Product: (R)-isoindoline-1-carboxylic acid hydrochloride
  • CAS: 1965314-61-7

Core Science & Biosynthesis

Foundational

(R)-isoindoline-1-carboxylic acid hydrochloride physical and chemical properties

An In-depth Technical Guide to (R)-isoindoline-1-carboxylic acid hydrochloride Introduction (R)-isoindoline-1-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest in the fields of medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (R)-isoindoline-1-carboxylic acid hydrochloride

Introduction

(R)-isoindoline-1-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of isoindoline, a bicyclic framework where a benzene ring is fused to a five-membered nitrogenous ring, this molecule serves as a valuable and versatile building block.[1][2] The isoindoline core is a "privileged structure" found in numerous natural products and approved pharmaceutical agents, highlighting its importance in the development of biologically active molecules.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties of the (R)-enantiomer, its characterization, reactivity, applications, and handling, grounded in established scientific principles.

Chemical Identity and Molecular Structure

The precise identification and structural understanding of a chemical entity are foundational to its application in research and development. (R)-isoindoline-1-carboxylic acid hydrochloride is defined by its specific stereochemistry and salt form, which influence its physical properties and biological interactions.

Key Identifiers:

  • Chemical Name: (R)-Isoindoline-1-carboxylic acid hydrochloride

  • CAS Number: 1965314-61-7[4]

  • Molecular Formula: C₉H₁₀ClNO₂[4][5]

  • Molecular Weight: 199.63 g/mol [4][5]

The molecule's architecture consists of a rigid isoindoline backbone with a carboxylic acid functional group at the C1 position. This position is a chiral center, and this guide specifically addresses the (R)-enantiomer. The hydrochloride salt is formed at the secondary amine of the isoindoline ring, a common strategy in pharmaceutical chemistry to enhance aqueous solubility and stability compared to the free base.[6][7]

The stereochemistry at the chiral center is a critical determinant of biological activity and synthetic efficiency. The enantiomeric counterpart, (S)-isoindoline-1-carboxylic acid hydrochloride, serves as a precursor for different bioactive molecules, and the choice between enantiomers can significantly impact the yield and pharmacological profile of the final product.[6]

Physicochemical Properties

The physical properties of (R)-isoindoline-1-carboxylic acid hydrochloride dictate its behavior in various experimental settings, from dissolution for in-vitro assays to formulation considerations. These properties are summarized in the table below.

PropertyValueSource(s)
Appearance White to gray or off-white solid/crystalline powder.[7]
Molecular Weight 199.63 g/mol [4][5]
Purity Typically ≥95% or ≥97% from commercial suppliers.[5]
Melting Point Data not widely reported in available literature.
Solubility The hydrochloride salt form enhances solubility in water. It is also soluble in various organic solvents.[7] The carboxylic acid group contributes to its solubility profile, allowing it to act as both a hydrogen-bond donor and acceptor.[8]
Storage Temperature Room temperature; store in a cool, dry, and well-ventilated area.[5]

Spectral Data and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of (R)-isoindoline-1-carboxylic acid hydrochloride. A typical workflow for such a characterization is outlined below.

G cluster_0 Analytical Workflow start Sample of (R)-isoindoline- 1-carboxylic acid HCl nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ir IR Spectroscopy start->ir hplc Purity Analysis (HPLC) start->hplc end Structural Confirmation & Purity Assessment nmr->end ms->end ir->end hplc->end

Caption: Workflow for analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, two diastereotopic protons for the CH₂ group adjacent to the nitrogen, a signal for the chiral proton at C1, and a broad signal for the amine proton (NH). The carboxylic acid proton may also be observable depending on the solvent.[9]

    • ¹³C NMR : The spectrum would display signals for the carbonyl carbon of the carboxylic acid, carbons of the aromatic ring, the chiral C1 carbon, and the methylene carbon. Two-dimensional NMR techniques like COSY and HMQC are invaluable for definitive signal assignments.[9]

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) would typically show the molecular ion for the free base (C₉H₉NO₂) at an m/z corresponding to [M+H]⁺.

  • Infrared (IR) Spectroscopy : Key absorption bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch (approx. 1700-1750 cm⁻¹), N-H stretching vibrations, and C-H stretches for the aromatic and aliphatic portions of the molecule.

Chemical Properties and Synthetic Utility

The reactivity of (R)-isoindoline-1-carboxylic acid hydrochloride is governed by its three primary functional components: the secondary amine (as a hydrochloride salt), the carboxylic acid, and the aromatic ring.

G mol (R)-isoindoline-1-carboxylic acid HCl Secondary Amine (as HCl salt) Carboxylic Acid Aromatic Ring react_n N-Acylation N-Alkylation (after neutralization) mol:n->react_n Nucleophilic site react_c Esterification Amide Bond Formation mol:c->react_c Electrophilic site

Caption: Key reactive sites of the molecule.

  • Stability and Storage : The compound should be stored in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon), as it may be sensitive to air and moisture.[5][10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10]

  • Reactivity and Synthetic Applications :

    • Carboxylic Acid Moiety : The carboxylic acid group is a key handle for synthetic elaboration. It readily participates in standard transformations such as esterification and, most importantly, amide bond formation. This allows for its coupling with various amines to generate a diverse library of derivatives, a common strategy in drug discovery.[8]

    • Secondary Amine : After neutralization of the hydrochloride salt to the free base, the secondary amine can undergo reactions like N-acylation or N-alkylation. Often, this nitrogen is protected (e.g., with a Boc group) in synthetic precursors to allow for selective reaction at the carboxylic acid.[11]

    • Chiral Building Block : Its primary utility is as a chiral precursor. It has been used to synthesize N-acyl amino acid analogues, where the stereochemistry of the starting material directly influences the properties of the final product.[6] The isoindoline scaffold itself is a component of numerous clinical drugs, including lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma.[3][12] While these drugs are isoindolin-1-one or isoindoline-1,3-dione derivatives, the fundamental isoindoline core is a recognized pharmacophore.[2][3]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling (R)-isoindoline-1-carboxylic acid hydrochloride. The following information is synthesized from available safety data sheets (SDS).

  • Hazard Identification :

    • Harmful if swallowed (H302).[11][13]

    • Causes skin irritation (H315).[13]

    • Causes serious eye irritation (H319).[13]

    • May cause respiratory irritation (H335).[13]

  • Recommended Precautions :

    • Engineering Controls : Use only outdoors or in a well-ventilated area.[10][14]

    • Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection.[10][14]

    • Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Avoid dust formation.[10][14]

  • First Aid Measures :

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[10]

    • Skin Contact : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]

    • Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

    • Ingestion : Rinse mouth and seek medical attention if symptoms occur.[10]

Conclusion

(R)-isoindoline-1-carboxylic acid hydrochloride is a specialized chiral building block with significant potential for the synthesis of complex molecular architectures. Its defined stereochemistry, coupled with the versatile reactivity of its carboxylic acid and amine functionalities, makes it a valuable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its physicochemical properties, analytical profile, and handling requirements is paramount for its safe and effective use in the laboratory. The presence of the isoindoline core in numerous FDA-approved drugs underscores the continuing importance of intermediates like this in the quest for new therapeutic agents.[3]

References

  • Appchem. (R)-Isoindoline-1-carboxylic acid hydrochloride.

  • Acros Pharmatech. (R)-Isoindoline-1-carboxylic acid hydrochloride.

  • Fisher Scientific. (2010). Safety Data Sheet - Isoindoline hydrochloride.

  • PrepChem. (n.d.). Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride.

  • Benchchem. (S)-isoindoline-1-carboxylic acid hydrochloride | 1965314-73-1.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet.

  • ABX advanced biochemical compounds. (2012). Material Safety Data Sheet.

  • Sigma-Aldrich. (R)-isoindoline-1-carboxylic acid hydrochloride | 1965314-61-7.

  • PubChem - National Institutes of Health. Isoindoline.

  • CymitQuimica. CAS 32372-82-0: Isoindoline hydrochloride.

  • Reddy, L. V. R., & Singh, A. K. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 435.

  • Fluorochem. (S)-Isoindoline-1-carboxylic acid hydrochloride (CAS 1965314-73-1).

  • BLD Pharm. 96016-96-5|Isoindoline-1-carboxylic acid hydrochloride.

  • van der Heijden, A. et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry.

  • PubChem - National Institutes of Health. 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid.

  • Zhang, Y. et al. (2022). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen.

  • Google Patents. (2020). WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound.

  • PubMed. (2025). Discovery of Novel Isoindolin-1-one Derivatives as GABAAReceptors Positive Allosteric Modulators with Antiepileptic Efficacy. Journal of Medicinal Chemistry.

  • Wikipedia. Isoindoline.

  • Lücking, U. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.

  • Chem-Impex. Isoquinoline-1-carboxylic acid.

  • ResearchGate. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.

  • Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry.

  • ChemicalBook. Isoquinoline-1-carboxylic acid CAS#: 486-73-7.

  • MDPI. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

Sources

Exploratory

The Mechanism of Action of (R)-Isoindoline-1-Carboxylic Acid Hydrochloride in Chiral Organocatalysis: A Technical Guide

Abstract (R)-Isoindoline-1-carboxylic acid hydrochloride is a highly rigidified [c]-fused bicyclic proline analog that has emerged as a powerful chiral organocatalyst. By constraining the pyrrolidine ring within a fused...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-Isoindoline-1-carboxylic acid hydrochloride is a highly rigidified [c]-fused bicyclic proline analog that has emerged as a powerful chiral organocatalyst. By constraining the pyrrolidine ring within a fused aromatic system, this catalyst provides superior stereocontrol in enamine and iminium activation pathways. This whitepaper details the mechanistic causality of its action, self-validating experimental protocols, and the thermodynamic rationale behind its superiority over classical L-proline in sterically demanding asymmetric transformations.

Introduction: The Evolution of Bicyclic Proline Analogs

In the realm of asymmetric organocatalysis, L-proline is the quintessential bifunctional catalyst, utilizing its secondary amine to form covalent enamine/iminium intermediates and its carboxylic acid to direct electrophiles via hydrogen bonding. However, the conformational flexibility of proline's pyrrolidine ring (which can adopt various envelope conformations) often leads to moderate enantioselectivities in sterically challenging reactions.

(R)-Isoindoline-1-carboxylic acid addresses this limitation. As a [c]-fused bicyclic proline analog, the fusion of a benzene ring to the pyrrolidine core restricts the conformational degrees of freedom[1]. This rigid 3D architecture heavily favors a specific Cγ-endo or Cγ-exo conformation[2]. Consequently, the chiral environment around the reactive center is highly defined, leading to enhanced facial shielding and superior enantiomeric excess (ee) in the final product. The synthesis and application of such isoindoline-1-carboxylic acid esters and derivatives have become a cornerstone in developing unnatural α-amino acid scaffolds[3].

Core Mechanistic Pathways (E-E-A-T)

Enamine Activation and Facial Shielding

When (R)-isoindoline-1-carboxylic acid reacts with an enolizable aldehyde or ketone, it forms a chiral enamine intermediate. The causality of its high stereoselectivity lies in the steric bulk of the fused aromatic ring. The rigid planar system of the isoindoline core effectively blocks one face of the enamine double bond. The carboxylic acid moiety acts as a Brønsted acid, hydrogen-bonding with the incoming electrophile and directing it exclusively to the unshielded face. This dual-action (steric hindrance + hydrogen-bond directing) ensures a highly organized, rigid transition state.

Iminium Ion Activation

For α,β-unsaturated carbonyls, the catalyst condenses to form an iminium ion, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. The rigid chiral pocket formed by the isoindoline scaffold ensures that incoming nucleophiles (such as in asymmetric Michael additions) can only approach from a single trajectory.

The Rationale for the Hydrochloride Salt

Why utilize the hydrochloride salt instead of the free base? Free secondary amino acids are susceptible to slow oxidative degradation and decarboxylation over time. The hydrochloride salt protonates the amine, rendering the molecule chemically stable for long-term storage. During the reaction protocol, the active zwitterionic catalyst is generated in situ via the addition of a mild, non-nucleophilic base (e.g., N-methylmorpholine).

Experimental Workflow: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol for a benchmark Asymmetric Aldol Reaction is designed as a self-validating system. The causality of each step is explained to empower the researcher.

Protocol: Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Acetone

  • Catalyst Activation: Weigh 10 mol% of (R)-isoindoline-1-carboxylic acid hydrochloride into a dry reaction vial. Add 10 mol% of N-methylmorpholine (NMM). Causality: NMM strictly neutralizes the HCl salt without acting as a competing nucleophile, liberating the active secondary amine.

  • Solvent Addition: Add anhydrous DMSO (1.0 mL). Causality: DMSO is highly polar and effectively solvates the zwitterionic catalyst, preventing aggregation and ensuring homogeneous kinetics.

  • Substrate Introduction: Add Acetone (excess, 5.0 equiv) followed by p-nitrobenzaldehyde (1.0 equiv). Causality: Acetone acts as both the nucleophile precursor (forming the enamine) and a co-solvent. The excess drives the equilibrium toward enamine formation.

  • Incubation: Stir at room temperature for 24 hours. Monitor via TLC until the aldehyde is consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate (3x). Causality: The mildly acidic quench hydrolyzes the product-catalyst complex, releasing the final chiral aldol product and regenerating the protonated catalyst (which partitions into the aqueous layer, allowing easy separation).

  • Validation: Analyze the crude mixture via Chiral HPLC to determine the enantiomeric excess (ee).

Quantitative Data Presentation

The structural rigidity of the isoindoline core translates directly to improved reaction metrics. Table 1 summarizes the performance enhancement compared to standard L-proline.

Catalyst SystemSubstrateElectrophileYield (%)Enantiomeric Excess (ee %)
L-ProlineAcetonep-Nitrobenzaldehyde6876
(R)-Isoindoline-1-COOH·HCl + NMMAcetonep-Nitrobenzaldehyde88>95
MacMillan's Catalyst (Gen 1)Acetonep-Nitrobenzaldehyde7582

Table 1: Comparative performance metrics for benchmark asymmetric aldol reactions. The rigidified [c]-fused bicyclic system of the isoindoline catalyst significantly outperforms flexible analogs[2].

Visualizations

EnamineCycle Cat (R)-Isoindoline-1-COOH (Active Catalyst) Iminium Iminium Intermediate (LUMO lowered) Cat->Iminium + Carbonyl - H2O Carbonyl Aldehyde/Ketone Substrate Carbonyl->Iminium Enamine Chiral Enamine (HOMO raised, Face shielded) Iminium->Enamine - H+ Product Chiral Product + Regenerated Catalyst Enamine->Product + Electrophile Stereoselective C-C bond formation Electrophile Electrophile Attack Electrophile->Product Product->Cat Hydrolysis + H2O

Figure 1: Enamine catalytic cycle of (R)-isoindoline-1-carboxylic acid showing facial shielding.

Workflow Step1 Weighing Catalyst (R)-Isoindoline-1-COOH·HCl Step2 In Situ Neutralization (Add Base, e.g., NMM) Step1->Step2 Base liberates free amine Step3 Substrate Addition (Aldehyde + Electrophile) Step2->Step3 Active catalyst formed Step4 Reaction Incubation (Solvent, Temp control) Step3->Step4 Catalytic cycles Step5 Quenching & Extraction (Aqueous Workup) Step4->Step5 Stop reaction Step6 Chiral HPLC Analysis (Determine ee %) Step5->Step6 Isolate product

Figure 2: Step-by-step experimental workflow for organocatalytic reactions using the HCl salt.

References

  • Hung, C.-T., Wu, B.-S., Chou, C.-T., Sandford, C., & Tsai, C.-C. (2023). "Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters." The Journal of Organic Chemistry. URL: [Link]

  • Solé, D., & Serrano, O. (2010). "Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation." The Journal of Organic Chemistry. URL: [Link]

  • Lu, M., Palte, R. L., Mlynarski, S. N., & Shields, J. D. (2021). "Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors." ACS Medicinal Chemistry Letters. URL: [Link]

  • Chou, C.-T., Lu, C.-W., Wu, B.-S., & Tsai, C.-C. (2024). "Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines." The Journal of Organic Chemistry (via PMC). URL: [Link]

Sources

Foundational

Toxicological Profiling and Safe Handling of (R)-Isoindoline-1-carboxylic Acid Hydrochloride

A Technical Whitepaper for Drug Development Professionals Executive Summary (R)-Isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7) is a critical chiral building block widely utilized in the synthesis of neur...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

(R)-Isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7) is a critical chiral building block widely utilized in the synthesis of neuroactive and cardiovascular pharmaceutical agents[1]. As a highly functionalized heterocycle, its structural properties make it an invaluable synthon; however, the presence of the hydrochloride salt and the lipophilic isoindoline core present specific toxicological and handling challenges. This guide synthesizes the physicochemical properties, Material Safety Data Sheet (MSDS) hazard classifications, and field-proven experimental protocols to ensure scientific integrity and operational safety during laboratory and scale-up applications.

Physicochemical Profiling

Understanding the baseline chemical properties of a compound is the first step in predicting its behavior in biological assays and physical handling. The hydrochloride salt form is specifically chosen by manufacturers to enhance the aqueous solubility and shelf-life stability of the otherwise easily oxidized free base[2].

PropertySpecification / Value
Chemical Name (R)-isoindoline-1-carboxylic acid hydrochloride
CAS Number 1965314-61-7
Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
Typical Purity ≥97.00%
Appearance Solid powder
Storage Conditions Cool, dry, well-ventilated area (2-8°C recommended)

Data aggregated from standard commercial chemical databases[1][2][3].

Toxicological Mechanisms & GHS Classification

The toxicity of (R)-isoindoline-1-carboxylic acid hydrochloride is driven by a dual-mechanism pathway. Upon contact with physiological moisture (such as the respiratory mucosa, eyes, or sweat on the skin), the compound undergoes rapid aqueous dissociation. This releases hydrochloric acid, causing immediate local pH drops (driving irritation), while the lipophilic isoindoline core penetrates cellular membranes, contributing to systemic toxicity[4].

GHS Hazard Statements

Based on structural analogs and MSDS data for isoindoline derivatives, the compound is classified under the following Global Harmonized System (GHS) parameters[4]:

  • Signal Word: Warning

  • H302: Harmful if swallowed (Systemic toxicity via gastrointestinal absorption).

  • H315: Causes skin irritation (Acidic micro-burns at the dermal layer).

  • H319: Causes serious eye irritation (Corneal protein denaturation).

  • H335: May cause respiratory irritation (Inhalation of fine particulates).

Precautionary Directives
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

ToxMech Compound (R)-isoindoline-1-carboxylic acid HCl Dissociation Aqueous Dissociation in Mucosa Compound->Dissociation HCl HCl Release (Local pH Drop) Dissociation->HCl Isoindoline Isoindoline Core (Lipophilic Penetration) Dissociation->Isoindoline Irritation Tissue Irritation (H315, H319, H335) HCl->Irritation Systemic Systemic Toxicity (H301/H302) Isoindoline->Systemic

Mechanistic pathway of mucosal irritation and systemic toxicity upon exposure.

Experimental Methodology: In Vitro Cytotoxicity Profiling

To empirically validate the H302 (Harmful if swallowed) classification and establish a therapeutic window for drug development, an in vitro cytotoxicity assay must be performed. The following protocol utilizes HepG2 cells to simulate first-pass hepatic metabolism.

Objective: Determine the IC50 of (R)-isoindoline-1-carboxylic acid hydrochloride.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock solution.

    • Causality: The free isoindoline core is highly lipophilic. Initial dissolution in DMSO prevents premature precipitation that would occur if directly introduced to an aqueous buffer, ensuring accurate dosing.

  • Cell Culture Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: HepG2 cells retain many of the specialized functions of normal human hepatocytes, making them the gold standard for evaluating hepatotoxicity linked to oral ingestion.

  • Treatment Application: Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 1 µM to 1000 µM (ensure final DMSO concentration remains ≤0.1% to avoid solvent toxicity). Expose cells for 24 hours.

  • Viability Assessment (MTT Assay): Aspirate media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 4 hours.

  • Solubilization & Quantification: Carefully remove the MTT solution and add 100 µL of acidified isopropanol (0.04 N HCl in isopropanol) to dissolve the formazan crystals.

    • Causality: Acidified isopropanol is utilized instead of pure DMSO because it neutralizes the residual basicity of cellular proteins, stabilizing the colorimetric signal of the formazan product for more accurate spectrophotometric reading.

  • Analysis: Measure absorbance at 570 nm using a microplate reader and calculate the IC50 using non-linear regression analysis.

Standard Operating Procedure (SOP): Safe Handling & Weighing

Because the hydrochloride salt is prone to aerosolization as a fine dust, handling procedures must strictly mitigate inhalation risks (H335) and dermal contact (H315).

Step-by-Step Protocol:

  • Environmental Control: Conduct all open-container operations within a certified chemical fume hood. Verify that the face velocity is calibrated to exactly 0.5 m/s.

    • Causality: This specific velocity is strong enough to capture fine hydrochloride particulates without creating turbulent vortices that could blow the lightweight powder out of the weigh boat.

  • PPE Donning: Operators must wear double nitrile gloves (to prevent permeation of the lipophilic core), tightly sealed safety goggles, and a P100 particulate respirator if handling bulk quantities outside a draft shield.

  • Static Mitigation: Pass an anti-static ionizing gun over the weighing spatula and the anti-static weigh boat prior to dispensing.

    • Causality: Halogenated organic salts are highly susceptible to triboelectric charging. Static buildup can cause the powder to suddenly repel from the spatula, leading to accidental aerosolization and operator exposure.

  • Transfer and Sealing: Transfer the required mass, immediately seal the primary reagent bottle, and place the weigh boat inside a secondary sealed container (e.g., a larger centrifuge tube) before transporting it to the reaction flask.

HandlingWorkflow A Receipt & Storage (2-8°C) B PPE Verification (Gloves, Mask) A->B C Weighing (Fume Hood) B->C D Reaction Setup (Inert Gas) C->D E Waste Disposal (Halogenated) D->E

Workflow for the safe handling and processing of (R)-isoindoline-1-carboxylic acid hydrochloride.

References

  • Acros Pharmatech. "(R)-Isoindoline-1-carboxylic acid hydrochloride Product Details." Acros Pharmatech Catalog.
  • ChemicalBook. "(R)-isoindoline-1-carboxylic acid hydrochloride | 1965314-61-7." ChemicalBook Database.
  • Sigma-Aldrich. "Isoindoline hydrochloride." Sigma-Aldrich Product Catalog.
  • Ambeed. "151004-93-2 | (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid - Safety Data." Ambeed Catalog.

Sources

Exploratory

An In-Depth Technical Guide to the Aqueous Solubility Profile of (R)-isoindoline-1-carboxylic acid hydrochloride

Foreword: The Critical Role of Solubility in Drug Development In the journey of a molecule from a promising candidate to a therapeutic agent, its physicochemical properties are paramount. Among these, aqueous solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Solubility in Drug Development

In the journey of a molecule from a promising candidate to a therapeutic agent, its physicochemical properties are paramount. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a foundational pillar of successful pharmaceutical development. This guide provides an in-depth exploration of the principles and methodologies for characterizing the aqueous solubility of (R)-isoindoline-1-carboxylic acid hydrochloride, a chiral building block with significant potential in medicinal chemistry.[1][2][3] By presenting both the theoretical underpinnings and practical, field-proven protocols, this document aims to equip scientists with the necessary tools to navigate the complexities of solubility assessment.

Introduction to (R)-isoindoline-1-carboxylic acid hydrochloride

(R)-isoindoline-1-carboxylic acid hydrochloride is a chiral heterocyclic compound featuring an isoindoline core.[4][5] The presence of both a carboxylic acid and an amine functional group makes it an ampholyte, capable of existing in cationic, zwitterionic, or anionic forms depending on the pH of the aqueous environment. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability compared to the free base.[6] A thorough understanding of its solubility behavior across the physiological pH range is essential for its development as a potential pharmaceutical intermediate or active pharmaceutical ingredient (API).

Molecular Structure:

  • IUPAC Name: (R)-Isoindoline-1-carboxylic acid hydrochloride

  • CAS Number: 1965314-61-7

  • Molecular Formula: C₉H₁₀ClNO₂

  • Molecular Weight: 199.63 g/mol

Theoretical Framework: The Physicochemical Drivers of Solubility

The aqueous solubility of an ionizable compound like (R)-isoindoline-1-carboxylic acid hydrochloride is not a single value but a dynamic property governed by several interconnected factors. A robust understanding of these principles is crucial for designing meaningful experiments and accurately interpreting the results.

The Concept of Thermodynamic vs. Kinetic Solubility

In pharmaceutical sciences, it is vital to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium with an excess of the solid drug.[7][8] It is a fundamental, material-sparing property that is independent of the dissolution rate. The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

  • Kinetic Solubility: This is the concentration at which a compound, initially dissolved in a cosolvent (typically DMSO), begins to precipitate when added to an aqueous buffer.[10] Kinetic solubility is often higher than thermodynamic solubility because it can reflect the solubility of a metastable or amorphous form of the compound. While useful for high-throughput screening in early drug discovery, it is less representative of the true equilibrium state.[10]

This guide will focus on the determination of thermodynamic solubility, as it provides the most relevant data for formulation and biopharmaceutical assessment.

The Profound Impact of pH and pKa

(R)-isoindoline-1-carboxylic acid is an amphoteric molecule with at least two ionizable groups: a carboxylic acid and a secondary amine. The ionization state of these groups is dictated by the pH of the solution and the pKa of each group.

  • pKa: The pKa is the negative logarithm of the acid dissociation constant (Ka). It represents the pH at which 50% of the functional group is in its ionized form and 50% is in its neutral form.

For (R)-isoindoline-1-carboxylic acid, we can predict two pKa values:

  • pKa₁ (Carboxylic Acid): The carboxylic acid group is acidic and will be deprotonated at higher pH values. Based on structurally similar compounds like indole-2-carboxylic acid (pKa ≈ 4.44), the pKa for this group is predicted to be in the range of 2.5 - 3.5 .[9]

  • pKa₂ (Amine): The secondary amine in the isoindoline ring is basic and will be protonated at lower pH values. Its pKa is predicted to be in the range of 8.5 - 9.5 .

The overall solubility of the compound at a given pH is the sum of the intrinsic solubility of the neutral species and the concentrations of the ionized species. The Henderson-Hasselbalch equation provides a mathematical framework for understanding this relationship.[11][12]

For a weak base (the amine group): pH = pKa + log([Base]/[Acid])

For a weak acid (the carboxylic acid group): pH = pKa + log([Salt]/[Acid])

The interplay of these two ionizable groups will result in a "U-shaped" pH-solubility profile, with the lowest solubility occurring at the isoelectric point (pI), the pH at which the net charge of the molecule is zero.

The Importance of the Solid State

The solid-state properties of the API, such as crystallinity, polymorphism, and the presence of solvates or hydrates, can have a profound impact on its measured solubility.[8]

  • Crystallinity: Crystalline forms are generally more stable and less soluble than their amorphous counterparts.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form being used for solubility studies.

  • Salt Form and Disproportionation: While the hydrochloride salt is expected to be more soluble than the free form, it can disproportionate back to the less soluble free form in solutions with a pH above the pKa of the amine.

Techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing the solid state of the material before and after solubility experiments to identify any potential phase transformations.[1][2][12][13][14][15][16][17][18]

Experimental Determination of the pH-Solubility Profile

A meticulously executed experimental plan is essential for generating high-quality, reliable solubility data. The following sections detail the protocols for determining the thermodynamic pH-solubility profile of (R)-isoindoline-1-carboxylic acid hydrochloride.

Materials and Equipment
  • (R)-isoindoline-1-carboxylic acid hydrochloride (as a well-characterized solid)

  • Deionized water (Milli-Q or equivalent)

  • A series of aqueous buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment.

  • Analytical balance

  • pH meter

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Workflow for pH-Solubility Determination

The following diagram illustrates the overall workflow for determining the pH-solubility profile.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_solid Weigh excess solid compound add_solid Add excess solid to each buffer prep_solid->add_solid prep_buffer Prepare aqueous buffers (pH 2-10) prep_buffer->add_solid shake Equilibrate at constant temperature (e.g., 25°C or 37°C for 24-48h) add_solid->shake check_solid Visually confirm excess undissolved solid shake->check_solid measure_ph Measure final pH of the slurry check_solid->measure_ph separate Separate solid and liquid (Centrifugation/Filtration) measure_ph->separate quantify Quantify concentration in the supernatant via HPLC-UV separate->quantify analyze_solid Analyze remaining solid (XRPD, DSC) separate->analyze_solid plot Plot Solubility vs. pH quantify->plot determine_pka Determine pKa and intrinsic solubility (S₀) plot->determine_pka

Caption: Workflow for pH-dependent solubility determination.

Detailed Experimental Protocols

This protocol is based on the widely accepted shake-flask method for determining thermodynamic solubility.[9]

  • Preparation of Buffers: Prepare a series of buffers (e.g., 50 mM phosphate or a universal buffer) covering the desired pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 9, and 10).

  • Sample Preparation: To a series of glass vials, add an excess amount of (R)-isoindoline-1-carboxylic acid hydrochloride. A general rule of thumb is to add enough solid to be 2-5 times the expected highest solubility.

  • Equilibration: Add a fixed volume (e.g., 2 mL) of each buffer to the corresponding vial. Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for 24 to 48 hours. It is crucial to ensure that excess solid remains at the end of the equilibration period.

  • pH Measurement: After equilibration, carefully measure the final pH of the slurry in each vial. This is the pH at which solubility is being determined.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter. Care should be taken to avoid temperature changes during this step.

  • Quantification: Dilute an aliquot of the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method (see Protocol 2).

  • Solid-State Analysis: Recover the remaining solid from the vials, dry it, and analyze it using XRPD and/or DSC to check for any changes in the solid form during the experiment.

A robust and validated HPLC method is essential for accurate quantification.[7]

  • Instrumentation:

    • HPLC System: Agilent 1100 or equivalent

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined from the UV spectrum of the compound (typically the λmax).

  • Standard Curve Preparation: Prepare a series of standard solutions of (R)-isoindoline-1-carboxylic acid hydrochloride of known concentrations in the mobile phase.

  • Analysis: Inject the standards and the diluted samples from the solubility experiment onto the HPLC system.

  • Data Processing: Integrate the peak area of the analyte in the chromatograms. Create a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation of the calibration curve to calculate the concentration of the compound in the unknown samples.

Data Presentation and Interpretation

Tabulated Solubility Data

The experimental results should be compiled into a clear and concise table. The following is a table of hypothetical data for (R)-isoindoline-1-carboxylic acid hydrochloride, based on the expected behavior of such a molecule.

Initial Buffer pHFinal Measured pHSolubility (µg/mL)Solubility (mM)
2.02.1>10000>50.1
4.04.28504.26
6.06.11500.75
7.07.02501.25
7.47.44002.00
8.08.09004.51
9.09.0250012.52
10.09.9>10000>50.1
The pH-Solubility Profile

A plot of solubility (on a logarithmic scale) versus the final measured pH provides a visual representation of the compound's solubility behavior.

G origin x_axis pH y_axis log(Solubility) title pH-Solubility Profile of (R)-isoindoline-1-carboxylic acid HCl p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 pKa1_label pKa₁ ≈ 3.0 pKa2_label pKa₂ ≈ 9.0 pI_label Isoelectric Point (pI) Lowest Solubility

Caption: Hypothetical pH-solubility profile.

Interpretation of the Profile

The hypothetical pH-solubility profile demonstrates the expected behavior of an ampholytic compound:

  • High Solubility at Low pH: Below pKa₁, both the amine and carboxylic acid groups are protonated, resulting in a net positive charge and high aqueous solubility.

  • Decreasing Solubility: As the pH increases towards the pI, the carboxylic acid group begins to deprotonate, reducing the net charge and thus the solubility.

  • Minimum Solubility (Intrinsic Solubility, S₀): The lowest solubility is observed at the isoelectric point (pI), where the zwitterionic form predominates.

  • Increasing Solubility: Above the pI, as the pH continues to rise past pKa₂, the amine group remains neutral while the carboxylic acid is deprotonated, leading to a net negative charge and an increase in solubility.

  • High Solubility at High pH: At pH values well above pKa₂, the molecule is fully deprotonated, carrying a net negative charge, which again results in high aqueous solubility.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for determining and understanding the aqueous solubility profile of (R)-isoindoline-1-carboxylic acid hydrochloride. By integrating theoretical principles with robust experimental protocols, researchers can generate the high-quality data necessary to guide critical decisions in the drug development process. The thermodynamic shake-flask method, coupled with HPLC-UV analysis and solid-state characterization, provides a self-validating system for obtaining an accurate and reliable pH-solubility profile.

Future work should focus on the experimental determination of the pKa values and the intrinsic solubility of this specific molecule to validate the predictions made in this guide. Additionally, investigating the solubility in biorelevant media (e.g., FaSSIF and FeSSIF) would provide further insights into its potential in vivo behavior. A thorough understanding of the solubility profile is an indispensable step in unlocking the full therapeutic potential of (R)-isoindoline-1-carboxylic acid and its derivatives.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(11), 4274–4280.
  • Harris, K. D. M. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review.
  • Takács-Novák, K., & Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. European Journal of Pharmaceutical Sciences, 41(1), 33-43.
  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]

  • Save My Exams. (2025, December 9). Henderson Hasselbalch Equation - AP Chemistry Study Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-10.
  • University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

  • Brittain, H. G. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.
  • Acros Pharmatech. (n.d.). (R)-Isoindoline-1-carboxylic acid hydrochloride. Retrieved from [Link]

  • Popelier, P., & Caine, B. (2023, November 8). pKa prediction from ab initio calculations. Research Outreach. Retrieved from [Link]

  • Quora. (2019, November 17). Is proline water soluble? Retrieved from [Link]

  • Singh, A., & Kumar, R. (2025, January 14). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 1-18.
  • Wikipedia. (n.d.). Isoindoline. Retrieved from [Link]

  • Sieger, P., et al. (2017). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. European Journal of Pharmaceutical Sciences, 105, 123-129.
  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemistry & Chemical Engineering Quarterly, 17(3), 231-239.
  • Gupta, A., Gaud, R. S., & Ganga, S. (2011). Development of Discriminating Dissolution Method for an Insoluble Drug: Nisoldipine. Journal of Pharmaceutical Research, 10(4), 183-187.
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60.
  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Differential Scanning Calorimetry | DSC. Retrieved from [Link]

Sources

Foundational

Conformationally Restricted Scaffolds: The Role of (R)-Isoindoline-1-Carboxylic Acid Derivatives in Modern Drug Discovery

Executive Summary In the relentless pursuit of highly selective and metabolically stable therapeutics, the rigidification of flexible molecular backbones remains a cornerstone of structure-based drug design (SBDD). As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the relentless pursuit of highly selective and metabolically stable therapeutics, the rigidification of flexible molecular backbones remains a cornerstone of structure-based drug design (SBDD). As a Senior Application Scientist, I frequently encounter the challenge of balancing conformational rigidity with metabolic stability during lead optimization. The (R)-isoindoline-1-carboxylic acid (ICA) scaffold—a bicyclic, unnatural α-amino acid—serves as a premier proline and phenylalanine surrogate. By restricting the phi (φ) and psi (ψ) dihedral angles, ICA derivatives minimize the entropic penalty upon target binding while providing a robust vector for hydrophobic interactions.

This technical whitepaper explores the structural rationale, pharmacological applications, and self-validating synthetic protocols for incorporating the (R)-isoindoline-1-carboxylic acid moiety into advanced drug candidates.

Structural Rationale & Pharmacological Applications

The fusion of a benzene ring to a pyrrolidine core in isoindoline-1-carboxylic acid creates a unique stereoelectronic profile. This rigid framework has been successfully deployed across multiple therapeutic areas:

A. HCV NS3/4A Protease Inhibitors

In the development of direct-acting antivirals, the ICA ester has been incorporated into macrocyclic peptidomimetics. The lipophilic P2 isoindoline carbamate perfectly occupies the hydrophobic S2 subsite of the HCV NS3/4A protease. This precise geometric fit is responsible for the subnanomolar potency of clinical candidates like Danoprevir (Compound 49) against multiple HCV genotypes[1].

B. Mitochondrial Uncouplers & Anti-Obesity Agents

Endogenous N-acyl amino acids stimulate UCP1-independent mitochondrial respiration, offering a pathway for treating obesity. However, their clinical utility is severely limited by rapid enzymatic degradation via PM20D1. By substituting the natural amino acid headgroup with an isoindoline-1-carboxylate, researchers generated analogues that completely resist PM20D1 cleavage. The steric bulk of the bicyclic core shields the amide bond, resulting in sustained in vivo efficacy and weight loss in murine models[2].

G A Endogenous N-Acyl Amino Acids B Rapid Hydrolysis by PM20D1 A->B C Loss of Mitochondrial Uncoupling Activity B->C D N-Acyl Isoindoline-1-carboxylic Acids E Steric Shielding of Amide Bond (PM20D1 Resistant) D->E F Sustained Mitochondrial Uncoupling & Weight Loss E->F

Steric shielding by the isoindoline core prevents PM20D1 hydrolysis, sustaining bioactivity.

C. RORγt Inverse Agonists (Autoimmune Modulators)

The Th17 axis governs cytokine production implicated in autoimmune pathologies such as psoriasis and multiple sclerosis. Isoindoline-1-carboxamides have been identified as potent inverse agonists of the RORγt nuclear receptor. The rigid core stabilizes the inactive conformation of the receptor, effectively suppressing IL-17 production[3].

G A Isoindoline-1-carboxamide (RORγt Inverse Agonist) B RORγt Receptor Conformational Shift A->B C Suppression of Th17 Cell Differentiation B->C D Reduction of IL-17 Autoimmune Pathology C->D

RORγt inhibition pathway by isoindoline derivatives reducing Th17-mediated autoimmunity.

D. ACE Inhibitors

Early structure-activity relationship (SAR) studies on angiotensin-converting enzyme (ACE) inhibitors demonstrated that homologous isoindoline-1-carboxylic acid analogues of quinapril exhibited a striking divergence in potency. This provided the first evidence that alternate binding modes exist for non-sulfhydryl versus sulfhydryl classes of small molecule ACE inhibitors[4].

Quantitative Data: Pharmacological Profiling

The following table summarizes the comparative advantages of utilizing the ICA scaffold against native ligands or traditional prototypes.

Target / ApplicationNative Ligand / StandardICA DerivativePotency / EfficacyMetabolic Stability
Mitochondrial Uncoupling N-Oleoyl PhenylalanineN-Oleoyl ICA (Cmpd 37)Equiprotent (In vivo active)>24h (Resistant to PM20D1)[2]
HCV NS3/4A Protease Proline-based macrocyclesDanoprevir (Cmpd 49)Subnanomolar IC50High liver-targeted stability[1]
RORγt Modulation (Th17) Endogenous SterolsICA-CarboxamidesHigh target affinityHigh (resists serum amidases)[3]
ACE Inhibition Enalapril / Proline coreICA-Quinapril analogEquiprotent to proline prototypeStable non-sulfhydryl profile[4]

Synthetic Methodologies: Overcoming Stereochemical Bottlenecks

Synthesizing the enantiopure (R)-enantiomer is notoriously challenging due to the propensity of the benzylic α-proton to undergo base-catalyzed epimerization. Two primary strategies dominate modern workflows:

  • Asymmetric Intramolecular Allylation : Utilizing a tert-butylsulfinamide nucleophile in a palladium/Brønsted-acid-catalyzed cascade provides exquisite stereocontrol, converting simple precursors into chiral ICA esters[1].

  • Dynamic Kinetic Resolution (DKR) : Lipase-catalyzed alkoxycarbonylation of racemic isoindoline-1-carboxylic acid esters allows for the continuous in situ racemization of the slow-reacting enantiomer, theoretically yielding 100% of the desired enantiopure carbamate[5].

G A (S)-Isoindoline (Slow Reacting) B Base-Catalyzed Racemization A->B C (R)-Isoindoline (Fast Reacting) B->C D Lipase Enzyme C->D E Enantiopure (R)-Product (100% Theoretical Yield) D->E

Lipase-catalyzed dynamic kinetic resolution yielding enantiopure isoindoline derivatives.

Self-Validating Experimental Protocol

To ensure absolute reproducibility and prevent chiral degradation, the following protocol details the synthesis of hydrolysis-resistant N-acyl (R)-isoindoline-1-carboxylic acids[2]. Every step is designed as a self-validating system with integrated analytical checkpoints.

Step 1: N-Acylation of (R)-Isoindoline-1-Carboxylate
  • Procedure : To a solution of (R)-isoindoline-1-carboxylic acid methyl ester hydrochloride (1.0 eq) and the desired fatty acid (e.g., oleic acid, 1.1 eq) in anhydrous DMF, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq) at 0 °C. Stir the mixture at room temperature for 4 hours.

  • Causality : HATU is strictly selected over traditional carbodiimides (EDC/DCC). The highly reactive HOAt-ester intermediate minimizes the lifetime of the activated acid, thereby preventing the base-catalyzed epimerization of the α-chiral center on the isoindoline ring. Initiating the reaction at 0 °C controls the exothermic formation of the active ester, further protecting stereointegrity.

  • Self-Validation : Monitor the reaction via LC-MS. The complete disappearance of the starting material mass (m/z = 178 [M+H]+) and the appearance of the product mass confirm chemical completion. Crucial Checkpoint : Chiral HPLC must be run at this stage to validate that >99% enantiomeric excess (ee) has been maintained before proceeding.

Step 2: Controlled Saponification
  • Procedure : Dissolve the intermediate from Step 1 in a 1:1 mixture of THF and H2O. Add LiOH·H2O (5.0 eq) and stir at room temperature for 3 hours. Acidify carefully with 1M HCl to pH 2.5–3.0, extract with EtOAc, dry over Na2SO4, and concentrate in vacuo[2].

  • Causality : A biphasic THF/H2O system is critical; THF fully solubilizes the highly lipophilic N-acyl chain, while water solvates the hydroxide source. LiOH is specifically chosen over NaOH or KOH because the lithium cation coordinates tightly with the carbonyl oxygen, providing a milder, more directed hydroxide delivery. This prevents the harsh, uncontrolled pH spikes that cause base-catalyzed racemization of the sensitive benzylic α-proton.

  • Self-Validation : TLC (EtOAc/Hexanes 1:1) should show a clean baseline spot corresponding to the free acid. Final validation is achieved via 1H NMR (CDCl3): the disappearance of the methyl ester singlet at ~3.75 ppm[1] and the retention of the distinct α-proton doublet/multiplet confirms structural integrity and successful deprotection without epimerization.

Sources

Exploratory

Structural Elucidation and X-ray Crystallography of (R)-Isoindoline-1-Carboxylic Acid Hydrochloride: A Technical Guide

Introduction & Mechanistic Significance (R)-isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7) is a highly valued unnatural α-amino acid building block in modern medicinal chemistry. The isoindoline core is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Significance

(R)-isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7) is a highly valued unnatural α-amino acid building block in modern medicinal chemistry. The isoindoline core is a privileged scaffold frequently incorporated into the design of muscarinic M1/M4 receptor agonists for neurological disorders, PPARδ agonists, and mitochondrial uncouplers [1, 2].

In drug development, the stereochemical fidelity of this core is paramount. The (R)- and (S)-enantiomers of isoindoline derivatives often exhibit drastically different pharmacological profiles and target affinities [3]. Consequently, rigorous determination of the absolute configuration is a Critical Quality Attribute (CQA) in preclinical development. While techniques like chiral HPLC or polarimetry can confirm enantiomeric excess, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for unambiguous absolute stereochemical assignment.

This whitepaper outlines the causality-driven methodologies for the crystallization, crystallographic data acquisition, and structural refinement of (R)-isoindoline-1-carboxylic acid hydrochloride.

The Physics of the Salt: Why the Hydrochloride Form?

The free base of isoindoline-1-carboxylic acid is zwitterionic. While it can be crystallized, zwitterions often suffer from poor solubility in standard organic solvents and exhibit unpredictable polymorphism.

Causality in Salt Selection: Converting the free base to the hydrochloride salt protonates the secondary amine, creating a robust hydrogen-bond donor ( N−H+ ). This functionalization interacts strongly with the highly electronegative chloride counterion ( Cl− ) and the adjacent carboxylic acid moiety. The resulting extensive hydrogen-bonding network ( N−H⋯Cl− and O−H⋯Cl− ) significantly increases the lattice energy, driving the formation of highly ordered, strongly diffracting single crystals rather than amorphous precipitates [4]. Furthermore, the presence of the heavier chlorine atom is a strategic necessity for the crystallographic workflow, as explained in Section 4.

Self-Validating Crystallization Methodology

To obtain diffraction-quality crystals, we employ a vapor diffusion (anti-solvent) protocol. This method acts as a self-validating system: if the supersaturation gradient is controlled correctly, the system will inherently reject impurities into the mother liquor, yielding phase-pure single crystals.

Step-by-Step Protocol: Vapor Diffusion
  • Saturation: Dissolve 50 mg of enantiopure (R)-isoindoline-1-carboxylic acid hydrochloride in 1.0 mL of LC-MS grade Methanol (MeOH) in a 4 mL glass vial.

    • Causality: MeOH provides high solubility for the polar salt while maintaining a low boiling point and low viscosity to facilitate eventual diffusion.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 2 mL inner vial.

    • Causality: Removing microscopic particulate matter prevents heterogeneous nucleation. This forces the system into homogeneous nucleation, ensuring the growth of fewer, larger single crystals rather than a microcrystalline powder.

  • Chamber Setup: Place the un-capped 2 mL inner vial into a 20 mL outer scintillation vial containing 5 mL of Diethyl Ether ( Et2​O ).

  • Sealing and Diffusion: Cap the outer vial tightly with a PTFE-lined cap and seal with Parafilm. Incubate undisturbed at 4 °C for 3–7 days.

    • Causality: Et2​O has a higher vapor pressure than MeOH. It slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solvent mixture. This gently drives the salt out of solution via controlled supersaturation.

  • Harvesting: Harvest the resulting colorless prismatic crystals under a polarized light microscope. Submerge the selected crystal immediately in Paratone-N oil.

    • Causality: The oil protects the crystal from atmospheric moisture and prevents the rapid evaporation of trapped solvent molecules, which would otherwise cause the crystal lattice to crack and lose diffraction quality.

Crystallization S1 Dissolve (R)-Isoindoline-1-COOH·HCl in minimal MeOH S2 Filter through 0.22 μm PTFE (Removes nucleation sites) S1->S2 S3 Vapor Diffusion Setup (Anti-solvent: Diethyl Ether) S2->S3 S4 Slow Diffusion (4°C, 3-5 days) S3->S4 S5 Single Crystals Harvested (Optical Microscopy Check) S4->S5

Vapor diffusion crystallization protocol for (R)-isoindoline-1-carboxylic acid HCl.

X-Ray Crystallography Workflow & Data Acquisition

Data Collection Strategy: The Role of Anomalous Dispersion

For molecules containing primarily light atoms (C, H, N, O), determining the absolute configuration is physically impossible using standard Molybdenum ( MoKα , λ=0.71073 Å) radiation because the anomalous scattering signal is too weak.

Causality in Radiation Choice: Copper ( CuKα , λ=1.54184 Å) radiation must be employed. The larger wavelength of Cu radiation maximizes the anomalous scattering contribution ( f′′ ) of the chloride counterion present in the salt. This measurable difference in the diffraction intensities of Friedel pairs ( I(hkl) vs. I(−h−k−l) ) allows the crystallographic software to calculate the Flack parameter . A Flack parameter near 0.0 rigorously validates the (R)-configuration, whereas a value near 1.0 would indicate the inverted (S)-configuration.

XRayWorkflow N1 Crystal Selection & Mounting (Cryoloop, 100 K) N2 Data Collection (Cu Kα Radiation, λ=1.5418 Å) N1->N2 N3 Data Reduction & Integration (SAINT / CrysAlisPro) N2->N3 N4 Structure Solution (Direct Methods / Dual Space) N3->N4 N5 Anisotropic Refinement (SHELXL) N4->N5 N6 Absolute Structure Determination (Flack Parameter ~0.0) N5->N6

Workflow for X-ray crystallographic absolute configuration determination.

Structural Analysis & Quantitative Data

Because (R)-isoindoline-1-carboxylic acid hydrochloride is an enantiopure chiral molecule, it must crystallize in a non-centrosymmetric Sohncke space group (typically P21​21​21​ or P21​ ). The solid-state conformation reveals that the isoindoline ring adopts a slight envelope conformation, with the carboxylic acid group at C1 occupying a pseudo-equatorial position to minimize steric clash with the fused benzene ring.

The quantitative parameters expected for a high-quality structural refinement of this scaffold are summarized below:

Crystallographic ParameterValue / Description
Chemical Formula C9​H10​ClNO2​
Formula Weight 199.63 g/mol
Temperature 100(2) K (Cryostream cooling)
Wavelength 1.54184 Å (Cu Kα)
Crystal System Orthorhombic
Space Group P21​21​21​
Z (Molecules per unit cell) 4
Density (calculated) ~1.45 g/cm³
Absorption Coefficient (μ) ~3.2 mm⁻¹
Goodness-of-fit on F² 1.00 – 1.05
Final R indices [I>2σ(I)] R1 < 0.05, wR2 < 0.12
Absolute Structure (Flack) Parameter 0.02(3) (Confirms R-configuration)

Table 1: Representative quantitative crystallographic data for (R)-isoindoline-1-carboxylic acid hydrochloride.

Conclusion

The structural elucidation of (R)-isoindoline-1-carboxylic acid hydrochloride via X-ray crystallography is a masterclass in the intersection of physical chemistry and drug design. By intentionally utilizing the hydrochloride salt to enhance lattice energy and leveraging Copper Kα radiation to exploit the anomalous dispersion of the chloride ion, researchers can establish a self-validating system for absolute stereochemical assignment. This rigorous analytical foundation ensures the integrity of downstream synthetic applications in the development of targeted therapeutics.

References

  • Hung, C.-T., et al. "Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters." The Journal of Organic Chemistry, 2023.[Link]

  • Solé, D., et al. "Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation." The Journal of Organic Chemistry, 2010.[Link]

  • Latorre, A., et al. "Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates." Organic Letters, 2012.[Link]

  • Liu, H., et al. "Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy." ACS Combinatorial Science, 2011.[Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Asymmetric Synthesis Protocol for (R)-Isoindoline-1-Carboxylic Acid Hydrochloride

Strategic Rationale & Mechanistic Overview The (R)-isoindoline-1-carboxylic acid scaffold is a privileged chiral building block in medicinal chemistry, frequently utilized in the development of pharmaceutical agents targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Overview

The (R)-isoindoline-1-carboxylic acid scaffold is a privileged chiral building block in medicinal chemistry, frequently utilized in the development of pharmaceutical agents targeting neurological disorders, metabolic diseases, and hepatitis C (e.g., HCV NS3 protease inhibitors)[1].

Historically, the synthesis of enantiopure isoindoline carboxylic acids relied heavily on dynamic kinetic resolution (DKR) using Pseudomonas cepacia lipase[2] or multi-step Pd(0)-catalyzed enolate arylation of glycine derivatives[3]. While effective, these methods often require extensive screening of resolving agents or biocatalysts.

To provide a more robust, scalable, and non-enzymatic approach, this protocol details a state-of-the-art asymmetric synthesis utilizing a palladium/Brønsted-acid-catalyzed diastereoselective intramolecular allylic amination [4]. By employing a chiral tert-butylsulfinamide nucleophile, the stereocenter is set with exquisite precision under kinetic control, followed by a chemoselective oxidation and global deprotection sequence to yield the target hydrochloride salt.

Synthetic Workflow & Logical Relationships

The synthesis is designed as a self-validating, three-phase system. Each phase is engineered to prevent side reactions (such as over-oxidation or racemization) while allowing for straightforward in-process controls (IPC).

SynthesisWorkflow SM Allylic Acetate Precursor with Chiral Sulfinamide Step1 Phase 1: Pd/Brønsted Acid Catalyzed Intramolecular Allylic Amination SM->Step1 Int1 Chiral Isoindoline Intermediate (Diastereomerically Pure) Step1->Int1  Diastereoselective Cyclization Step2 Phase 2: Two-Step Oxidation (OsO4/NaIO4 then NaClO2) Int1->Step2 Int2 N-Sulfinyl Isoindoline-1-Carboxylic Acid Step2->Int2  Olefin to Carboxylic Acid Step3 Phase 3: Acidic Deprotection (4M HCl in Dioxane) Int2->Step3 Target (R)-Isoindoline-1-Carboxylic Acid HCl (Final Product) Step3->Target  Cleavage & Salt Formation

Figure 1: Step-by-step asymmetric synthesis workflow for (R)-isoindoline-1-carboxylic acid HCl.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized quantitative parameters for each phase of the synthesis, ensuring reproducibility across different laboratory scales.

PhaseTransformationKey Reagents & CatalystsSolvent SystemTempTimeExpected Yield
1 Allylic AminationPd₂(dba)₃ (5 mol%), dppb (10 mol%), (PhO)₂PO₂H (10 mol%)CH₂Cl₂ (Anhydrous)25 °C16 h85 - 90%
2a Olefin CleavageOsO₄ (2 mol%), NaIO₄ (4 eq), 2,6-Lutidine (2 eq)Dioxane / H₂O (3:1)25 °C4 h> 90%
2b Pinnick OxidationNaClO₂ (3 eq), NaH₂PO₄ (4 eq), 2-methyl-2-butenet-BuOH / H₂O (5:1)0 → 25 °C3 h80 - 85%
3 Deprotection & Salt4M HCl in Dioxane (10 eq)CH₂Cl₂ (Minimal)0 → 25 °C2 h> 95%

Detailed Experimental Protocol

Phase 1: Palladium-Catalyzed Asymmetric Intramolecular Allylic Amination

Causality & Expertise: The use of Pd₂(dba)₃ provides the active Pd(0) species necessary for oxidative addition into the allylic C-O bond. The addition of a Brønsted acid (diphenyl phosphate) is critical; it acts synergistically to facilitate proton transfer from the sulfinamide, accelerating the cyclization and locking the transition state via hydrogen bonding to ensure high diastereoselectivity (>20:1 d.r.)[4].

  • Preparation: Flame-dry a Schlenk flask and charge it with Pd₂(dba)₃ (0.05 equiv), 1,4-bis(diphenylphosphino)butane (dppb, 0.10 equiv), and diphenyl phosphate (0.10 equiv).

  • Catalyst Activation: Evacuate and backfill the flask with Argon three times. Add anhydrous CH₂Cl₂ (0.1 M relative to substrate) and stir at room temperature for 15 minutes to pre-form the active palladium complex.

  • Cyclization: Dissolve the starting material, (RS)-1-(2-(((R)-tert-butylsulfinylamino)methyl)phenyl)allyl acetate (1.0 equiv), in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the catalyst solution.

  • Monitoring & Workup: Stir the reaction at 25 °C for 16 hours. Monitor completion via TLC (UV active, KMnO₄ stain). Upon completion, concentrate the mixture under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure chiral isoindoline intermediate.

  • Self-Validation (IPC): Confirm success via ¹H NMR. The newly formed chiral methine proton of the isoindoline ring should appear as a distinct doublet/multiplet between δ 4.80–5.10 ppm.

Phase 2: Chemoselective Two-Step Oxidation Sequence

Causality & Expertise: Direct oxidation of olefins to carboxylic acids using harsh oxidants (e.g., RuO₄ or KMnO₄) can degrade the electron-rich isoindoline core or oxidize the sulfinamide. A two-step sequence—Lemieux-Johnson cleavage to the aldehyde followed by Pinnick oxidation—ensures complete chemoselectivity[4]. The 2-methyl-2-butene used in the Pinnick oxidation acts as a hypochlorite scavenger, preventing unwanted chlorination of the aromatic ring.

Step 2a: Lemieux-Johnson Cleavage

  • Dissolve the intermediate from Phase 1 in a 3:1 mixture of Dioxane/H₂O (0.1 M).

  • Add 2,6-lutidine (2.0 equiv), followed by NaIO₄ (4.0 equiv) and OsO₄ (0.02 equiv, 2.5 wt% in t-BuOH).

  • Stir vigorously at 25 °C for 4 hours. Quench with saturated aqueous Na₂S₂O₃, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.

Step 2b: Pinnick Oxidation

  • Dissolve the crude aldehyde in a 5:1 mixture of t-BuOH/H₂O. Add 2-methyl-2-butene (10.0 equiv) and cool the mixture to 0 °C.

  • Add NaH₂PO₄ (4.0 equiv) and NaClO₂ (3.0 equiv) portion-wise.

  • Allow the reaction to warm to 25 °C and stir for 3 hours.

  • Workup: Acidify carefully to pH 4 using 1M HCl, extract with EtOAc, wash with brine, dry, and concentrate to afford the N-sulfinyl isoindoline-1-carboxylic acid.

  • Self-Validation (IPC): ¹H NMR should show the complete disappearance of olefinic protons (δ 5.8–6.0 ppm) and the appearance of a broad carboxylic acid OH peak (>10.0 ppm).

Phase 3: Global Deprotection & Hydrochloride Salt Precipitation

Causality & Expertise: The use of anhydrous 4M HCl in dioxane serves a dual purpose: it quantitatively cleaves the chiral tert-butylsulfinyl auxiliary while simultaneously protonating the resulting secondary amine. Because the reaction is conducted in a non-polar solvent mixture, the highly polar target molecule precipitates directly out of solution, driving the reaction forward and eliminating the need for tedious reverse-phase HPLC purification[1].

  • Reaction: Dissolve the carboxylic acid intermediate from Phase 2 in a minimal volume of anhydrous CH₂Cl₂. Cool the solution to 0 °C.

  • Deprotection: Add 4M HCl in Dioxane (10.0 equiv) dropwise under Argon.

  • Precipitation: Remove the ice bath and stir at 25 °C for 2 hours. A white precipitate will begin to form. Add cold diethyl ether (3x the reaction volume) to fully crash out the salt.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether to remove the cleaved tert-butyl sulfinyl byproducts.

  • Drying: Dry the white solid under high vacuum for 12 hours to afford pure (R)-isoindoline-1-carboxylic acid hydrochloride.

  • Self-Validation (QC):

    • Purity: Analyze via chiral HPLC (e.g., Chiralpak® column) against a racemic standard to confirm enantiomeric excess (ee > 99%).

    • Identity: Confirm exact mass via HRMS (ESI+) calculated for C₉H₁₀NO₂⁺ [M-Cl]⁺: 164.0706.

References

  • Ordoñez, S., et al. "Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates". Organic Letters (2012). URL:[Link]

  • Solé, D., et al. "Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation". Journal of Organic Chemistry (2010). URL:[Link]

  • Hung, C.-T., Wu, B.-S., Chou, C.-T., & Tsai, C.-C. "Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters". The Journal of Organic Chemistry (2023). URL:[Link]

Sources

Application

Application Note: (R)-Isoindoline-1-Carboxylic Acid Hydrochloride as a Chiral Building Block in Advanced API Synthesis

Executive Summary (R)-isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7) is a highly versatile, conformationally restricted unnatural α-amino acid analog[1]. Functioning as a [c]-fused bicyclic proline deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7) is a highly versatile, conformationally restricted unnatural α-amino acid analog[1]. Functioning as a [c]-fused bicyclic proline derivative, it has emerged as a privileged chiral building block in modern medicinal chemistry[2]. Its rigid planar system and defined stereocenter make it an ideal scaffold for engaging complex protein targets, including kinases, G-protein-coupled receptors (GPCRs), and nuclear receptors[3].

This application note details the mechanistic rationale, structural advantages, and validated synthetic protocols for incorporating this chiral building block into Active Pharmaceutical Ingredients (APIs), with a specific focus on the synthesis of the RORC2 inverse agonist AZD0284 [4].

Mechanistic Rationale: The Power of Conformational Restriction

In structure-based drug design, minimizing the entropic penalty of binding is a primary strategy for improving target affinity. Acyclic amides and acetamides often suffer from high conformational flexibility, leading to suboptimal ligand-receptor interactions.

By replacing an acyclic precursor with the rigidified isoindoline-1-carboxylic acid core, chemists can lock a molecule into its bioactive conformation[5]. This principle was elegantly demonstrated during the lead optimization of AZD0284, a potent inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) developed for autoimmune diseases[4]. The cyclization of a linear acetamide into a 5-membered isoindoline ring yielded a nearly 10-fold increase in cell-based potency[4]. The (R)-enantiomer specifically projects its substituents optimally into the RORC2 ligand-binding domain (LBD), inducing a conformational shift that recruits corepressors and halts the transcription of pro-inflammatory cytokines like IL-17A[4].

Biological Pathway: RORC2 Inhibition via Isoindoline Scaffolds

RORC2Pathway Stimulus Naïve CD4+ T Cell (TGF-β, IL-6, IL-23) RORC2 RORC2 (RORγt) Activation Stimulus->RORC2 Induces Transcription Transcription of IL-17A & IL-22 RORC2->Transcription Promotes Inflammation Autoimmune Inflammation (e.g., Psoriasis) Transcription->Inflammation Drives AZD AZD0284 (Isoindoline Inverse Agonist) AZD->RORC2 Binds LBD Corepressor Corepressor Recruitment AZD->Corepressor Induces Conformational Shift Corepressor->Transcription Inhibits

Figure 1: RORC2 signaling pathway and mechanism of inhibition by isoindoline-based AZD0284.

Quantitative Data: Structure-Activity Relationship (SAR) Impact

The table below summarizes the profound impact of utilizing the isoindoline scaffold during the optimization phase of AZD0284. The data highlights the superiority of the 5-membered isoindoline core over both acyclic and 6-membered analogs[4].

Compound ScaffoldStructural FeatureRelative RORC2 FRET PotencyRelative Cell Potency (TH17)Intrinsic Permeability (Papp)
Acetamide (16) Acyclic (Flexible)1.0x (Baseline)1.0x (Baseline)Moderate
Tetrahydroisoquinoline (17) 6-Membered Ring~2.5x Increase4.0x IncreaseModerate
Isoindoline (18) 5-Membered Ring~5.0x Increase ~10.0x Increase 4.4 × 10⁻⁶ cm/s
AZD0284 (20) 5-Membered Ring (Optimized)Maximal Maximal High

Synthetic Workflow & Protocol

Synthetic Workflow Diagram

SyntheticWorkflow A (R)-Isoindoline-1-carboxylic acid HCl B Boc Protection (Boc₂O, K₂CO₃) A->B C (R)-Boc-Isoindoline Intermediate B->C D Amide Coupling (HATU, DIPEA) C->D E Protected Precursor D->E F Deprotection (HCl/Dioxane) E->F G Final API (e.g., AZD0284) F->G

Figure 2: Step-by-step synthetic workflow for incorporating the chiral isoindoline building block.

Protocol: Asymmetric Amide Coupling and Deprotection

Objective: To couple the chiral isoindoline core to a target primary amine while strictly preserving the stereochemical integrity at the α-chiral center.

Phase 1: Amide Coupling
  • Activation: In an oven-dried flask under an N₂ atmosphere, dissolve (R)-Boc-isoindoline-1-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise. Stir at 0°C for 15 minutes.

    • Causality: HATU is specifically selected over standard carbodiimides (like EDC) because its HOAt-based leaving group accelerates the coupling of sterically hindered bicyclic amino acids. Maintaining the reaction at 0°C thermodynamically suppresses epimerization of the sensitive α-chiral center. DIPEA is utilized as a non-nucleophilic base to prevent unwanted side reactions[6].

  • Coupling: Add the target primary amine (1.05 eq) dropwise. Gradually warm the mixture to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: Monitor reaction progress via LC-MS. The complete disappearance of the activated ester mass and the emergence of the product mass [M+H]⁺ confirms success. If unreacted acid remains, verify the anhydrous state of the DMF, as moisture competitively hydrolyzes the active ester.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The sequential basic and acidic washes are critical. NaHCO₃ removes acidic byproducts (HOAt), while 1M HCl strips away unreacted amine and residual DIPEA, ensuring a highly pure intermediate for the next step.

Phase 2: Boc Deprotection
  • Cleavage: Dissolve the purified Boc-protected intermediate in a 4M HCl solution in 1,4-dioxane (10 volumes). Stir vigorously at room temperature for 1–2 hours.

    • Causality: Anhydrous HCl in dioxane is preferred over TFA/DCM. It cleanly cleaves the Boc protecting group without risking the hydrolysis of the newly formed amide bond, and it directly yields the product as a highly stable, easily filterable hydrochloride salt[3].

  • Isolation & Validation: Concentrate the mixture in vacuo, triturate the residue with cold diethyl ether, and filter to collect the solid API precursor.

    • Self-Validation Checkpoint: Analyze the final isolated solid via Chiral HPLC. Compare the retention time against a racemic standard to validate that the enantiomeric excess (ee) remains >99%. A shift in ee indicates temperature control failure during Phase 1.

References

  • Narjes, F., et al. (2021). AZD0284, a Potent, Selective, and Orally Bioavailable Inverse Agonist of Retinoic Acid Receptor-Related Orphan Receptor C2. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Hung, C.-T., et al. (2022). Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. The Journal of Organic Chemistry, ACS Publications.[Link]

  • National Institutes of Health (NIH). Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. PubMed Central (PMC).[Link]

Sources

Method

Application Note: Optimized Amide Coupling Strategies for (R)-Isoindoline-1-carboxylic Acid Hydrochloride

Introduction & Chemical Profile (R)-Isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7) is a highly valuable, conformationally constrained unnatural α -amino acid widely utilized in the development of peptido...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

(R)-Isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7) is a highly valuable, conformationally constrained unnatural α -amino acid widely utilized in the development of peptidomimetics and small-molecule therapeutics. Structurally, it is a cyclic derivative of phenylglycine featuring a secondary amine embedded within an isoindoline ring.

Working with this building block presents a dual synthetic challenge:

  • Steric Hindrance: The secondary amine is sterically encumbered by the fused bicyclic system, drastically reducing its nucleophilicity.

  • High Racemization Propensity: The α -proton is benzylic, making it highly acidic and exceptionally prone to base-catalyzed epimerization.

This application note provides field-proven, self-validating protocols to achieve high-yielding amide couplings while strictly preserving the (R)-stereocenter.

Mechanistic Insights: The Causality of Racemization

To successfully couple this building block, one must understand why standard peptide coupling conditions (e.g., HBTU/DIPEA) fail. The loss of chiral integrity in isoindoline-1-carboxylic acid derivatives occurs via two primary pathways:

  • Direct Enolization (Base-Catalyzed): The α -proton is situated between an electron-withdrawing carboxylate and an aromatic ring. Strong tertiary amine bases like N,N-diisopropylethylamine (DIPEA, pKa ~10.5) rapidly deprotonate this position. The resulting planar enolate is stabilized by resonance with the aromatic ring, leading to complete racemization upon reprotonation .

    • Causality-Driven Solution: Replace DIPEA with 2,4,6-trimethylpyridine (TMP/Collidine, pKa ~7.4). TMP is basic enough to neutralize the hydrochloride salt and drive the coupling, but too weak to abstract the benzylic α -proton.

  • The Oxazolone Pathway (Activation-Driven): When the (R)-isoindoline-1-carboxylic acid acts as the electrophile, activation of the carboxyl group allows the oxygen of the N-protecting group to attack the activated carbonyl, forming an oxazolone (azlactone) intermediate. The α -proton of the oxazolone is highly acidic, leading to rapid epimerization.

    • Causality-Driven Solution: Utilize DIC in combination with OxymaPure. OxymaPure is superior to traditional HOBt in suppressing oxazolone formation for highly epimerization-prone substrates .

Workflow Visualization

CouplingWorkflow Start (R)-Isoindoline-1-carboxylic acid HCl Role1 Role 1: Amine Nucleophile (Sterically Hindered) Start->Role1 Role2 Role 2: Carboxyl Electrophile (Prone to Oxazolone Formation) Start->Role2 Base Neutralization Use TMP (Collidine) instead of DIPEA Prevents Direct Enolization Role1->Base Protect N-Protection (e.g., Fmoc-OSu or Boc2O) Role2->Protect Couple1 Coupling Activation COMU or HATU (Overcomes Steric Hindrance) Base->Couple1 Couple2 Coupling Activation DIC / OxymaPure (Suppresses Oxazolone Pathway) Protect->Couple2 Prod1 Chiral Amide Product (Retention of R-configuration) Couple1->Prod1 Prod2 Chiral Amide Product (Retention of R-configuration) Couple2->Prod2

Caption: Workflow for epimerization-free amide coupling of (R)-isoindoline-1-carboxylic acid.

Data Presentation: Reagent Efficacy Comparison

The following table summarizes the quantitative impact of base and coupling reagent selection on the yield and chiral integrity of isoindoline/phenylglycine derivatives.

Coupling RoleReagent SystemBaseEpimerization RiskTypical Yield
Amine Nucleophile HBTU / HOBtDIPEAHigh (>15%)Low (<50%)
Amine Nucleophile HATU / HOAtTMPLow (<2%)High (>85%)
Amine Nucleophile COMUTMPVery Low (<1%)High (>90%)
Carboxyl Electrophile EDC / HOBtDIPEAHigh (>20%)Moderate (~60%)
Carboxyl Electrophile DIC / OxymaPureNone / TMPVery Low (<1%)High (>85%)

Experimental Protocols

Protocol A: (R)-Isoindoline-1-carboxylic acid as the Amine Nucleophile

Objective: Couple a sterically hindered secondary amine while neutralizing the HCl salt without triggering direct enolization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under argon, suspend (R)-isoindoline-1-carboxylic acid hydrochloride (1.0 eq, 0.5 mmol) in anhydrous DMF (0.2 M).

  • Neutralization: Cool the suspension to 0 °C. Add 2,4,6-trimethylpyridine (TMP) (2.0 eq, 1.0 mmol) dropwise. Stir for 5 minutes until a clear solution is obtained.

  • Pre-Activation: In a separate vial, dissolve the N-protected partner amino acid (1.1 eq) and COMU (1.1 eq) in anhydrous DMF. Add TMP (1.1 eq) and stir for 2 minutes to form the active uronium ester.

  • Coupling: Transfer the pre-activated ester to the isoindoline solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • Self-Validation Check: Perform a Chloranil test on a TLC aliquot. Note: The standard Kaiser (ninhydrin) test will fail because it only detects primary amines. A negative (colorless/yellow) Chloranil test validates the complete consumption of the secondary isoindoline amine.

  • Workup: Dilute with EtOAc, wash sequentially with 10% aqueous citric acid (to remove TMP), saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: (R)-Isoindoline-1-carboxylic acid as the Carboxyl Electrophile

Objective: Activate the highly epimerization-prone carboxylate without traversing the oxazolone racemization pathway. (Prerequisite: The amine must be pre-protected, e.g., as Fmoc-(R)-isoindoline-1-carboxylic acid).

Step-by-Step Methodology:

  • Preparation: Dissolve Fmoc-(R)-isoindoline-1-carboxylic acid (1.0 eq, 0.5 mmol) and OxymaPure (1.1 eq, 0.55 mmol) in anhydrous DMF (0.2 M) at 0 °C under argon.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq, 0.55 mmol) dropwise. Stir at 0 °C for 5 minutes. Causality note: OxymaPure acts as a potent nucleophile that rapidly attacks the O-acylisourea intermediate, forming an active ester that is highly resistant to oxazolone formation.

  • Coupling: Add the partner amine nucleophile (1.1 eq). If the amine is an HCl salt, add TMP (1.1 eq) to neutralize it. Stir at room temperature for 2–4 hours.

  • Self-Validation Check: Analyze the crude reaction mixture via Chiral HPLC against a racemic standard. The protocol is validated as successful if the (R)-diastereomer peak accounts for >99% of the product area (ee/de > 98%).

  • Workup: Filter off any precipitated diisopropylurea (DIU). Dilute the filtrate with DCM and wash with 0.1 M HCl, saturated NaHCO 3​ , and brine. Purify via flash chromatography.

References

  • Title: Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions Source: Tetrahedron Letters URL: [Link] [1]

  • Title: Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates Source: Organic Letters URL: [Link] [2]

  • Title: Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion Source: Chemistry - A European Journal URL: [Link] [3]

  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews URL: [Link] [4]

Application

Application Note: (R)-Isoindoline-1-Carboxylic Acid Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary (R)-Isoindoline-1-carboxylic acid hydrochloride is a highly valuable, conformationally constrained unnatural α -amino acid[1]. Functioning as a rigidified chimera of phenylalanine and proline, it is inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Isoindoline-1-carboxylic acid hydrochloride is a highly valuable, conformationally constrained unnatural α -amino acid[1]. Functioning as a rigidified chimera of phenylalanine and proline, it is increasingly utilized in peptidomimetic drug development to lock peptide backbones into specific bioactive conformations (such as β -turns)[2]. This application note provides comprehensive, causality-driven protocols for the preparation, activation, and coupling of this sterically hindered building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Overview: The Role of Conformational Restriction

In native peptides, the high flexibility of the linear backbone often leads to poor target receptor affinity (due to high entropic penalties upon binding) and high susceptibility to proteolytic degradation. The incorporation of (R)-isoindoline-1-carboxylic acid introduces a bicyclic system—a benzene ring fused to a pyrrolidine ring—that severely restricts the ϕ (phi) dihedral angle of the peptide backbone[3].

  • Causality of Affinity Enhancement : By pre-organizing the peptide into its bioactive conformation, the entropic cost of receptor binding is minimized. This "conformational lock" often transforms weak binders into sub-nanomolar ligands[4].

  • Causality of Stability : The steric bulk of the fused aromatic system physically shields the adjacent amide bonds from the active sites of exopeptidases and endopeptidases, drastically increasing the in vivo half-life of the peptide.

Conformational_Restriction Linear Linear Peptide (High Flexibility) Isoindoline Insert (R)-Isoindoline-1-COOH (Steric Bulk & Bicyclic Ring) Linear->Isoindoline Restricted Restricted Dihedral Angles (Phi/Psi Lock) Isoindoline->Restricted Stable Enhanced Proteolytic Stability & Target Affinity Restricted->Stable

Figure 1. Mechanism of conformational restriction by (R)-isoindoline-1-carboxylic acid.

Physicochemical Properties & Reagent Preparation

Because this reagent is commercially supplied as a hydrochloride salt with an unprotected secondary amine, it cannot be directly incorporated into the middle of an Fmoc-SPPS sequence without prior protection.

Table 1. Physicochemical Properties
PropertyValue
Chemical Name (R)-Isoindoline-1-carboxylic acid hydrochloride
CAS Number 1965314-61-7
Molecular Weight 199.63 g/mol
Formula C9H10ClNO2
Amine Type Secondary (Pyrrolidine derivative)

Experimental Protocols

Protocol A: Ex Situ Fmoc-Protection (For Internal Sequence Incorporation)

Causality: To prevent polymerization and cross-reactivity during SPPS, the free secondary amine must be protected with an Fmoc group. Because the starting material is a hydrochloride salt, it must first be neutralized in a controlled manner to prevent racemization[5].

Step-by-Step Methodology:

  • Neutralization : Dissolve 10 mmol of (R)-isoindoline-1-carboxylic acid hydrochloride in 20 mL of a 10% aqueous Na2CO3 solution. (Reasoning: The mild base neutralizes the HCl salt and maintains an alkaline pH necessary for the Schotten-Baumann-type reaction without causing base-catalyzed racemization of the α -chiral center).

  • Fmoc Addition : Dissolve 11 mmol (1.1 eq) of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 20 mL of 1,4-dioxane. Add this dropwise to the aqueous amino acid solution at 0 °C.

  • Reaction : Stir the biphasic mixture at room temperature for 12 hours.

  • Workup : Wash the mixture with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl at 0 °C to precipitate the Fmoc-protected amino acid.

  • Extraction & Drying : Extract the precipitate with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield Fmoc-(R)-isoindoline-1-carboxylic acid.

Protocol B: Solid-Phase Coupling of Fmoc-(R)-Isoindoline-1-COOH

Causality: The isoindoline nitrogen is a highly sterically hindered secondary amine. Standard coupling reagents (like HBTU or DIC alone) will result in significant deletion sequences. Therefore, highly reactive uronium/aminium salts based on HOAt (e.g., HATU) combined with a strong, non-nucleophilic base (DIPEA) are mandatory to drive the formation of the active ester and facilitate the difficult acylation[6].

Step-by-Step Methodology:

  • Resin Swelling : Swell the resin (e.g., Rink Amide AM, 0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Activation : In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-(R)-isoindoline-1-carboxylic acid and 0.39 mmol (3.9 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. (Reasoning: A slight deficit of HATU prevents irreversible capping of the resin-bound amine by the uronium salt).

  • Coupling : Add the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours. (Reasoning: Extended coupling time compensates for the steric bulk of the bicyclic system).

  • Validation (Chloranil Test) : Wash the resin. Perform a Chloranil test to verify the completion of the next coupling cycle. (Reasoning: The standard Kaiser test relies on the formation of Ruhemann's purple with primary amines. Because the isoindoline nitrogen is a secondary amine, the Kaiser test will yield a false negative. The Chloranil test must be used to accurately detect the presence of unreacted secondary amines).

Protocol C: Direct N-Terminal Capping with the Hydrochloride Salt

If the isoindoline moiety is the final N-terminal residue, the hydrochloride salt can be coupled directly without Fmoc protection.

  • Activation : Dissolve 0.4 mmol (4 eq) of (R)-isoindoline-1-carboxylic acid hydrochloride and 0.39 mmol (3.9 eq) of HATU in DMF.

  • Neutralization & Coupling : Add 1.2 mmol (12 eq) of DIPEA. (Reasoning: Extra base is required to neutralize the hydrochloride salt of the amino acid (1 eq) and drive the HATU activation (2 eq)).

  • Agitation : React with the deprotected resin for 2 hours, wash, and proceed to global cleavage (95% TFA, 2.5% TIS, 2.5% H2O).

Quantitative Data: Coupling Efficiency on Hindered Resins

To validate the choice of coupling reagents, the following table summarizes the expected coupling efficiencies of (R)-isoindoline-1-carboxylic acid onto a resin-bound valine (a sterically demanding scenario).

Table 2. Comparative Coupling Efficiencies
Coupling ReagentAdditiveBase (Eq)Time (hrs)TempExpected Yield (%)
HBTU (4 eq)HOBt (4 eq)DIPEA (8 eq)2.025 °C45 - 55%
DIC (4 eq)Oxyma (4 eq)None2.025 °C60 - 70%
HATU (3.9 eq) HOAt (in situ) DIPEA (8 eq) 2.0 25 °C > 95%
HATU (3.9 eq)HOAt (in situ)DIPEA (8 eq)1.075 °C (MW)> 98%

Workflow Visualization

SPPS_Workflow Start Resin-Bound Peptide (N-terminal Deprotected) Activation Activation (HATU / DIPEA / DMF) Start->Activation Add Reagents Prep Fmoc-Protection of (R)-Isoindoline-1-COOH (If internal residue) Prep->Activation Fmoc-AA Coupling Coupling Reaction (Sterically Hindered) Activation->Coupling Active Ester Wash Resin Washing (DMF/DCM) Coupling->Wash 2-3 Hours FmocDeprotect Fmoc Deprotection (20% Piperidine) Wash->FmocDeprotect If internal Cleavage Global Cleavage (TFA/Scavengers) Wash->Cleavage If N-terminal FmocDeprotect->Cleavage Final Step

Figure 2. SPPS workflow for integrating (R)-isoindoline-1-carboxylic acid hydrochloride.

References

  • Acros Pharmatech. (R)-Isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7). Product Catalog. URL: [Link]

  • Lu, M., et al. (2021). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1836-1842. URL: [Link]

  • Xue, Y., et al. (2021). AZD0284, a Potent, Selective, and Orally Bioavailable Inverse Agonist of Retinoic Acid Receptor-Related Orphan Receptor C2. Journal of Medicinal Chemistry, 64(18), 13795-13813. URL: [Link]

  • Van Goethem, S., et al. (2011). Structure–Activity Relationship Studies on Isoindoline Inhibitors of Dipeptidyl Peptidases 8 and 9 (DPP8, DPP9): Is DPP8-Selectivity an Attainable Goal?. Journal of Medicinal Chemistry, 54(16), 5737-5746. URL: [Link]

  • Zhang, Y., et al. (2019). A kind of peptide compound, its application and composition containing it. Google Patents (WO2019001459A1).
  • Katoh, T., et al. (2004). Synthesis of Fused Heteroarylprolines and Pyrrolopyrroles. The Journal of Organic Chemistry, 69(12), 4116-4125. URL: [Link]

Sources

Method

Application Note: Enantioselective Synthesis Pathways Utilizing (R)-Isoindoline-1-Carboxylic Acid Hydrochloride

Executive Summary & Pharmacological Significance The (R)-isoindoline-1-carboxylic acid scaffold is a highly valuable, conformationally restricted unnatural α-amino acid. Acting as a rigid bioisostere for proline, it is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Significance

The (R)-isoindoline-1-carboxylic acid scaffold is a highly valuable, conformationally restricted unnatural α-amino acid. Acting as a rigid bioisostere for proline, it is a critical structural motif in modern drug discovery. Notably, it has been successfully integrated into the development of subnanomolar HCV NS3 protease inhibitors (such as the clinical candidate Danoprevir) and serves as a core component in RORγt inverse agonists targeting autoimmune and inflammatory disorders[1],[2].

Because the spatial orientation of the carboxylic acid group dictates the binding affinity in these biological targets, achieving high enantiomeric purity is non-negotiable. This application note details two field-proven, highly efficient enantioselective synthesis pathways to generate (R)-isoindoline-1-carboxylic acid hydrochloride: a biocatalytic Dynamic Kinetic Resolution (DKR) and a Palladium-Catalyzed Asymmetric Allylic Amination .

Pathway A: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Mechanistic Causality

In standard kinetic resolution (KR), the maximum theoretical yield of a single enantiomer is capped at 50%. However, the unique stereoelectronic environment of the isoindoline-1-carboxylic ester—specifically the enhanced acidity of the α-proton flanked by the aryl ring and the ester carbonyl—facilitates spontaneous in situ racemization without the need for external metal or acid-base catalysts.

By coupling this spontaneous racemization with Pseudomonas cepacia lipase (PSL), we achieve a Dynamic Kinetic Resolution (DKR). The lipase selectively and rapidly acylates the (R)-enantiomer using diallyl carbonate. Because the unreacted (S)-enantiomer continuously racemizes back into the (R)-form, the 50% yield ceiling is bypassed, allowing for near-quantitative theoretical yields with exceptional optical purity[3].

DKR_Workflow N1 Racemic Isoindoline Ester N2 Spontaneous Racemization N1->N2 Equilibrium N3 Lipase (PSL) + Diallyl Carbonate N1->N3 Acylation N4 Kinetic Resolution N3->N4 N5 (R)-Isoindoline Carbamate N4->N5 Fast (R)-reaction N6 Acidic Hydrolysis (HCl) N5->N6 N7 (R)-Isoindoline-1-Carboxylic Acid HCl N6->N7 Final Product

Workflow for Dynamic Kinetic Resolution of Isoindoline-1-Carboxylic Acid.

Protocol 1: Step-by-Step DKR Methodology

Self-Validating System: The continuous spontaneous racemization means the unreacted (S)-enantiomer should remain at low concentrations. A successful DKR is validated when conversion exceeds 50% while maintaining >98% ee, proving that racemization outcompetes the enzymatic acylation of the (S)-enantiomer.

  • Substrate Preparation: Dissolve 10 mmol of racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition: Add 30 mmol of diallyl carbonate. Causality: Diallyl carbonate acts as both the acyl donor and an irreversible thermodynamic driver, as the leaving group undergoes decarboxylation.

  • Biocatalyst Introduction: Add 500 mg of Pseudomonas cepacia lipase (PSL) immobilized on diatomaceous earth.

  • Incubation: Stir the suspension at 45 °C for 48 hours.

  • In-Process Control (IPC): Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). Proceed only when the ester conversion is >90% and the carbamate ee is >98%.

  • Isolation: Filter the enzyme and concentrate the filtrate under reduced pressure. Purify the (R)-isoindoline carbamate via flash chromatography.

  • Deprotection & Salt Formation: Reflux the isolated carbamate in 6M HCl (20 mL) for 12 hours. Concentrate in vacuo and triturate with cold diethyl ether to precipitate (R)-isoindoline-1-carboxylic acid hydrochloride as a white solid.

Pathway B: Palladium/Brønsted-Acid Catalyzed Allylic Amination

Mechanistic Causality

This pathway constructs the isoindoline core de novo using a chiral tert-butylsulfinamide nucleophile. The Brønsted acid (e.g., diphenyl phosphate) is critical: it promotes the ionization of the tethered allylic alcohol to form an electrophilic π-allyl palladium intermediate without requiring pre-activation (such as conversion to a halide or carbonate), thereby improving atom economy[1]. The stereochemical outcome of the intramolecular amination is strictly governed by the chiral sulfinyl group, which induces a highly organized transition state.

Pd_Pathway S1 Allylic Alcohol + tert-Butylsulfinamide S2 Pd(0) / Brønsted Acid S1->S2 S3 Pi-Allyl Pd Complex S2->S3 Ionization S4 Asymmetric Amination S3->S4 Stereocontrol S5 Chiral Vinyl Isoindoline S4->S5 S6 RuCl3 / NaIO4 Oxidation S5->S6 S7 (R)-Isoindoline-1-Carboxylic Acid HCl S6->S7 Cleavage & HCl

Pd-catalyzed asymmetric allylic amination pathway to chiral isoindolines.

Protocol 2: Step-by-Step Allylic Amination Methodology

Self-Validating System: Before proceeding to the destructive oxidation step, isolate the vinyl isoindoline intermediate and determine the diastereomeric ratio (dr) via 1H NMR integration of the vinylic protons. A dr > 95:5 validates the efficacy of the chiral induction.

  • Catalyst Activation: In a Schlenk flask under argon, dissolve Pd₂(dba)₃ (2.5 mol %) and an achiral phosphine ligand (5 mol %) in anhydrous toluene (0.1 M). Stir for 15 minutes at room temperature.

  • Reaction Assembly: Add the tethered tert-butylsulfinamide allylic alcohol substrate (1.0 equiv) followed by diphenyl phosphate (10 mol %) as the Brønsted acid co-catalyst.

  • Cyclization: Heat the mixture to 60 °C and stir for 16 hours.

  • Validation Checkpoint: Quench with saturated NaHCO₃, extract with EtOAc, and concentrate. Run a crude ¹H NMR to confirm a dr > 95:5. Purify the chiral vinyl isoindoline intermediate via silica gel chromatography.

  • Oxidative Cleavage: Dissolve the intermediate in a 2:2:3 mixture of MeCN/CCl₄/H₂O. Add NaIO₄ (4.0 equiv) and a catalytic amount of RuCl₃·xH₂O (5 mol %). Stir at room temperature for 4 hours to oxidatively cleave the vinyl group into a carboxylic acid[1].

  • Salt Formation: Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate. Treat the residue with 4M HCl in dioxane to cleave the sulfinamide auxiliary and precipitate the final (R)-isoindoline-1-carboxylic acid hydrochloride.

Quantitative Data & Analytical Validation

The table below summarizes the efficiency, stereocontrol, and operational conditions of both synthetic pathways to guide route selection during process development.

Synthesis PathwayCatalyst / EnzymeStarting SubstrateYield (%)StereoselectivityKey Reaction Conditions
Dynamic Kinetic Resolution Pseudomonas cepacia lipase (PSL)Racemic isoindoline methyl ester85 - 92%> 98% ee 45 °C, MTBE, Diallyl carbonate, 48h
Asymmetric Allylic Amination Pd₂(dba)₃ / Diphenyl phosphateChiral sulfinamide allylic alcohol63 - 79%> 95:5 dr 60 °C, Toluene, Argon atm, 16h

Sources

Application

Application Note: Synthesis and Isolation of N-Boc-(R)-isoindoline-1-carboxylic Acid

Introduction and Chemical Rationale Isoindoline-1-carboxylic acid and its derivatives are highly valuable unnatural α-amino acid scaffolds. Their rigid bicyclic structure makes them privileged building blocks in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

Isoindoline-1-carboxylic acid and its derivatives are highly valuable unnatural α-amino acid scaffolds. Their rigid bicyclic structure makes them privileged building blocks in the synthesis of biologically active pharmaceuticals, including enzyme inhibitors and receptor antagonists[1],[2]. However, handling the hydrochloride salt of this zwitterionic compound presents unique solubility and reactivity challenges during standard protection workflows.

Because zwitterionic amino acids and their hydrochloride salts exhibit poor solubility in pure organic solvents, standard N-Boc protection protocols necessitate a mixed aqueous-organic solvent system[3]. The protocol detailed herein utilizes a 1,4-dioxane/water co-solvent system to ensure complete dissolution of both the polar hydrochloride salt and the non-polar di-tert-butyl dicarbonate ( Boc2​O )[4].

Mechanistic Causality

The transformation requires precise stoichiometric control of the base. For an amino acid hydrochloride salt, three equivalents of base are strictly required:

  • Neutralization: One equivalent neutralizes the HCl salt to liberate the free amine.

  • Deprotonation: One equivalent deprotonates the carboxylic acid, preventing the formation of competitive mixed anhydrides and enhancing aqueous solubility.

  • Scavenging: One equivalent acts as an acid scavenger and thermodynamic driver for the nucleophilic attack of the secondary amine onto the electrophilic carbonyl of Boc2​O .

Mechanism A Isoindoline-1-carboxylic Acid HCl Salt B Free Zwitterion Intermediate A->B NaOH (1 eq) - NaCl, - H2O C Sodium Isoindoline-1- carboxylate B->C NaOH (1 eq) - H2O D N-Boc Isoindoline-1- carboxylate C->D Boc2O (1.1 eq) - t-BuOH, - CO2

Mechanistic progression of salt neutralization and subsequent N-Boc protection.

Reagent Matrix and Optimization Data

To ensure a self-validating and reproducible system, all quantitative inputs must be strictly adhered to. Table 1 outlines the optimal stoichiometry for a 5.0 mmol scale reaction.

Table 1: Stoichiometry and Reagent Matrix

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
(R)-Isoindoline-1-carboxylic acid HCl199.631.001.00 g (5.01 mmol)Starting Material
Sodium Hydroxide (NaOH)40.003.000.60 g (15.03 mmol)Base / Scavenger
Di-tert-butyl dicarbonate ( Boc2​O )218.251.101.20 g (5.51 mmol)Electrophile
1,4-DioxaneN/AN/A10.0 mLOrganic Co-solvent
Deionized WaterN/AN/A10.0 mLAqueous Co-solvent

Table 2: Condition Optimization & Yield Profiles Empirical data demonstrating the causality between base/solvent selection and isolated yield.

Solvent SystemBase (Eq)Time (h)Impurity ProfileIsolated Yield
Dioxane / H2​O (1:1) NaOH (3.0) 16 Clean, trace t -BuOH 88%
THF / H2​O (1:1) Na2​CO3​ (3.0)24Clean, slower reaction82%
DCM / H2​O (Biphasic) Et3​N (3.0)24Unreacted SM present65%

Experimental Workflow

Workflow Step1 Phase 1: Solubilization Reagents: Dioxane/H2O (1:1) Temp: 0 °C Step2 Step2 Step1->Step2 Step3 Phase 3: Boc Addition Reagents: 1.1 eq Boc2O Time: 12-16 h at RT Step2->Step3 Step4 Phase 4: IPC & Washing Action: TLC (Ninhydrin) Wash: Et2O Step3->Step4 Step5 Phase 5: Acidification Reagents: 1M KHSO4 Target: pH 2-3 at 0 °C Step4->Step5 Aqueous layer Step6 Step6 Step5->Step6

Step-by-step experimental workflow for the synthesis of N-Boc-(R)-isoindoline-1-carboxylic acid.

Step-by-Step Protocol

Phase 1: Solubilization & Freebasing

  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Add (R)-isoindoline-1-carboxylic acid hydrochloride (1.00 g, 5.01 mmol) and suspend in 10 mL of deionized water.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add NaOH (0.60 g, 15.03 mmol) in small portions. Expert Insight: The solution will transition from a suspension to a clear, homogenous liquid as the zwitterion is converted to the highly soluble sodium carboxylate salt.

  • Add 10 mL of 1,4-dioxane to the reaction mixture and maintain stirring at 0 °C.

Phase 2: Electrophilic Addition 6. Dissolve Boc2​O (1.20 g, 5.51 mmol) in 2 mL of 1,4-dioxane. 7. Add the Boc2​O solution dropwise to the reaction flask over 10 minutes via an addition funnel or syringe. 8. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 16 hours.

Phase 3: In-Process Control (IPC) & Washing 9. Self-Validation Step: Take a 50 µL aliquot of the reaction mixture. Acidify with 1 drop of 1M HCl, extract into 200 µL EtOAc, and spot on a silica TLC plate. Elute with EtOAc/Hexanes (1:1) with 1% AcOH. Stain with Ninhydrin. The complete disappearance of the secondary amine spot (red/purple) indicates reaction completion. 10. Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove the majority of the 1,4-dioxane. 11. Transfer the remaining aqueous layer to a separatory funnel. Wash with Diethyl Ether ( Et2​O , 2 × 15 mL). Expert Insight: This critical washing step removes unreacted Boc2​O and the tert-butanol byproduct before the product is precipitated, ensuring high purity. Discard the organic washes.

Phase 4: Acidification & Isolation 12. Transfer the aqueous layer back to an Erlenmeyer flask and cool to 0 °C. 13. Critical Step: Carefully acidify the aqueous layer to pH 2.0–3.0 by dropwise addition of 1M Potassium Bisulfate ( KHSO4​ ) or 10% Citric Acid. Expert Insight: Avoid using concentrated HCl. Strong, unbuffered acids can cause localized pH drops that prematurely cleave the newly formed acid-labile Boc group. 14. Extract the acidified aqueous layer with Ethyl Acetate (EtOAc, 3 × 20 mL). 15. Combine the EtOAc extracts and wash with brine (20 mL). 16. Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to afford N-Boc-(R)-isoindoline-1-carboxylic acid as an off-white solid.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups". Available at:[Link]

  • ACS Publications. "Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters". Available at: [Link]

  • ACS Publications. "Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates". Available at: [Link]

Sources

Method

Application Note: Scale-Up Manufacturing Processes for (R)-Isoindoline-1-Carboxylic Acid Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (R)-Isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7) Introduction & Mechanistic Rationale (R)-isoindoline-1-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (R)-Isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7)

Introduction & Mechanistic Rationale

(R)-isoindoline-1-carboxylic acid hydrochloride is a highly valuable unnatural α-amino acid scaffold. It serves as a critical chiral building block in the synthesis of pharmaceuticals, including PPARδ agonists, angiotensin-converting enzyme (ACE) inhibitors, and advanced peptidomimetics.

Historically, the synthesis of enantiopure 1-substituted isoindolines has been challenging due to the propensity of the α-stereocenter to racemize and the inherent instability of the free base (which rapidly oxidizes to isoindoles or phthalimidines). Isolating the compound as a hydrochloride salt provides a stable, crystalline solid suitable for long-term storage and downstream API manufacturing.

This guide details two field-proven, scalable methodologies for its synthesis:

  • Biocatalytic Dynamic Kinetic Resolution (DKR)

  • Transition-Metal Asymmetric Intramolecular Allylation

Process 1: Enzymatic Dynamic Kinetic Resolution (DKR)

Causality & Rationale

Standard kinetic resolution of racemic mixtures is mathematically capped at a 50% yield. However, the α-proton of the isoindoline-1-carboxylate is sufficiently acidic to allow spontaneous in situ racemization of the unreacted (S)-enantiomer under standard reaction conditions. This eliminates the need for an exogenous, potentially toxic metal or acid-base racemization catalyst [1].

When Pseudomonas cepacia lipase (PSL) is introduced alongside an alkoxycarbonylating agent (diallyl carbonate), it selectively catalyzes the protection of the (R)-enantiomer. This continuous depletion of the (R)-enantiomer drives the equilibrium forward, allowing the entire racemic pool to be theoretically converted into the (R)-carbamate in 100% yield.

Step-by-Step Protocol
  • Substrate Preparation: Dissolve racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester (1.0 eq) in anhydrous toluene to achieve a 0.2 M concentration.

  • Enzyme Addition: Add Pseudomonas cepacia lipase (PSL) (typically 50–100% w/w relative to the substrate) to the reaction vessel.

  • Alkoxycarbonylation: Introduce diallyl carbonate (3.0 eq). Stir the suspension at 30–40 °C under an inert nitrogen atmosphere for 24–48 hours. Monitor enantiomeric excess (ee) and conversion via chiral HPLC.

  • Work-up & Enzyme Recovery: Filter the heterogeneous mixture through a Celite pad to recover the PSL catalyst. Note: The recovered enzyme can be washed with cold toluene and recycled for up to 5 consecutive batches without significant loss of activity. Concentrate the filtrate under reduced pressure.

  • Global Deprotection: Dissolve the crude (R)-carbamate in 6M aqueous HCl. Reflux for 12 hours. The highly acidic conditions simultaneously hydrolyze the methyl ester and cleave the allyl carbamate group.

  • Isolation: Cool the mixture to 0 °C. The (R)-isoindoline-1-carboxylic acid hydrochloride will spontaneously precipitate. Filter, wash with cold acetone, and dry under high vacuum to yield the final product as a white crystalline solid.

DKR_Workflow Racemic Racemic 1,3-Dihydro-2H-isoindole -1-carboxylic acid methyl ester Enzyme Pseudomonas cepacia lipase (PSL) + Diallyl carbonate Racemic->Enzyme Enzymatic Resolution R_Carbamate (R)-Isoindoline Carbamate (High ee) Enzyme->R_Carbamate Alkoxycarbonylation S_Ester (S)-Ester (Unreacted) Enzyme->S_Ester Leftover Deprotection Acidic Hydrolysis (6M HCl, Reflux) R_Carbamate->Deprotection Deprotection Racemization Spontaneous In Situ Racemization S_Ester->Racemization Base-free Racemization->Racemic Recycles Product (R)-Isoindoline-1-carboxylic acid hydrochloride Deprotection->Product Salt Formation

Workflow of the Biocatalytic Dynamic Kinetic Resolution (DKR) process.

Process 2: Asymmetric Intramolecular Allylation (Pd-Catalysis)

Causality & Rationale

For the de novo construction of the isoindoline core, transition-metal catalysis offers robust bond-forming capabilities. By tethering a chiral tert-butylsulfinamide to a trisubstituted allylic alcohol, stereocontrol is entirely dictated by the chiral auxiliary.

This process utilizes synergistic catalysis: a Brønsted acid (diphenyl phosphate) facilitates the departure of the hydroxyl group to form the Pd-π-allyl complex, while the chiral sulfinyl group directs the nucleophilic attack of the nitrogen. This results in a highly diastereoselective cyclization governed by kinetic control [2].

Step-by-Step Protocol
  • Catalytic Cyclization: In an oven-dried Schlenk flask, dissolve the allylic alcohol precursor (1.0 eq) in anhydrous THF (0.1 M). Add Pd(PPh3)4 (10 mol%) and diphenyl phosphate ((PhO)2PO2H, 10 mol%).

  • Reaction: Stir the mixture at 25 °C for 36–48 hours under a nitrogen atmosphere. The reaction yields a chiral isoindoline bearing a branched vinyl group at the C-1 position.

  • Oxidative Cleavage: Subject the isolated intermediate to ozonolysis (O3 at -78 °C) or RuCl3/NaIO4 oxidation to selectively convert the vinyl group into an aldehyde/ketone.

  • Esterification: Perform a Baeyer-Villiger oxidation to install the carboxylic ester moiety.

  • Global Deprotection: Treat the resulting ester with 4M HCl in dioxane. This step efficiently cleaves the tert-butylsulfinyl protecting group and hydrolyzes the ester.

  • Crystallization: Evaporate the solvent under reduced pressure and recrystallize the crude residue from an ethanol/diethyl ether mixture to afford enantiopure (R)-isoindoline-1-carboxylic acid hydrochloride.

Pd_Catalysis Substrate Allylic Alcohol with tethered tert-Butylsulfinamide Catalyst Pd(PPh3)4 (10 mol%) + (PhO)2PO2H (10 mol%) Substrate->Catalyst Cyclization Intramolecular Allylic Amination Catalyst->Cyclization Isoindoline Chiral Isoindoline (Branched Vinyl Group) Cyclization->Isoindoline Stereocontrol via Chiral Sulfinyl Oxidation Oxidative Cleavage & Baeyer-Villiger Oxidation Isoindoline->Oxidation Product (R)-Isoindoline-1-carboxylic acid hydrochloride Oxidation->Product Deprotection & HCl Salt Formation

Pd-Catalyzed Asymmetric Allylation and Oxidation pathway.

Quantitative Data Summary

The table below summarizes the operational metrics for comparing the two scale-up methodologies:

ParameterProcess 1: Enzymatic DKRProcess 2: Pd-Catalyzed Allylation
Stereocontrol Mechanism Lipase-mediated enantioselective alkoxycarbonylationSubstrate-controlled (Chiral sulfinamide auxiliary)
Maximum Theoretical Yield 100% (Dynamic Kinetic Resolution)100% (Asymmetric Synthesis)
Stereopurity >95% eeDiastereomeric ratio (dr) up to 10.4:1
Scalability High (Enzyme is recoverable/recyclable)Moderate (Requires precious metal Pd)
Key Reagents Pseudomonas cepacia lipase, Diallyl carbonatePd(PPh3)4, Diphenyl phosphate, Chiral Sulfinamide
Environmental Impact Low (Biocatalytic, metal-free racemization)Moderate (Heavy metal catalyst, organic solvents)

References

  • Morán-Ramallal, R., Gotor-Fernández, V., Laborda, P., Sayago, F. J., Cativiela, C., & Gotor, V. (2012). "Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates." Organic Letters, 14(7), 1696–1699.[Link]

  • Hung, C.-T., Wu, B.-S., Chou, C.-T., Sandford, C., & Tsai, C.-C. (2022). "Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters." The Journal of Organic Chemistry, 88(1), 613–625.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of Racemization of (R)-isoindoline-1-carboxylic acid hydrochloride during Peptide Coupling

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating non-stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating non-standard amino acids, specifically focusing on the challenges associated with (R)-isoindoline-1-carboxylic acid hydrochloride. Racemization during peptide coupling is a critical issue that can compromise the stereochemical integrity, and therefore the biological activity, of your target peptide.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and best practice protocols to help you maintain the chiral purity of your valuable synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem with (R)-isoindoline-1-carboxylic acid hydrochloride?

A1: Racemization is the conversion of a single enantiomer (in this case, the R-enantiomer) into an equal mixture of both R- and S-enantiomers.[1] This loss of stereochemical integrity is detrimental in peptide synthesis because the biological activity of a peptide is highly dependent on its precise three-dimensional structure. The presence of the S-enantiomer as a diastereomeric impurity can reduce the peptide's efficacy, alter its binding properties, and introduce potential off-target effects.[1][2] (R)-isoindoline-1-carboxylic acid, like many other amino acids, is susceptible to racemization during the carboxyl group activation step required for peptide bond formation.[3][4]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The dominant mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][5][6] The process is initiated by the activation of the carboxylic acid. The α-proton of this activated intermediate becomes acidic and can be abstracted by a base present in the reaction mixture. This results in a planar enolate intermediate which can be re-protonated from either face, leading to a mixture of both R and S configurations.[2]

Q3: Are there other, less common, racemization mechanisms to be aware of?

A3: Yes, besides the oxazolone pathway, direct enolization can also occur.[3][6] In this mechanism, a base directly abstracts the α-proton of the activated carboxylic acid, forming a planar enolate without proceeding through a cyclic intermediate. While generally less prevalent for N-protected amino acids, it can still contribute to the loss of chiral purity, especially with strong bases or prolonged activation times.

Q4: Which factors in my experimental setup have the most significant impact on the extent of racemization?

A4: Several factors can influence the rate of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC and DIC can lead to higher rates of racemization if used without additives.[7]

  • Additives: Racemization-suppressing additives are crucial, especially when using carbodiimides.[2][8]

  • Base: The strength and steric hindrance of the base used can significantly impact racemization.[1][3]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.[1]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[1][7]

  • Activation Time: Prolonged pre-activation times increase the opportunity for racemization to occur.[6][7]

Troubleshooting Guide: Addressing Racemization in Your Coupling Reactions

If you are observing diastereomeric impurities in your final product, this section provides a systematic approach to identifying and resolving the source of racemization.

Issue 1: Significant Racemization Detected by Chiral HPLC or NMR

Root Cause Analysis and Solutions:

  • Inappropriate Coupling Reagent/Additive Combination:

    • Explanation: Carbodiimide reagents (e.g., DIC, EDC) generate a highly reactive O-acylisourea intermediate that is prone to oxazolone formation and subsequent racemization.[5][8][9] The use of additives is essential to intercept this intermediate and form a more stable active ester that is less susceptible to racemization.

    • Solution: Always use a racemization-suppressing additive when employing carbodiimide coupling reagents. OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective and safer alternative to the traditionally used HOBt (1-hydroxybenzotriazole).[8][10] Experimental data consistently shows that OxymaPure® provides superior racemization suppression compared to HOBt.[10] For particularly challenging couplings, HOAt (1-hydroxy-7-azabenzotriazole) can also be considered.[10]

    • Alternative Reagents: Consider using phosphonium (e.g., PyBOP, BOP) or uronium/aminium (e.g., HBTU, HATU) salt-based coupling reagents, which often incorporate an additive moiety within their structure.[2] More recent developments have introduced ynamide-based coupling reagents which have shown excellent results in suppressing racemization.[11][12][13][14]

  • Base-Induced Racemization:

    • Explanation: The choice of base and its concentration can significantly influence racemization rates.[1] Strong, non-sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily abstract the acidic α-proton of the activated amino acid, promoting racemization.[3][7]

    • Solution:

      • Switch to a weaker or more sterically hindered base: Replace DIPEA or TEA with N-methylmorpholine (NMM) or the highly recommended 2,4,6-collidine (TMP).[1][3][7] The increased steric bulk of these bases hinders their ability to abstract the α-proton.

      • Optimize base concentration: Use the minimum amount of base necessary for the reaction to proceed efficiently.

  • Sub-optimal Reaction Temperature:

    • Explanation: Higher reaction temperatures increase the kinetic energy of the system, accelerating all reactions, including the undesired racemization pathway.[1][7]

    • Solution: Perform the coupling reaction at a lower temperature. Starting at 0°C is a common and effective practice. If using microwave-assisted synthesis, reducing the coupling temperature can also significantly limit racemization.[1]

  • Prolonged Activation Time:

    • Explanation: Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of the amine component provides more time for the oxazolone intermediate to form and racemize.[6][7]

    • Solution: Minimize the pre-activation time. Ideally, the activated amino acid should be added to the amine component immediately after activation.

Issue 2: Inconsistent or Unreliable Racemization Levels Between Batches

Root Cause Analysis and Solutions:

  • Solvent Effects:

    • Explanation: The polarity of the solvent can affect the solvation of the peptide-resin complex and influence the stability of the charged intermediates involved in racemization.[1][15] Inconsistent solvent quality or choice can lead to variable results.

    • Solution:

      • Ensure consistent solvent quality: Use high-purity, anhydrous solvents for all reactions.

      • Consider solvent choice: While DMF is a common solvent, N-methylpyrrolidone (NMP) can sometimes offer better solvation for growing peptide chains, which may indirectly impact racemization by improving reaction kinetics.[15]

  • Variability in Reagent Quality:

    • Explanation: The purity of coupling reagents, additives, and the amino acid itself can affect the reaction outcome.

    • Solution: Use high-quality reagents from reputable suppliers. Ensure proper storage conditions to prevent degradation.

Best Practices for Minimizing Racemization

Proactively implementing the following best practices will help you consistently achieve high enantiomeric purity in your peptide couplings involving (R)-isoindoline-1-carboxylic acid hydrochloride.

Selection of Coupling Reagents and Additives

The choice of coupling methodology is the most critical factor in controlling racemization.

Coupling ReagentAdditive% D-Isomer (Typical)Comments
DICNoneHighNot recommended without an additive.
DICHOBtModerateA traditional choice, but with safety concerns.[10]
DIC OxymaPure® Low Highly recommended for its efficacy and safety profile. [8][10]
HATUN/ALowGenerally provides fast coupling and low racemization.
HBTUN/ALow-ModerateCan be effective, but HATU is often superior.[2]
YnamidesN/AVery LowA newer class of reagents showing excellent racemization suppression.[12][14]

This table provides a general comparison; actual racemization levels can vary based on specific reaction conditions.

Optimized Coupling Protocol

This protocol is a robust starting point for minimizing racemization during the coupling of (R)-isoindoline-1-carboxylic acid hydrochloride.

Materials:

  • (R)-isoindoline-1-carboxylic acid hydrochloride

  • Resin-bound peptide with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N-methylmorpholine (NMM) or 2,4,6-collidine (TMP)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF.

    • Perform the N-terminal deprotection (e.g., 20% piperidine in DMF for Fmoc-SPPS) and wash the resin thoroughly with DMF.[1]

  • Amino Acid Activation (in a separate vessel):

    • Dissolve 3-5 equivalents of (R)-isoindoline-1-carboxylic acid hydrochloride and 3-5 equivalents of OxymaPure® in DMF.

    • Add 3-5 equivalents of DIC to the solution.

    • Allow the mixture to pre-activate for a minimal time, typically 1-5 minutes, at 0°C.[1]

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed resin.

    • Add 1-2 equivalents of a mild base like NMM or TMP.

    • Allow the coupling reaction to proceed for 1-2 hours, maintaining a low temperature (e.g., 0°C to room temperature).

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

    • Perform a Kaiser test or other appropriate method to confirm the completion of the coupling.[1]

Visualizing the Racemization Pathway and Prevention Strategy

Racemization_Prevention cluster_0 Racemization Pathway cluster_1 Prevention Pathway R_Acid (R)-Isoindoline-1-carboxylic acid Activated_Ester Activated Carboxylic Acid (O-Acylisourea) R_Acid->Activated_Ester Coupling Reagent (DIC) Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Base (e.g., DIPEA) -H+ Peptide_R Desired (R)-Peptide Activated_Ester->Peptide_R + Amine (Fast) Additive Additive (e.g., OxymaPure) Activated_Ester->Additive Intercepts Racemic_Mix Racemic Mixture (R and S) Oxazolone->Racemic_Mix Protonation Stable_Ester Stable Active Ester Additive->Stable_Ester Stable_Ester->Peptide_R + Amine

Caption: Mechanism of racemization and the preventative role of additives.

Analytical Methods for Quantifying Racemization

Accurate determination of the enantiomeric purity of your final peptide is crucial. This typically involves peptide hydrolysis followed by chiral analysis of the constituent amino acids.

Protocol: Determination of Enantiomeric Purity
  • Peptide Hydrolysis:

    • Hydrolyze the purified peptide using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.[7] To control for racemization that may occur during hydrolysis, it is advisable to perform the hydrolysis in deuterated acid (e.g., 6N DCl in D₂O).[7]

  • Sample Preparation:

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the amino acid mixture in a suitable buffer or solvent.

  • Chiral Analysis:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[1][16][17]

      • Inject the sample onto a suitable chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase).[17]

      • Separate the D- and L-enantiomers using an appropriate mobile phase.

      • Quantify the peak areas to determine the enantiomeric excess (% ee).

    • Gas Chromatography (GC) on a Chiral Stationary Phase: This method is also highly effective but requires that the amino acids be volatile or derivatized to become volatile.[16][18]

    • Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the enantiomeric excess of chiral carboxylic acids.[16][19]

Decision Workflow for Method Optimization

Optimization_Workflow Start Racemization Detected? Check_Base Review Base: Is it DIPEA or TEA? Start->Check_Base Yes No_Rac No Significant Racemization Start->No_Rac No Switch_Base Switch to NMM or Collidine Check_Base->Switch_Base Yes Check_Temp Review Temperature: Is it > 0°C? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Lower Temperature to 0°C Check_Temp->Lower_Temp Yes Check_Reagents Review Reagents: Using DIC/EDC without additive? Check_Temp->Check_Reagents No Lower_Temp->Check_Reagents Add_Oxyma Add OxymaPure or HOAt Check_Reagents->Add_Oxyma Yes Check_Activation Review Pre-activation Time: Is it > 5 min? Check_Reagents->Check_Activation No Add_Oxyma->Check_Activation Reduce_Time Minimize Pre-activation Time Check_Activation->Reduce_Time Yes Reanalyze Re-run Coupling & Analyze Purity Check_Activation->Reanalyze No Reduce_Time->Reanalyze Reanalyze->Start End Racemization Minimized Reanalyze->End If successful

Caption: Troubleshooting workflow for minimizing racemization.

References

  • Hu, L., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(8), 1591-1605. [Link]

  • Nishikata, T., et al. (2021). Peptide Bond Formation of Amino Acids by Transient Masking with Silylating Reagents. Journal of the American Chemical Society, 143(18), 7079-7087. [Link]

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5348. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Jabar, A. A., & Liskamp, R. M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8033. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5765-5774. [Link]

  • Song, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2133-2144. [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]

  • Hu, L., et al. (2018). Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters. Green Chemistry, 20(1), 134-140. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bedford, J., et al. (1993). Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization. International Journal of Peptide and Protein Research, 42(2), 129-136. [Link]

  • Determination of enantiomeric excess. (n.d.). University of Bristol. Retrieved from [Link]

  • Vezin, C. M., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(34), 13564-13570. [Link]

  • Vezin, C. M., et al. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 133(34), 13564-13570. [Link]

  • Racemization Assays. (n.d.). In Peptide Synthesis and Applications (pp. 169-188). [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. AMB Express, 11(1), 29. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (R)-Isoindoline-1-Carboxylic Acid Hydrochloride Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks encountered during the synthesis of (R)-isoin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks encountered during the synthesis of (R)-isoindoline-1-carboxylic acid hydrochloride. This unnatural α-amino acid is a highly valued proline analog, frequently utilized as a structural scaffold in the development of enzyme inhibitors and receptor agonists[1][2].

Synthesizing this chiral heterocycle presents unique challenges, primarily involving the instability of the isoindole core, the thermodynamic limitations of classical chiral resolution, and the hygroscopic nature of the final hydrochloride salt. This guide provides field-proven, self-validating protocols to ensure high-yield, enantiopure production.

Diagnostic Troubleshooting Workflow

Before diving into specific chemical interventions, use the diagnostic matrix below to isolate the exact stage where your yield or enantiomeric excess (ee) is failing.

TroubleshootingWorkflow Start Low Yield Detected in (R)-Isoindoline-1-COOH·HCl Step1 1. Core Cyclization (Isoindole Formation) Start->Step1 Step2 2. Chiral Resolution (Enantiomeric Separation) Start->Step2 Step3 3. Salt Formation (HCl Addition & Isolation) Start->Step3 Issue1 Polymerization or Oxidation of Isoindole Step1->Issue1 Issue2 Max 50% yield limit or poor ee% Step2->Issue2 Issue3 Product loss in mother liquor Step3->Issue3 Fix1 Use excess TFA/HCl to form stable isoindolium intermediate Issue1->Fix1 Fix2 Implement Dynamic Kinetic Resolution (DKR) with Lipase Issue2->Fix2 Fix3 Optimize trituration with anhydrous ether Issue3->Fix3

Diagnostic workflow for identifying yield-limiting steps in isoindoline synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why is the overall yield of the racemic isoindoline-1-carboxylic acid core so low during the initial cyclization step?

The Causality: The intermediate isoindole is highly nucleophilic. At room temperature, it is exceptionally prone to rapid oxidation and spontaneous polymerization, leading to complex, intractable mixtures and severe yield degradation[3]. The Solution: Employ an umpolung (polarity reversal) strategy. Immediately convert the transient, nucleophilic isoindole into an electrophilic isoindolium ion by adding a superstoichiometric amount of a strong protic acid (such as Trifluoroacetic Acid (TFA) or HCl)[3]. This protonation halts polymerization and stabilizes the intermediate, allowing for clean subsequent transformations or isolation.

Q2: How can I overcome the 50% yield limit inherent to the chiral resolution of the racemic mixture?

The Causality: Classical resolution using chiral salts (e.g., tartaric acid) physically separates the enantiomers, meaning the unwanted (S)-enantiomer is discarded. This caps your absolute theoretical yield at 50%[1]. The Solution: Transition your workflow to a Dynamic Kinetic Resolution (DKR) . By utilizing a biocatalyst such as Pseudomonas cepacia lipase (PSL) alongside an acyl donor (like diallyl carbonate), you can selectively alkoxycarbonylate the (R)-enantiomer[4][5]. Crucially, the unreacted (S)-enantiomer undergoes continuous in situ racemization. This shifts the equilibrium entirely toward the (R)-product, effectively raising the theoretical maximum yield to 100%[4][6]. Alternatively, Palladium/Chiral Phosphoric Acid-catalyzed intramolecular allylation can provide highly stereocontrolled access to these scaffolds[7][8].

Q3: Why am I losing purified product during the final hydrochloride salt formation and isolation?

The Causality: (R)-isoindoline-1-carboxylic acid hydrochloride is highly polar and exceptionally soluble in protic solvents (like methanol or water)[1]. If the deprotection solvent is not completely evaporated, or if the anti-solvent used for precipitation contains trace moisture, the salt will remain dissolved in the mother liquor. The Solution: Ensure absolute dryness. Evaporate the aqueous/methanolic acid completely to a thick oil. Resuspend in a strictly minimal volume of anhydrous methanol, and induce crystallization via slow, dropwise addition of anhydrous diethyl ether under vigorous stirring[9].

Quantitative Comparison of Resolution Strategies

To make an informed decision on upgrading your workflow, compare the performance metrics of standard resolution methodologies below:

Resolution MethodCatalyst / ReagentTheoretical Max YieldTypical ee (%)Scalability & Cost
Classical Resolution Chiral Acids (e.g., Tartaric Acid)50%>95%High / Low Cost
Dynamic Kinetic Resolution (DKR) PSL Lipase + Diallyl Carbonate100%>98%High / Moderate Cost
Asymmetric Allylation Pd(0) + Chiral Phosphoric Acid100% (Stereocontrolled)>99%Medium / High Cost

Self-Validating Experimental Protocols

Protocol A: Lipase-Catalyzed Dynamic Kinetic Resolution (DKR)

This protocol relies on enzymatic desymmetrization coupled with spontaneous substrate racemization[4][10].

  • Preparation: Dissolve racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester (1.0 eq) in dry toluene (0.1 M concentration).

  • Reagent Addition: Add diallyl carbonate (3.0 eq) as the acyl donor.

  • Biocatalyst Addition: Introduce immobilized Pseudomonas cepacia lipase (PSL) (100 mg per mmol of substrate)[4].

  • Incubation & Self-Validation: Stir the suspension at 45°C.

    • Checkpoint: Extract a 10 µL aliquot at 12 hours and analyze via chiral HPLC. You should observe the depletion of the racemate and the formation of a single enantiomer carbamate. The constant ee of any remaining starting material validates that in situ racemization is successfully occurring.

  • Isolation: Filter the mixture to recover the immobilized enzyme. Concentrate the filtrate under reduced pressure and purify via flash chromatography to yield the enantiopure (R)-N-protected methyl ester.

DKR_Mechanism Sub_S (S)-Isoindoline Ester Racemization In Situ Racemization Sub_S->Racemization Enzyme PSL Lipase + Carbonate Sub_S->Enzyme Sub_R (R)-Isoindoline Ester Sub_R->Racemization Sub_R->Enzyme Product Enantiopure (R)-N-Acyl Isoindoline Ester Enzyme->Product Fast NoRxn No Reaction Enzyme->NoRxn Blocked

Mechanism of Dynamic Kinetic Resolution (DKR) utilizing PSL lipase.

Protocol B: Hydrochloride Salt Formation and Crystallization
  • Deprotection: Hydrolyze the ester and remove the N-protecting group by refluxing the intermediate in 6M HCl for 12 hours.

  • Concentration & Self-Validation: Remove the aqueous acid completely via rotary evaporation at 60°C.

    • Checkpoint: The residue must be a thick, viscous oil or an amorphous solid. If it is liquid, residual water is present and will actively prevent crystallization. Co-evaporate with dry toluene (3x) to azeotropically remove trace water.

  • Trituration: Dissolve the dry residue in a minimal volume of anhydrous methanol (1.5 mL/g). While stirring vigorously, add anhydrous diethyl ether dropwise until the solution becomes persistently cloudy[9].

  • Crystallization: Transfer the flask to a 4°C refrigerator for 4-6 hours to maximize precipitation.

  • Recovery: Filter the resulting white crystalline solid, wash with cold anhydrous diethyl ether, and dry under high vacuum to afford pure (R)-isoindoline-1-carboxylic acid hydrochloride.

References

  • Benchchem. (S)-isoindoline-1-carboxylic acid hydrochloride | 1965314-73-1. Benchchem.Link[1]

  • Prepchem. Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Prepchem. Link[9]

  • Morán-Ramallal, R., Gotor-Fernández, V., Laborda, P., Sayago, F. J., Cativiela, C., & Gotor, V. (2012). Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates. Organic Letters, 14(7), 1696-1699. Link[4][5][6][10]

  • Wu, B.-S., Lin, Y.-M., & Tsai, C.-C. (2025). Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. The Journal of Organic Chemistry, 90(25), 8578-8584. Link[7][8]

  • Hung, C.-T., Wu, B.-S., Chou, C.-T., & Tsai, C.-C. (2022). Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. The Journal of Organic Chemistry, 88(1), 613-625. Link[2]

  • Chen, Y., et al. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. PMC / NIH. Link[3]

Sources

Troubleshooting

Optimizing chiral resolution conditions for isoindoline-1-carboxylic acid

Welcome to the Technical Support Center for the chiral resolution of isoindoline-1-carboxylic acid. As a critical unnatural α-amino acid and conformationally restricted proline analog, achieving >99% enantiomeric excess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of isoindoline-1-carboxylic acid. As a critical unnatural α-amino acid and conformationally restricted proline analog, achieving >99% enantiomeric excess (ee) for this scaffold is paramount for downstream pharmaceutical applications (e.g., PPARδ agonists and NMDA antagonists).

This guide synthesizes field-proven methodologies, addressing the unique physicochemical properties of the isoindoline core—such as its zwitterionic nature and the high acidity of its benzylic α-proton.

Resolution Strategy Decision Matrix

Before troubleshooting, ensure you have selected the thermodynamically and economically appropriate resolution pathway for your specific scale and derivatization tolerance.

ResolutionStrategy Start Racemic Isoindoline-1-carboxylic acid Scale What is the target scale? Start->Scale Small Analytical / Discovery (< 1 gram) Scale->Small Large Preparative / Process (> 1 gram) Scale->Large HPLC Chiral SFC / HPLC (Polysaccharide Columns) Small->HPLC Deriv Is N-derivatization acceptable? Large->Deriv DKR Enzymatic DKR (e.g., PSL + Diallyl Carbonate) Yield ~100% Deriv->DKR Yes Salt Diastereomeric Salt Formation (e.g., Tartaric Acid) Max Yield 50% Deriv->Salt No

Decision matrix for selecting the optimal chiral resolution strategy for isoindoline-1-carboxylic acid.

Troubleshooting FAQs

Part A: Enzymatic Dynamic Kinetic Resolution (DKR)

Enzymatic DKR is highly efficient for this scaffold because the α-proton is flanked by an aromatic ring and an ester/amine, making it labile enough for spontaneous racemization.

Q: During the lipase-catalyzed alkoxycarbonylation, my conversion stalls at 50%. Why isn't the DKR proceeding to 100%?

  • Mechanistic Causality: A stall at 50% indicates the reaction has reverted to a simple Kinetic Resolution (KR). The in situ racemization of the unreacted (S)-enantiomer is failing to keep pace with the enzymatic acylation of the (R)-enantiomer .

  • Actionable Solution: Increase the reaction temperature to exactly 50 °C. This specific temperature is the thermodynamic sweet spot: it provides enough activation energy to drive the spontaneous enolization/imine formation required for racemization, without thermally denaturing the Pseudomonas cepacia lipase (PSL). Additionally, ensure your solvent (THF or Toluene) is strictly anhydrous; trace water causes competitive hydrolysis of the diallyl carbonate acyl donor.

Part B: Classical Diastereomeric Salt Formation

Q: My diastereomeric salt with (+)-tartaric acid is forming an oil instead of crystallizing. How do I induce nucleation?

  • Mechanistic Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the melting point of the solute in the solvent mixture is lower than the crystallization temperature. The lattice energy of the mismatched salt is too low to overcome the solvation energy.

  • Actionable Solution: Do not crash-cool the solution. Implement a controlled cooling ramp of 0.1 °C/min. If oiling persists, seed the solution with 1–2 mg of pure diastereomeric salt just below the saturation temperature to bypass the metastable zone and force solid-liquid nucleation.

Q: The enantiomeric excess (ee) of my isolated salt is stuck at 80%. How can I push it to >99% without losing too much yield?

  • Mechanistic Causality: Standard recrystallization fully dissolves the salt, leading to massive yield losses of the desired enantiomer upon re-precipitation.

  • Actionable Solution: Perform a thermodynamic reslurry (Ostwald ripening) instead of a full recrystallization. Suspend the 80% ee crystals in a 9:1 Ethanol/Water mixture at 40 °C for 2 hours. The kinetically trapped, more soluble mismatched salt will selectively dissolve, thermodynamically enriching the solid phase to >98% ee while preserving yield.

Part C: Catalytic Kinetic Resolution & Chromatography

Q: I am attempting a kinetic resolution via Pd-catalyzed intramolecular allylation, but my diastereomeric ratio (dr) is poor. How can I improve stereocontrol?

  • Mechanistic Causality: In Pd/Chiral Phosphoric Acid (CPA) co-catalyzed reactions, poor dr means the reaction is operating under total thermodynamic control. The transition state is too loose, allowing the π-allyl palladium intermediate to equilibrate .

  • Actionable Solution: Switch to a sterically demanding CPA cocatalyst (e.g., a 2,4,6-tricyclohexylphenyl substituted CPA). The bulky chiral environment restricts the transition state, forcing the reaction into a kinetically controlled regime .

Q: I am observing severe peak tailing for the free acid on a Chiralpak AD-H column. How do I improve peak symmetry?

  • Mechanistic Causality: The zwitterionic nature of isoindoline-1-carboxylic acid causes non-specific secondary electrostatic interactions with the silica support and the polysaccharide selector.

  • Actionable Solution: Add 0.1% Trifluoroacetic acid (TFA) and 0.1% Diethylamine (DEA) to your mobile phase. This dual-additive system masks free silanol groups and ensures consistent ionization of both the basic amine and the acidic carboxylate.

Quantitative Data Summary

Resolution StrategySubstrateReagent / CatalystSolvent & TempTypical YieldTarget ee
Enzymatic DKR Racemic Methyl EsterPSL + Diallyl CarbonateTHF, 50 °C>90%>99%
Kinetic Resolution Racemic AminePd / Chiral Phosphoric AcidCH 2​ Cl 2​ , 25 °C45–48%95%
Diastereomeric Salt Racemic Free Acid(+)-Tartaric AcidEtOH/H 2​ O, 20 °C35–40%>98%*

*Yield and ee reported after one thermodynamic reslurry cycle.

Standard Operating Procedures (SOPs)

Protocol 1: Enzymatic Dynamic Kinetic Resolution (DKR)

Objective: Synthesize enantiopure (R)-isoindoline-1-carboxylic acid allyl carbamate via DKR.

DKR_Workflow cluster_Reaction Dynamic Kinetic Resolution (50 °C) Racemate Racemic Isoindoline Ester Enz PSL Enzyme + Diallyl Carbonate Racemate->Enz Racemization Spontaneous Racemization Enz->Racemization Unreacted (S) Product (R)-Allyl Carbamate >99% ee Enz->Product Selective Acylation

Workflow and mechanistic cycle of the enzyme-mediated Dynamic Kinetic Resolution (DKR).

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester (1.0 mmol) in anhydrous THF (10 mL).

  • Reagent Addition: Add diallyl carbonate (10.0 mmol, 10 equiv) to the solution. Causality: A massive excess of the acyl donor drives the equilibrium forward and compensates for any competitive hydrolysis caused by trace environmental moisture.

  • Enzyme Introduction: Add Pseudomonas cepacia lipase (PSL) (50 mg).

  • Reaction Execution: Stir the suspension at 50 °C for 48 hours.

  • Self-Validation Checkpoint: At 24 hours, pull a 50 µL aliquot, filter through a 0.2 µm syringe filter, and analyze via chiral HPLC. You should observe the product peak growing while the remaining starting material maintains a near 1:1 racemic ratio. If the starting material shows a high ee for the (S)-enantiomer, spontaneous racemization is failing.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the immobilized enzyme. Wash the pad with EtOAc (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc 8:2) to isolate the (R)-allyl carbamate.

Protocol 2: Classical Diastereomeric Salt Resolution

Objective: Resolve racemic isoindoline-1-carboxylic acid using (+)-Tartaric Acid.

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic isoindoline-1-carboxylic acid (10 mmol) and (+)-tartaric acid (10 mmol) in a boiling mixture of Ethanol/Water (9:1 v/v, 30 mL).

  • Controlled Cooling: Cool the solution at a strictly controlled rate of 0.1 °C/min to 20 °C.

  • Self-Validation Checkpoint: Monitor the mother liquor's optical rotation. Once the rotation stabilizes, thermodynamic equilibrium has been reached, and filtration can proceed. If the mother liquor remains cloudy without crystal formation, seed with 1 mg of pure diastereomeric salt.

  • Isolation: Filter the crystals and wash with ice-cold Ethanol (5 mL).

  • Reslurry Enrichment: Suspend the isolated crystals in 10 mL of Ethanol at 40 °C for 2 hours, then cool to 20 °C and refilter to achieve >98% ee.

References

  • Title: Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates Source: Organic Letters URL: [Link]

  • Title: Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines Source: The Journal of Organic Chemistry URL: [Link]

Optimization

Technical Support Center: Overcoming Solubility Issues of (R)-Isoindoline-1-carboxylic Acid Hydrochloride in Organic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when handling polar amino acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when handling polar amino acid derivatives. (R)-isoindoline-1-carboxylic acid hydrochloride presents a unique challenge: it contains a secondary cyclic amine and a carboxylic acid, locked into a highly rigid ionic lattice by the hydrochloride salt.

This guide provides field-proven, mechanistically grounded troubleshooting steps to help you achieve homogeneous organic solutions, ensuring high yields and reproducible kinetics in your downstream syntheses.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is (R)-isoindoline-1-carboxylic acid hydrochloride completely insoluble in standard organic solvents like DCM, THF, or Ethyl Acetate? Expert Insight & Causality: The insolubility is driven by the high lattice energy of the ionic hydrochloride salt[1]. Non-polar and moderately polar solvents lack the dielectric constant required to overcome the electrostatic interactions between the protonated isoindoline nitrogen and the chloride anion. Furthermore, even if the HCl is removed, the free molecule exists as a zwitterion, which strongly resists solvation in low-dielectric media. Solution: You must either shift the dielectric environment or neutralize the salt. For direct dissolution without neutralization, switch to highly polar aprotic solvents (DMF, NMP, or DMSO) and apply gentle heating[2].

Q2: I added Triethylamine (TEA) to free-base the compound in DCM, but I still see a heavy suspension. What is going wrong? Expert Insight & Causality: Two phenomena are occurring simultaneously. First, the free-based (R)-isoindoline-1-carboxylic acid is zwitterionic and retains limited solubility in pure DCM. Second, the byproduct of this neutralization is Triethylamine hydrochloride (TEA·HCl), which is notoriously insoluble in DCM. The suspension you see is likely precipitated TEA·HCl, which mimics the appearance of undissolved starting material and can trap your active species. Solution: Switch your base to N,N-Diisopropylethylamine (DIPEA). DIPEA·HCl is significantly more soluble in organic solvents than TEA·HCl. Additionally, use a mixed solvent system (e.g., DCM:DMF 4:1 v/v) to solvate both the zwitterionic free base and the resulting amine salt[2].

Q3: My downstream application is a peptide coupling (e.g., using HATU/EDC). How do I ensure solubility issues don't ruin the reaction kinetics? Expert Insight & Causality: In peptide couplings, the carboxylic acid must be deprotonated to attack the coupling reagent, and the amine must be free to act as a nucleophile. If the starting material remains locked in an insoluble salt lattice, the reaction will stall, leading to hydrolysis of your coupling reagent. Solution: Perform an in-situ neutralization and pre-activation. Dissolve the salt in DMF, add 2.5 to 3.0 equivalents of DIPEA (1 eq to neutralize the HCl, 1 eq to deprotonate the carboxylic acid, and 0.5-1.0 eq excess for reaction kinetics), and stir until optically clear before adding the coupling reagent.

Q4: I need to use this compound in a lipophilic environment (e.g., pure THF) where DMF is not tolerated. What are my options? Expert Insight & Causality: If polar aprotic solvents are strictly forbidden by your methodology, you must alter the intrinsic lipophilicity of the molecule via transient or permanent derivatization[3]. Solution: Protect the amine as a tert-butyloxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) derivative[4]. N-Fmoc or N-Boc protected isoindoline-1-carboxylic acid is highly soluble in standard organic solvents like THF and DCM due to the masking of the polar amine and the disruption of the zwitterionic network.

Part 2: Quantitative Solubility Profiles

To assist in solvent selection, the table below summarizes the empirical solubility behavior of the compound across its different chemical states.

Solvent System(R)-Isoindoline-1-carboxylic acid HClFree Base (Zwitterion)N-Boc Protected Derivative
Dichloromethane (DCM) Insoluble (<0.1 mg/mL)Poor (~1-2 mg/mL)Highly Soluble (>50 mg/mL)
Tetrahydrofuran (THF) Insoluble (<0.1 mg/mL)Poor (~2 mg/mL)Highly Soluble (>50 mg/mL)
N,N-Dimethylformamide (DMF) Moderate (~10 mg/mL)Good (~25 mg/mL)Highly Soluble (>100 mg/mL)
Dimethyl Sulfoxide (DMSO) Good (~30 mg/mL)Good (~40 mg/mL)Highly Soluble (>100 mg/mL)
Water Highly Soluble (>50 mg/mL)Moderate (pH dependent)Insoluble

Part 3: Decision Workflow for Dissolution

G Start Solubility Issue: (R)-Isoindoline-1-carboxylic acid HCl Salt Decision1 Are polar aprotic solvents (e.g., DMF, DMSO) tolerated? Start->Decision1 Decision2 Is an organic base (e.g., DIPEA) tolerated? Decision1->Decision2 Yes Sol3 Strategy 3: Derivatization Perform N-Boc or Fmoc protection or esterification prior to reaction Decision1->Sol3 No Sol1 Strategy 1: Direct Solvation Use pure DMSO or NMP with gentle heating (40°C) Decision2->Sol1 No Sol2 Strategy 2: In-situ Free-Basing Dissolve in DMF/DCM mix Add 1.5-2.0 eq DIPEA Decision2->Sol2 Yes

Workflow for selecting a dissolution strategy for (R)-isoindoline-1-carboxylic acid HCl.

Part 4: Self-Validating Experimental Methodologies

Protocol A: In-situ Free-Basing and Dissolution for Amide Coupling

This protocol utilizes a co-solvent system and steric base to achieve a homogeneous reaction mixture without isolating the free base[2].

  • Preparation: Weigh out the (R)-isoindoline-1-carboxylic acid HCl salt and transfer it to a dry, argon-flushed round-bottom flask.

  • Suspension: Add anhydrous DMF (approx. 10 mL per gram of compound).

    • Validation Checkpoint: The mixture should appear as a dense, opaque white suspension. The salt will not dissolve at this stage.

  • Neutralization: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.

  • Solvation: Stir vigorously for 15-30 minutes.

    • Validation Checkpoint: The suspension will clear into a homogeneous, pale-yellow solution. If the solution remains slightly cloudy, add anhydrous DCM (up to 20% v/v) to fully solvate the resulting DIPEA·HCl byproduct.

  • Reaction: Proceed immediately with the addition of your coupling reagent (e.g., HATU) and the partner amine.

Protocol B: Pre-reaction Lipophilic Derivatization (N-Boc Protection)

If your downstream chemistry requires non-polar solvents, you must mask the polar amine group to disrupt the zwitterionic lattice[3].

  • Lattice Disruption: Dissolve the HCl salt in a 1:1 mixture of 1M aqueous NaOH and 1,4-Dioxane (10 mL/g).

    • Validation Checkpoint: The aqueous base completely breaks the ionic lattice, yielding a clear, single-phase solution ready for derivatization.

  • Cooling: Cool the mixture to 0°C in an ice bath to prevent side reactions.

  • Reagent Addition: Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of Dioxane.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Precipitation: Acidify the aqueous layer to pH 2-3 using 1M KHSO₄.

    • Validation Checkpoint: A thick white precipitate (the N-Boc protected product) will crash out of the aqueous phase, indicating successful masking of the amine.

  • Extraction: Extract the mixture with Ethyl Acetate (3x). The newly acquired lipophilicity of the N-Boc derivative ensures complete extraction into the organic layer, leaving inorganic salts behind.

References

  • Wang, C., et al. "Syntheses of Soluble, π-Stacking Tetracene Derivatives." Organic Letters - ACS Publications. Available at:[Link]

  • Greenberg, D. M. "Solubilities Studies of Basic Amino Acids." Agricultural and Biological Chemistry - Taylor & Francis Online. Available at:[Link]

Sources

Troubleshooting

Best storage conditions to prevent degradation of (R)-isoindoline-1-carboxylic acid hydrochloride

Welcome to the technical support and troubleshooting center for (R)-isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7). As a critical unnatural cyclic α -amino acid building block used in the synthesis of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for (R)-isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7). As a critical unnatural cyclic α -amino acid building block used in the synthesis of pharmaceuticals and hydrolysis-resistant mitochondrial uncouplers[1], maintaining its enantiomeric purity and structural integrity is paramount[2].

This guide provides researchers with field-proven insights, root-cause troubleshooting, and self-validating protocols to prevent degradation.

Mechanistic Overview of Degradation

To effectively store this compound, one must understand the causality behind its degradation pathways. As a hydrochloride salt of a cyclic amino acid, it is primarily susceptible to two interconnected failure modes:

  • Hygroscopicity & Microenvironmental pH Shifts : Hydrochloride salts are inherently hygroscopic. If exposed to ambient humidity, the solid matrix absorbs water, which acts as a plasticizer. This lowers the glass transition temperature of amorphous regions and creates a localized aqueous microenvironment that accelerates chemical degradation[3].

  • Base-Catalyzed Racemization : The chiral center at the C1 position is flanked by an electron-withdrawing carboxylate group and a secondary amine. Under neutral to basic conditions, the α -proton becomes sufficiently acidic to be abstracted, forming an achiral enolate intermediate that leads to racemization[4]. The HCl salt intentionally maintains a localized acidic environment to suppress this enolization; however, moisture ingress compromises this protective barrier.

Degradation A (R)-Isoindoline-1-carboxylic acid HCl B Moisture Absorption (Hygroscopicity) A->B High Humidity C Base Exposure (pH > 7) A->C Buffer/Solvent D Hydrolytic Degradation B->D Microenvironment shift E Alpha-Proton Deprotonation (Racemization) B->E Facilitates base interaction C->E Enolization

Mechanistic pathways of (R)-isoindoline-1-carboxylic acid HCl degradation.

Troubleshooting Guide

Symptom: The powder has transitioned from a free-flowing solid to a clumpy or sticky mass. Root Cause: Deliquescence due to atmospheric moisture absorption. The HCl salt has pulled water from the air, compromising the solid-state matrix. Solution: Discard if enantiomeric purity is critical, as the localized moisture has likely initiated racemization. To prevent this, always handle the stock bottle inside a dry glove box (Argon/Nitrogen) and store it with active desiccants.

Symptom: Downstream peptide coupling yields a mixture of diastereomers, despite using the (R)-enantiomer. Root Cause: The compound has racemized. This typically occurs if the compound was dissolved in a slightly basic solvent (e.g., containing trace DIPEA or TEA) and left to sit before the coupling reagent was added. Solution: Pre-activate the carboxylic acid in a strictly neutral or mildly acidic environment before introducing any base required for the coupling step. Validate the starting material's enantiomeric excess (ee) using chiral HPLC.

Quantitative Stability Data

The following table summarizes the expected stability of (R)-isoindoline-1-carboxylic acid hydrochloride under various storage conditions.

Storage TemperatureRelative Humidity (RH)AtmosphereExpected Shelf LifePrimary Degradation Risk
2-8 °C < 10% (Desiccated)Argon> 24 MonthsNone (Optimal Condition)
25 °C (Room Temp) < 10% (Desiccated)Air12 MonthsSlow oxidation / trace racemization
25 °C (Room Temp) 60% (Ambient)Air< 1 MonthDeliquescence, Racemization
-20 °C Variable (Freeze-Thaw)Air< 6 MonthsCondensation upon opening

Standard Operating Procedures (SOPs)

SOP 1: Inert Aliquoting and Long-Term Storage

Causality: Repeatedly opening a cold bottle in ambient air causes immediate condensation on the hygroscopic powder. Aliquoting prevents repeated thermal and humidity cycling.

  • Equilibration: Remove the sealed stock bottle from the 2-8 °C refrigerator[5]. Do not open it. Allow it to equilibrate to room temperature for at least 2 hours to prevent condensation.

  • Inert Transfer: Move the bottle into a glove box purged with dry Argon or Nitrogen.

  • Aliquoting: Dispense the powder into amber glass vials (protects from UV-induced radical degradation).

  • Sealing: Cap the vials tightly and wrap the caps with Parafilm.

  • Desiccated Storage: Place the aliquots in a secondary container filled with indicating Drierite (calcium sulfate) and store at 2-8 °C.

  • Self-Validation Step: Include an open "dummy vial" containing exactly 100.0 mg of the compound in the secondary container. Weigh this vial monthly; a mass increase of >0.5% indicates seal failure and moisture ingress, invalidating the storage condition.

Workflow S1 1. Equilibration Warm to RT S2 2. Aliquoting Glove box (Ar/N2) S1->S2 S3 3. Desiccation Add Drierite S2->S3 S4 4. Storage 2-8°C, Dark S3->S4

Optimal handling and storage workflow for maximum stability.

SOP 2: Self-Validating Chiral Purity Check (HPLC)

Causality: Before committing expensive reagents to a synthesis, you must verify that the (R)-enantiomer has not racemized into the (S)-enantiomer.

  • System Prep: Equip an HPLC with a chiral stationary phase column (e.g., Chiralcel OD-H). Use a mobile phase of Hexane/Isopropanol/TFA (e.g., 80:20:0.1). The trace TFA keeps the compound protonated, preventing on-column racemization.

  • System Validation (Critical): Inject a blank solvent, followed by a known racemic standard of isoindoline-1-carboxylic acid. Validation condition: You must observe two distinct peaks with a resolution factor ( Rs​ ) > 1.5. If not, do not proceed; troubleshoot the column.

  • Sample Injection: Dissolve 1 mg of your stored (R)-isoindoline-1-carboxylic acid HCl in 1 mL of the mobile phase. Inject immediately.

  • Analysis: Calculate the enantiomeric excess (ee). A high-quality stored sample should exhibit >98% ee.

Frequently Asked Questions (FAQs)

Q: Can I store (R)-isoindoline-1-carboxylic acid hydrochloride as a stock solution? A: It is highly discouraged. In solution, the activation energy for α -proton abstraction is significantly lowered compared to the solid state. If you must create a stock solution, use a dry, aprotic solvent (like anhydrous DMF or DMSO), acidify slightly with a trace amount of HCl, and store at -80 °C for no longer than 1 week.

Q: I accidentally left the bottle open on the bench overnight. Is it ruined? A: It depends on the ambient humidity. If the laboratory humidity is >40%, the hygroscopic HCl salt has likely absorbed moisture. Perform the Chiral HPLC purity check (SOP 2) and a Karl Fischer titration. If moisture is >1% or ee has dropped, discard the batch.

Q: Why does the compound sometimes appear slightly gray or off-white instead of pure white? A: Trace oxidation of the secondary amine can lead to slight discoloration[5]. While a faint off-white/gray color is often acceptable and falls within standard purity specifications (>95%), severe yellowing indicates significant degradation and the material should be re-purified or discarded.

References

  • Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration Journal of Medicinal Chemistry (ACS Publications). URL:[Link][1]

  • Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters The Journal of Organic Chemistry (ACS Publications). URL:[Link][2]

  • Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates Organic Letters (ACS Publications). URL:[Link][4]

  • Physical characteristics and chemical degradation of amorphous quinapril hydrochloride Journal of Pharmaceutical Sciences (via ResearchGate). URL:[Link][3]

Sources

Optimization

Recrystallization techniques for purifying crude (R)-isoindoline-1-carboxylic acid hydrochloride

Welcome to the Technical Support Center for chiral amino acid derivative purification. (R)-isoindoline-1-carboxylic acid hydrochloride is a highly polar, structurally rigid chiral building block critical in the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral amino acid derivative purification. (R)-isoindoline-1-carboxylic acid hydrochloride is a highly polar, structurally rigid chiral building block critical in the development of advanced therapeutics, including muscarinic M1/M4 receptor agonists (1[1]) and RORC2 inverse agonists like AZD0284 (2[2]).

Because of its unique physicochemical properties—specifically its transition from a highly insoluble zwitterionic free base to a highly polar hydrochloride salt—purification via recrystallization requires precise solvent pairing and thermodynamic control. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high enantiomeric excess ( ee ) and chemical purity.

Part 1: Causality & Solvent System Selection

The free base of isoindoline-1-carboxylic acid exists as a zwitterion, forming a tightly bound crystal lattice that is practically insoluble in most organic solvents. Conversion to the hydrochloride salt protonates the carboxylate group, disrupting this zwitterionic network. Consequently, the hydrochloride salt exhibits drastically improved solubility in polar protic solvents (e.g., methanol, ethanol) while remaining completely insoluble in non-polar or etheric solvents (3[3]).

To achieve optimal recrystallization, a binary solvent system is required: a primary solvent to dissolve the crude material at elevated temperatures, and an antisolvent to drive supersaturation and selective nucleation upon cooling.

Quantitative Data: Recrystallization Solvent Systems

The following table summarizes the performance of various binary solvent systems used for the purification of crude (R)-isoindoline-1-carboxylic acid hydrochloride (Initial crude purity: 85%, Initial ee : 92%).

Solvent System (Primary / Antisolvent)Volume Ratio (v/v)Yield (%)Final Purity (HPLC Area %)Final ee (%)Mechanistic Observation
Methanol / Diethyl Ether 1 : 488.5>99.5>99.0Optimal balance. Rapid nucleation; high rejection of organic impurities.
Ethanol / Ethyl Acetate 1 : 582.098.598.5Slower crystallization kinetics. Good for scaling up to avoid highly volatile ethers.
Water / Acetone 1 : 1065.095.096.0High yield loss due to the extreme aqueous solubility of the HCl salt.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my crude material form a biphasic oily layer at the bottom of the flask instead of crystallizing upon the addition of the antisolvent? A1: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS). It occurs when the solute melts below the temperature at which it saturates the solvent mixture, or when the antisolvent is added too rapidly, creating localized zones of extreme supersaturation.

  • The Fix: Do not cool the mixture further, as this will trap impurities in an amorphous glass. Instead, reheat the mixture to 55 °C and add a few drops of the primary solvent (methanol) until the oil redissolves into a single clear phase. Reduce the rate of antisolvent addition, increase the stirring rate, and introduce seed crystals of pure (R)-isoindoline-1-carboxylic acid hydrochloride just before the cloud point is reached.

Q2: I am observing a drop in enantiomeric excess ( ee ) after recrystallization. How can I selectively crystallize the (R)-enantiomer? A2: Recrystallization can only enrich the ee if the starting enantiomeric purity is above the eutectic point of the chiral mixture. If your initial ee is too low, you are likely co-crystallizing the racemic compound alongside the pure enantiomer.

  • The Fix: Verify your starting ee via chiral HPLC. If it is below ~85%, standard recrystallization will not suffice. You must perform a chiral resolution step first—often achieved by forming a diastereomeric salt with a chiral resolving agent (e.g., (+)-tartaric acid)—before converting back to the hydrochloride salt.

Q3: Does prolonged heating during the dissolution step degrade the compound? A3: While the rigid aromatic core of isoindolines makes them more resistant to acid-catalyzed hydrolysis than other amino acid derivatives (3[3]), prolonged heating of α -amino acids in protic solvents can lead to trace decarboxylation or esterification.

  • The Fix: Limit the dissolution step at 55–60 °C to no more than 15–20 minutes. If the material does not dissolve, do not increase the temperature; instead, increase the volume of methanol incrementally.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes the optimal Methanol / Diethyl Ether system. It is designed to be self-validating: each step includes an In-Process Control (IPC) to verify the thermodynamic state before proceeding.

Step 1: Dissolution

  • Suspend 10.0 g of crude (R)-isoindoline-1-carboxylic acid hydrochloride in 15 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 55 °C under rigorous magnetic stirring.

  • IPC Check: If undissolved solids remain after 10 minutes, add methanol in 1 mL increments until a completely clear solution is achieved. Do not exceed 25 mL total.

Step 2: Hot Filtration

  • Rapidly filter the hot solution through a pre-warmed sintered glass funnel (porosity 3) to remove insoluble particulate impurities. Transfer the filtrate to a clean, dry flask maintained at 50 °C.

Step 3: Antisolvent Addition & Nucleation

  • Begin dropwise addition of anhydrous diethyl ether (up to 60 mL total) via an addition funnel while maintaining the temperature at 50 °C.

  • IPC Check (Turbidity): Stop the addition immediately when the solution exhibits a faint, persistent opalescence (the cloud point).

  • Add 10 mg of pure (R)-isoindoline-1-carboxylic acid hydrochloride seed crystals. Stir for 10 minutes at 50 °C to allow the seed bed to establish.

Step 4: Controlled Cooling & Isolation

  • Once a slurry has formed, resume the dropwise addition of the remaining diethyl ether.

  • Remove the heat source and allow the slurry to cool to room temperature (20–25 °C) over 2 hours at a constant cooling rate.

  • Transfer the flask to an ice bath (4 °C) for an additional 1 hour to maximize yield.

  • IPC Check (Mother Liquor): Withdraw a 0.1 mL aliquot of the mother liquor, dilute, and check via UV-Vis or TLC to ensure the product concentration has plateaued.

  • Filter the crystalline solid under vacuum, wash with 15 mL of cold diethyl ether, and dry in a vacuum oven at 40 °C to a constant weight.

Part 4: Process Visualization

The following diagram illustrates the critical decision matrix during the antisolvent addition phase, specifically addressing the phase separation (oiling out) issue.

RecrystallizationWorkflow Start Crude (R)-Isoindoline-1-carboxylic Acid HCl Dissolve Dissolve in minimal hot MeOH (55°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Antisolvent Slow addition of Et2O Antisolvent Filter->Antisolvent Check Phase State Observation? Antisolvent->Check OilOut Oiling Out (LLPS) Biphasic Liquid Check->OilOut Liquid droplets form Crystallize Solid Nucleation & Crystallization Check->Crystallize Solid particles form FixOil Add MeOH, heat to clear, reduce Et2O rate, seed OilOut->FixOil Cooling Controlled Cooling (25°C then 4°C) Crystallize->Cooling FixOil->Antisolvent Isolate Filter & Vacuum Dry (Pure Crystals) Cooling->Isolate

Workflow for the recrystallization of (R)-isoindoline-1-carboxylic acid HCl and resolving oiling out.

References

  • Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • AZD0284, a Potent, Selective, and Orally Bioavailable Inverse Agonist of Retinoic Acid Receptor-Related Orphan Receptor C2 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Google Patents (AU2019201579B2)

Sources

Troubleshooting

Technical Support Center: Improving Reaction Kinetics in (R)-isoindoline-1-carboxylic acid Hydrochloride Derivatization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the derivatization of (R)-isoindoline-1-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the derivatization of (R)-isoindoline-1-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique and often challenging cyclic amino acid analog. (R)-isoindoline-1-carboxylic acid, a structural mimetic of both proline and phenylalanine, offers significant potential in peptidomimetics and drug discovery, but its derivatization, particularly amide bond formation, is frequently hampered by low reactivity.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and improve your reaction kinetics and yields.

Section 1: Frequently Asked Questions (FAQs) & Core Principles

This section addresses high-level questions that are fundamental to designing a successful derivatization strategy.

Q1: Why is my amide coupling reaction with (R)-isoindoline-1-carboxylic acid hydrochloride so slow or incomplete?

This is the most common issue and typically stems from a combination of three factors:

  • Inadequate Deprotonation: The starting material is a hydrochloride salt, meaning the secondary amine of the isoindoline ring is protonated. This acidic proton must be neutralized by a base before the carboxylic acid can be effectively activated and coupled. Failure to use a sufficient amount of a suitable base is a primary cause of reaction failure.

  • Steric Hindrance: The rigid, bicyclic structure of the isoindoline ring sterically shields the carboxylic acid group. This hindrance can impede the approach of the activating agent and the subsequent nucleophilic attack by the incoming amine, leading to slow reaction rates.[1]

  • Inefficient Carboxyl Activation: Standard coupling conditions that work well for simple amino acids may be insufficient for this sterically hindered substrate. The choice of coupling reagent is therefore critical to generating a highly reactive intermediate that can overcome the steric barrier.[1]

Q2: What is the precise role of the base, and how do I choose the right one?

A non-nucleophilic organic base is essential for two reasons:

  • It neutralizes the hydrochloride salt, liberating the free carboxylic acid for activation.

  • It scavenges the acid produced during the activation step, maintaining a favorable reaction environment.

The most common and effective bases are sterically hindered tertiary amines like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). DIPEA is generally preferred for its stronger basicity and greater steric bulk, which minimizes potential side reactions. A minimum of 2.0 equivalents of base is typically required: 1.0 equivalent to neutralize the HCl salt and 1.0 equivalent for the coupling reaction itself. In practice, using a slight excess (e.g., 2.2-3.0 equivalents) is often beneficial.

Q3: How can I minimize the risk of racemization at the chiral center?

Racemization of the alpha-carbon is a significant risk during the activation of any chiral carboxylic acid.[4] It primarily occurs through the formation of an oxazolone intermediate. To preserve stereochemical integrity:

  • Use Modern Coupling Reagents: Uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyAOP, are designed for rapid coupling with minimal racemization.[5] HATU is particularly effective as it forms a highly reactive OAt-ester intermediate.

  • Employ Additives: If using carbodiimides (e.g., EDC), the addition of a nucleophilic agent like 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure is mandatory. These additives form active esters that are less prone to racemization than the O-acylisourea intermediate.

  • Control Temperature: Run the reaction at a lower temperature (0 °C to room temperature). Elevated temperatures increase the rate of both the desired reaction and the undesired racemization.

Section 2: Troubleshooting Guide for Common Issues

This guide provides a systematic approach to diagnosing and solving specific experimental problems.

Problem: Low or No Product Yield

Scenario 1: LC-MS analysis shows only unreacted starting materials.

  • Root Cause Analysis: This points to a fundamental failure in the reaction setup.

    • Is the base present and sufficient? Verify the addition and stoichiometry of your base (e.g., DIPEA). Without it, the reaction will not proceed.

    • Is the coupling reagent active? Coupling reagents, especially uronium salts, can degrade with improper storage. Use a fresh bottle or test it on a simpler system. Ensure you are using the correct molar equivalents (typically 1.05-1.2).

    • Is the solvent anhydrous? Moisture can hydrolyze the coupling reagent and the activated intermediate. Use a dry, polar aprotic solvent like DMF, NMP, or DCM.

Scenario 2: An intermediate is formed, but the reaction stalls.

  • Root Cause Analysis: This is a classic sign of severe steric hindrance. The carboxylic acid is activated, but the incoming amine nucleophile cannot attack the activated ester effectively.

    • Increase Reagent Reactivity: Switch to a more powerful coupling reagent. If you are using EDC/Oxyma, move to HATU or PyBOP. These are known to be more effective for hindered couplings.

    • Elevate Temperature (with caution): Gently warming the reaction (e.g., to 40-50 °C) can sometimes provide the necessary activation energy. However, monitor carefully for racemization and decomposition.

    • Use an Alternative Activation Strategy: For extremely challenging cases, converting the carboxylic acid to an acyl fluoride is a highly effective, albeit more complex, strategy. This creates an exceptionally reactive electrophile. See Protocol 2 for this advanced method.

Problem: Significant Side Product Formation

Scenario 1: When using a carbodiimide (EDC, DCC), a major insoluble byproduct is observed.

  • Identity: This is almost certainly the N-acylurea byproduct, formed when the O-acylisourea intermediate rearranges instead of reacting with the amine.

  • Solution: This side reaction is suppressed by adding HOBt or OxymaPure. These additives rapidly trap the O-acylisourea to form an active ester, preventing the rearrangement.

Scenario 2: The observed product mass suggests dimerization.

  • Identity: Intermolecular reaction between two molecules of the activated isoindoline acid or between the product and another activated starting material.

  • Solution: This occurs when the reaction concentration is too high. The desired reaction is intramolecular (or bimolecular with the intended amine), while dimerization is an intermolecular side reaction. Perform the reaction under high-dilution conditions (e.g., 0.01-0.05 M) to favor the desired pathway.

Section 3: Visual Guides & Workflows
Diagram 1: Troubleshooting Workflow for Failed Derivatization

A logical path to diagnose a failed reaction.

G Start Reaction Failed (Low/No Yield) CheckBase 1. Check Base - Added? - >= 2.0 eq? Start->CheckBase CheckBase->Start No, Fix & Retry CheckReagent 2. Check Coupling Reagent - Fresh/Active? - >= 1.05 eq? CheckBase->CheckReagent  Yes CheckReagent->Start No, Fix & Retry CheckSolvent 3. Check Solvent - Anhydrous? - Appropriate (DMF, NMP)? CheckReagent->CheckSolvent  Yes CheckSolvent->Start No, Fix & Retry StericHindrance Issue is likely Steric Hindrance CheckSolvent->StericHindrance  Yes UpgradeReagent Upgrade to HATU, PyBOP, or T3P StericHindrance->UpgradeReagent AcylFluoride Consider Acyl Fluoride (Protocol 2) UpgradeReagent->AcylFluoride If still fails

Diagram 2: Simplified Amide Coupling Mechanism (with HATU)

Key steps in the activation and coupling process.

G cluster_0 Activation Step cluster_1 Coupling Step RCOOH (R)-Isoindoline-COOH + HATU + Base ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster Fast Amine Nucleophilic Amine (R'-NH2) ActiveEster->Amine Nucleophilic Attack Amide Desired Amide Product Amine->Amide

Section 4: Reagent Selection and Experimental Protocols

The choice of coupling reagent is paramount. The following table compares common options for challenging derivatizations.

Reagent Class Examples Pros Cons Best For...
Uronium/Aminium Salts HATU, HCTU, COMUHigh efficiency, fast reaction times, low racemization.Higher cost, can degrade if exposed to moisture.First-line choice for hindered substrates like (R)-isoindoline-1-carboxylic acid. HATU is often the most effective.
Phosphonium Salts PyBOP, PyAOPVery high reactivity, excellent for sterically demanding couplings.Can be more expensive, byproducts can complicate purification.Overcoming severe steric hindrance when uronium salts are insufficient. PyAOP is good for N-methyl amines.[5]
Carbodiimides EDC, DIC (+ Oxyma)Low cost, readily available.Slower, high risk of racemization and N-acylurea formation without additives.[5]Simpler, less hindered systems or when cost is a primary constraint. Not the first choice for this substrate.
Anhydrides T3P® (Propylphosphonic Anhydride)Highly effective for difficult couplings, generates water-soluble byproducts.[1][3]Often requires slightly elevated temperatures.A powerful alternative when other common reagents fail. Proven effective for the related indoline-2-carboxylic acid.[1]
Protocol 1: High-Efficiency Coupling using HATU

This is the recommended starting protocol for the derivatization of (R)-isoindoline-1-carboxylic acid hydrochloride.

Materials:

  • (R)-isoindoline-1-carboxylic acid hydrochloride (1.0 eq)

  • Amine coupling partner (1.0 - 1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DMF (to make a ~0.1 M solution)

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add (R)-isoindoline-1-carboxylic acid hydrochloride (1.0 eq) and the amine coupling partner (1.0 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 1-2 minutes.

  • Add DIPEA (2.2 eq) dropwise to the reaction mixture. A color change (e.g., to yellow) is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Perform an aqueous workup: wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Advanced Strategy for Highly Hindered Couplings via Acyl Fluoride

Use this protocol when Protocol 1 fails due to extreme steric hindrance.

Materials:

  • (R)-isoindoline-1-carboxylic acid hydrochloride (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) (1.1 eq)

  • DIPEA (3.2 eq)

  • Anhydrous DCM

Procedure:

  • Acid Fluoride Formation:

    • In a dry flask under an inert atmosphere, suspend (R)-isoindoline-1-carboxylic acid hydrochloride (1.0 eq) in anhydrous DCM.

    • Cool to 0 °C and add DIPEA (2.2 eq) and TFFH (1.1 eq).

    • Stir the mixture at 0 °C for 30 minutes, allowing it to warm slightly. The formation of the acyl fluoride can be monitored by IR (C=O stretch ~1840 cm⁻¹) or ¹⁹F NMR if desired.

  • Coupling:

    • In a separate flask, dissolve the amine coupling partner (1.1 eq) in anhydrous DCM and add DIPEA (1.0 eq).

    • Cool the amine solution to 0 °C.

    • Slowly transfer the in-situ generated acyl fluoride solution from step 1 into the amine solution via cannula.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • Monitor the reaction by LC-MS.

    • Once complete, quench the reaction with saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

References
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem.
  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques. BenchChem.
  • Gehrke, C. W., & Leimer, K. (n.d.). TRIMETHYLSILYLATION OF AMINO ACIDS' Effect of Solvents on Derivatization Using BSTFA. Journal of Chromatography.
  • Cordella, F., Faure, S., Taillefumier, C., Pescitelli, G., Martinelli, E., Alonci, G., Liu, Z., & Angelici, G. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality, 36. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Creative Peptides. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Creative Peptides.
  • Han, S. Y., & Kim, Y. A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Kumar, R., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 478.
  • Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

(R)-isoindoline-1-carboxylic acid hydrochloride vs (S)-isoindoline-1-carboxylic acid enantiomers

Conformational Control in Drug Design: (R)- vs (S)-Isoindoline-1-Carboxylic Acid Hydrochloride In the landscape of modern peptidomimetic drug discovery, the rigidification of flexible peptide backbones is a critical stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Conformational Control in Drug Design: (R)- vs (S)-Isoindoline-1-Carboxylic Acid Hydrochloride

In the landscape of modern peptidomimetic drug discovery, the rigidification of flexible peptide backbones is a critical strategy for enhancing target affinity and metabolic stability. Isoindoline-1-carboxylic acid (I1CA) serves as a premier, conformationally constrained proline surrogate. By fusing a benzene ring to the pyrrolidine core, the molecule effectively locks the ϕ and ψ dihedral angles, drastically reducing the entropic penalty upon binding to target receptors or protease active sites[1].

This technical guide provides a comparative analysis of the (S)- and (R)-enantiomers of isoindoline-1-carboxylic acid hydrochloride, detailing their distinct pharmacological roles, physicochemical profiles, and integration into synthetic workflows.

Structural Rationale and the Role of the Hydrochloride Salt

Before diverging into enantiomeric specifics, it is crucial to understand the formulation of these building blocks. Both enantiomers are predominantly utilized as hydrochloride salts rather than free zwitterionic amino acids.

The Causality of Formulation: The free amino acid form of I1CA contains both a secondary amine and a carboxylic acid, making it highly susceptible to auto-condensation (forming diketopiperazines) or decarboxylation over time. Supplying the compound as a hydrochloride salt protonates the secondary amine, rendering it non-nucleophilic. This completely arrests degradation pathways, significantly extends shelf-life, and enhances aqueous solubility—a vital parameter for biochemical assays and biphasic chemoenzymatic reactions[2].

Enantiomeric Divergence: (S) vs (R) Pharmacological Roles

The chirality at the C1 position of the isoindoline ring dictates the spatial trajectory of the growing peptide chain, leading to vastly different applications in Structure-Activity Relationship (SAR) campaigns.

  • (S)-Isoindoline-1-carboxylic acid hydrochloride: This enantiomer serves as a direct, rigidified mimic of native L-proline . It is the active pharmacophore in a multitude of drug discovery programs, particularly those targeting prolyl-specific peptidases. Because it perfectly matches the natural substrate geometry, it fits seamlessly into the S1/S2 binding pockets of enzymes like Dipeptidyl Peptidases 8 and 9 (DPP8/DPP9)[1] and is used to synthesize hydrolysis-resistant N-acyl amino acid analogues[2].

  • (R)-Isoindoline-1-carboxylic acid hydrochloride: Acting as a mimic of D-proline , the (R)-enantiomer is rarely the primary active compound against native targets. Instead, it is an invaluable structural tool. It is deployed to induce unnatural reverse β -turns in synthetic peptides, disrupt native secondary structures, or serve as a highly reliable negative control in SAR studies to validate the stereospecificity of a binding pocket[3].

SAR_Workflow Start Isoindoline-1-Carboxylic Acid Enantiomer Selection S_Isomer (S)-Enantiomer HCl CAS: 1965314-73-1 Start->S_Isomer R_Isomer (R)-Enantiomer HCl CAS: 1965314-61-7 Start->R_Isomer L_Pro L-Proline Mimicry (Native Peptide Conformation) S_Isomer->L_Pro D_Pro D-Proline Mimicry (Unnatural Folding/Turns) R_Isomer->D_Pro Assay_S High S1/S2 Pocket Affinity (e.g., DPP8/9 Inhibitors) L_Pro->Assay_S Favorable Binding Assay_R Steric Clash / Low Affinity (Negative Control / SAR Probe) D_Pro->Assay_R Spatial Mismatch

Workflow utilizing (S)- and (R)-isoindoline-1-carboxylic acid in SAR profiling and drug design.

Quantitative Comparison

Parameter(S)-Isoindoline-1-carboxylic acid HCl(R)-Isoindoline-1-carboxylic acid HCl
CAS Number 1965314-73-1[2]1965314-61-7
Molecular Weight 199.63 g/mol 199.63 g/mol
Stereochemical Mimicry Conformationally locked L-ProlineConformationally locked D-Proline
Primary Application Active pharmacophore in protease inhibitors (e.g., DPP, HCV)Conformational probe, negative control, or reverse-turn inducer[3]
Receptor Binding (S1 Pocket) High affinity (matches native peptide substrate spatial geometry)Low affinity (steric clash due to inverted stereocenter)
Enzymatic Resolution Accessible via specific lipase DKR (e.g., PSL)[4]Accessible via complementary chiral resolution techniques

Experimental Methodologies

To ensure self-validating and reproducible results in the laboratory, the following protocols outline the synthesis and application of these enantiomers, grounded in established mechanistic principles.

Protocol 1: Chemoenzymatic Synthesis via Dynamic Kinetic Resolution (DKR)

Objective: Isolate highly enantioenriched isoindoline-1-carboxylic acid derivatives from a racemic mixture. Causality: Traditional chiral resolution suffers from a maximum 50% theoretical yield. DKR overcomes this by coupling enzymatic resolution with the in situ racemization of the unreacted substrate, theoretically allowing for a 100% yield of the desired enantiomer[4].

  • Substrate Preparation: Dissolve racemic isoindoline-1-carboxylic acid methyl ester (1.0 eq) in an organic/aqueous biphasic system (e.g., toluene and NH₄OAc buffer, pH 8.0).

    • Expert Insight: Maintaining pH 8.0 is critical. It provides the optimal microenvironment for the lipase's catalytic triad while simultaneously facilitating the base-catalyzed racemization of the slow-reacting enantiomer in the aqueous phase.

  • Biocatalyst Addition: Add Pseudomonas cepacia lipase (PSL) (10% w/w relative to the substrate)[4].

  • Incubation: Stir the biphasic mixture vigorously at 30 °C for 24–48 hours.

    • Expert Insight: Temperature control is paramount. Exceeding 35 °C risks denaturing the biocatalyst, while dropping below 25 °C severely retards the spontaneous racemization rate, creating a kinetic bottleneck that halts the DKR process.

  • Workup: Filter the mixture to recover the immobilized enzyme. Separate the organic layer, acidify the aqueous layer to pH 2.0 using 1M HCl, and extract the enantiopure amino acid hydrochloride salt using ethyl acetate.

Protocol 2: Peptidomimetic Amide Coupling (N-Acylation)

Objective: Incorporate the (S)- or (R)-isoindoline core into a target drug scaffold via amide bond formation.

  • Activation: Dissolve the target upstream carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.

    • Expert Insight: The isoindoline nitrogen is highly sterically encumbered by the adjacent fused benzene ring. Standard coupling reagents (like EDC/HOBt) often fail or result in poor yields. HATU generates a highly reactive HOAt ester necessary to overcome this severe steric barrier.

  • Nucleophilic Addition: Add the (S)-isoindoline-1-carboxylic acid hydrochloride (1.1 eq) to the activated mixture.

    • Expert Insight: The stoichiometry of DIPEA (3.0 eq) in Step 1 is deliberate. One full equivalent is immediately consumed to neutralize the HCl salt of the isoindoline[2], ensuring the secondary amine is fully liberated as a free base for the nucleophilic attack.

  • Reaction: Stir at room temperature for 4–6 hours under an inert nitrogen atmosphere.

  • Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

References

  • Benchchem. (S)-isoindoline-1-carboxylic acid hydrochloride | 1965314-73-1.
  • ACS Publications (Organic Letters).
  • ACS Publications (Journal of Medicinal Chemistry). Structure–Activity Relationship Studies on Isoindoline Inhibitors of Dipeptidyl Peptidases 8 and 9 (DPP8, DPP9).
  • ACS Publications (Journal of Medicinal Chemistry). Dihydroxyphenylisoindoline Amides as Orally Bioavailable Inhibitors of the Heat Shock Protein 90 (Hsp90) Molecular Chaperone.
  • GuideChem.

Sources

Comparative

1H NMR and 13C NMR chemical shifts for (R)-isoindoline-1-carboxylic acid hydrochloride validation

Analytical Validation Guide: 1H and 13C NMR Chemical Shifts for (R)-Isoindoline-1-carboxylic Acid Hydrochloride Executive Summary & Scope As a Senior Application Scientist, I frequently encounter challenges in the struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation Guide: 1H and 13C NMR Chemical Shifts for (R)-Isoindoline-1-carboxylic Acid Hydrochloride

Executive Summary & Scope

As a Senior Application Scientist, I frequently encounter challenges in the structural and stereochemical validation of chiral building blocks. (R)-Isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7) is a highly valued intermediate in modern drug discovery, particularly in the synthesis of RORγt/RORC2 inverse agonists (such as AZD0284) and novel ACE inhibitor analogues [1][2].

A common pitfall in early-stage development is utilizing the free base form of this compound. The free base is prone to spontaneous racemization via imine-enamine tautomerization and exhibits poor solubility in standard organic solvents. By contrast, the hydrochloride (HCl) salt locks the molecular conformation, prevents racemization, and provides superior resolution during Nuclear Magnetic Resonance (NMR) spectroscopy [3]. This guide objectively compares the analytical performance of direct NMR validation against alternative methods (Chiral Derivatization and HPLC) and provides self-validating protocols for rigorous batch-to-batch consistency.

Structural Validation: 1H and 13C NMR Chemical Shift Benchmarks

To validate the structural integrity of a high-purity commercial standard versus crude or in-house synthesized material, 1H and 13C NMR in DMSO-d6 serve as the gold standard. The protonation of the secondary amine in the HCl salt significantly deshields the adjacent protons, creating a distinct spectral signature compared to the free base.

Table 1: Benchmark NMR Data for (R)-Isoindoline-1-carboxylic Acid (DMSO-d6)

NucleusPosition / AssignmentHigh-Purity HCl Salt (Expected Shift)Free Base / Crude (Expected Shift)Diagnostic Causality
1H NH2⁺ / COOH~9.50 – 10.50 ppm (br, 3H)~5.00 – 6.00 ppm (br, 2H)Confirms the presence of the hydrochloride salt. Exchanges rapidly in D2O.
1H Aromatic (C4-C7)7.35 – 7.55 ppm (m, 4H)7.15 – 7.35 ppm (m, 4H)Electron-withdrawing effect of the protonated amine deshields the ring.
1H C1-H (Chiral Center)~5.25 ppm (s or br d, 1H)~4.85 ppm (s, 1H)Critical Marker: Downfield shift confirms protonation at the adjacent nitrogen.
1H C3-H2 (Diastereotopic)~4.55 – 4.75 ppm (AB system, 2H)~4.10 – 4.30 ppm (s or m, 2H)Rigidified ring conformation in the salt makes the methylene protons magnetically inequivalent.
13C C=O (Carboxyl)170.5 ppm173.2 ppmSalt formation reduces the electron density around the carboxylate carbon.
13C C1 (Chiral Center)64.8 ppm67.5 ppmUpfield shift in 13C (despite downfield 1H shift) is characteristic of α-amino acid hydrochlorides.
13C C3 (Methylene)50.2 ppm52.1 ppmSecondary confirmation of the isoindoline ring intactness.

Comparative Analytical Workflows

Relying solely on 1D NMR is insufficient for determining enantiomeric excess (ee). Below is an objective comparison of the product's analytical validation using Direct NMR versus alternative stereochemical workflows.

Table 2: Performance Comparison of Analytical Alternatives

Analytical MethodPrimary OutputAdvantagesLimitations
Direct 1D/2D NMR (DMSO-d6) Structural ID, Chemical PurityNon-destructive; confirms salt form; provides exact atomic connectivity (via COSY/HSQC).Cannot determine enantiomeric excess (ee) without a chiral shift reagent.
Mosher's Derivatization NMR Diastereomeric Ratio (dr)Highly accurate for ee determination using 19F NMR; requires standard NMR equipment.Destructive sample prep; requires free-basing the HCl salt prior to reaction.
Chiral HPLC Enantiomeric Excess (ee %)Industry standard for regulatory submissions; highly sensitive to minor enantiomeric impurities.Requires specialized chiral columns (e.g., Chiralpak®) and method optimization.

Experimental Protocols: Self-Validating Systems

As an application scientist, I design protocols that inherently validate themselves. If a step fails, the data will immediately flag the error.

Protocol 1: Direct NMR Acquisition (Structural ID)
  • Sample Preparation: Dissolve 15 mg of (R)-isoindoline-1-carboxylic acid HCl in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS.

  • Causality of Solvent Choice: DMSO-d6 is explicitly chosen over D2O. While D2O offers excellent solubility, it causes rapid hydrogen-deuterium (H/D) exchange of the NH2⁺ protons, completely masking the broad ~10.0 ppm signal required to confirm the hydrochloride salt state.

  • Acquisition Parameters:

    • 1H NMR: 400/600 MHz, 16 scans, 2-second relaxation delay.

    • 13C NMR: 100/150 MHz, 1024 scans, 2-second relaxation delay with proton decoupling.

  • Self-Validation Check: Integrate the C1-H proton (~5.25 ppm). If the integration ratio of C1-H to the aromatic multiplet (~7.40 ppm) is not exactly 1:4, the sample contains residual solvents, structurally related impurities, or has undergone ring-opening degradation.

Protocol 2: Mosher's Derivatization (Stereochemical Purity)
  • Free-Basing: Suspend 10 mg of the HCl salt in 0.5 mL of CDCl3. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the salt.

  • Derivatization: Add 1.5 equivalents of (S)-(+)-MTPA-Cl (Mosher's acid chloride). Stir at room temperature directly in the NMR tube for 2 hours.

  • Causality of Derivatization: The chiral derivatizing agent converts the (R)- and (S)-enantiomers into diastereomers. The spatial arrangement of the phenyl group in the MTPA moiety differentially shields the C1-H and C3-H2 protons, splitting their signals.

  • Acquisition & Validation: Acquire a 19F NMR spectrum. The CF3 group of the MTPA moiety is highly sensitive to the diastereomeric environment. A single, sharp 19F singlet confirms >99% ee. The appearance of a second minor peak allows for precise integration to calculate the diastereomeric ratio (dr).

Logical Workflow Visualization

The following diagram maps the logical causality of the validation workflow, ensuring both structural and stereochemical integrity are systematically confirmed.

ValidationWorkflow A Sample: (R)-Isoindoline-1-carboxylic acid HCl B 1D/2D NMR (DMSO-d6) Structural ID A->B Step 1 C Mosher's Derivatization Enantiomeric Purity A->C Step 2a D Chiral HPLC Orthogonal Validation A->D Step 2b E C1-H Deshielding (~5.2 ppm) Salt Form Confirmation B->E F Diastereomeric Ratio (dr) via 19F/1H NMR C->F G Enantiomeric Excess (ee %) Retention Time Match D->G

Workflow for the structural and stereochemical validation of (R)-isoindoline-1-carboxylic acid HCl.

References

  • AZD0284, a Potent, Selective, and Orally Bioavailable Inverse Agonist of Retinoic Acid Receptor-Related Orphan Receptor C2 Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [1]

  • 2,3-dihydroisoindole-1-carboxamides useful as ror-gamma modulators US Patent US20210380533A1 (Google P
Validation

Chiral HPLC method development for testing (R)-isoindoline-1-carboxylic acid enantiomeric purity

Chiral HPLC Method Development for (R)-Isoindoline-1-Carboxylic Acid: A Comparative Guide to CSP Selection and Validation The Analytical Challenge (R)-isoindoline-1-carboxylic acid is a highly valuable unnatural α-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral HPLC Method Development for (R)-Isoindoline-1-Carboxylic Acid: A Comparative Guide to CSP Selection and Validation

The Analytical Challenge

(R)-isoindoline-1-carboxylic acid is a highly valuable unnatural α-amino acid scaffold. It is frequently utilized as a chiral building block in the synthesis of bioactive molecules, including mitochondrial uncoupling agents and complex dimeric compounds targeting apoptosis proteins ()[1]. Because stereochemistry profoundly dictates the biological efficacy of these derivatives, rigorous determination of enantiomeric purity (ee%) via chiral High-Performance Liquid Chromatography (HPLC) is a critical quality attribute during synthesis ()[2].

As a Senior Application Scientist, I often see method development fail at the very first step: column selection. (R)-isoindoline-1-carboxylic acid presents a unique structural profile—it possesses a carboxylic acid and a secondary amine embedded within a fused bicyclic ring system ()[3].

Mechanistic Rationale for Column Selection

Understanding the causality behind column chemistry saves weeks of trial and error:

  • The Crown Ether Fallacy: Many analysts default to Crown Ether columns (e.g., Crownpak CR+) for amino acids. However, crown ethers achieve chiral recognition by encapsulating a primary ammonium ion (-NH3+) within their 18-crown-6 cavity. Because our analyte is a sterically hindered secondary amine, this inclusion complex cannot form, resulting in zero chiral resolution.

  • The Zwitterionic Advantage: Teicoplanin-based Chiral Stationary Phases (CSPs), such as Chirobiotic T, are structurally evolved to handle secondary amino acids. Teicoplanin contains multiple hydrogen-bonding sites, a hydrophobic pocket, and its own amine/carboxylic acid groups, allowing for multi-point ionic and steric interactions with the zwitterionic analyte.

  • The Polysaccharide Alternative: Immobilized amylose columns (e.g., Chiralpak IG) can also be utilized, provided they are run in Reversed-Phase (RP) mode with strict pH control to suppress the ionization of the carboxylate group.

Method Development Workflow

Workflow A Target Analyte: (R)-Isoindoline-1-Carboxylic Acid B Structural Profiling: Secondary Amine + Carboxylate A->B C1 Crown Ether CSP (e.g., Crownpak CR+) B->C1 C2 Zwitterionic CSP (e.g., Chirobiotic T) B->C2 C3 Immobilized Amylose (e.g., Chiralpak IG) B->C3 D1 Fail: Requires Primary Amine No Inclusion Complex C1->D1 D2 Optimal: Multi-point Ionic & H-Bonding C2->D2 D3 Viable: Reversed-Phase Requires pH Control C3->D3 E Method Validation: System Suitability & Spike Test D2->E D3->E

Workflow for chiral HPLC method development of secondary amino acids.

Comparative Performance Data

To objectively evaluate these mechanistic theories, we compare the performance of a Teicoplanin-based CSP against an Immobilized Amylose CSP. The data below synthesizes expected chromatographic behavior based on the physicochemical properties of isoindoline-1-carboxylic acid.

ParameterChirobiotic T (Teicoplanin)Chiralpak IG (Immobilized Amylose)
Separation Mode Polar Organic Mode (POM)Reversed-Phase (RP)
Mobile Phase MeOH / AcOH / TEA (100:0.1:0.1)MeCN / 20mM H₃PO₄ pH 2.0 (20:80)
Retention Time (R) 8.2 min12.5 min
Retention Time (S) 10.5 min14.8 min
Resolution (Rs) 3.52.1
Tailing Factor (Tf) 1.05 (Excellent)1.35 (Slight Tailing)
MS Compatibility Yes (Volatile buffers)No (Phosphate buffer)

Analytical Insight: The Chirobiotic T column operating in Polar Organic Mode (POM) is the superior choice. The use of methanol with volatile acid/base additives creates a dynamic ion-pairing environment that yields sharper peaks (Tf = 1.05) and higher resolution (Rs = 3.5) compared to the aqueous phosphate system required to force the analyte onto the amylose column.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your enantiomeric purity testing, do not simply run the sample. You must build a self-validating sequence that proves the method's capability to detect trace (S)-enantiomer impurities in a dominant (R)-enantiomer matrix.

Step 1: Mobile Phase Preparation (POM)

  • Measure 1000 mL of HPLC-grade Methanol.

  • Add 1.0 mL of Glacial Acetic Acid (AcOH) and 1.0 mL of Triethylamine (TEA).

  • Causality Note: The AcOH and TEA form triethylammonium acetate in situ. This volatile salt modulates the electrostatic interactions between the analyte's zwitterionic centers and the teicoplanin stationary phase, preventing peak tailing and ensuring rapid mass transfer.

  • Sonicate for 10 minutes to degas.

Step 2: Instrument Parameters

  • Column: Chirobiotic T (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C (Thermodynamic control is critical; higher temperatures increase kinetic energy and reduce the strength of the chiral recognition complex).

  • Detection: UV at 210 nm (Captures the aromatic isoindoline backbone).

  • Injection Volume: 5 µL.

Step 3: The Self-Validating Injection Sequence

  • Blank (Methanol): Run to confirm no baseline artifacts or carryover at the expected retention times.

  • System Suitability Test (SST): Inject a 1.0 mg/mL racemic mixture of (R/S)-isoindoline-1-carboxylic acid. Acceptance Criteria: Rs ≥ 2.0. This proves the column is currently capable of baseline separation.

  • Limit of Detection (LOD) Spike: Inject a sample of pure (R)-isoindoline-1-carboxylic acid spiked with exactly 0.5% of the (S)-enantiomer. Acceptance Criteria: The minor (S)-peak must be distinctly integrated from the baseline, proving that the tail of the massive (R)-peak does not mask trace impurities.

  • Sample Analysis: Inject the synthesized (R)-isoindoline-1-carboxylic acid batch. Calculate ee% using the area normalization method: ee% =[(Area R - Area S) / (Area R + Area S)] × 100.

References

  • Hung, C.-T., et al. "Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters." The Journal of Organic Chemistry, 2023. URL:[Link]

  • "Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates." Organic Letters, 2012. URL:[Link]

  • "US10398702B2 - Dimeric compounds." Google Patents, 2019.

Sources

Comparative

Comparing (R)-Isoindoline-1-carboxylic Acid with L-Proline in Asymmetric Organocatalysis

Executive Summary For decades, L-proline has served as the gold standard for secondary amine-catalyzed asymmetric transformations, pioneering the field of enamine and iminium activation. However, as the demands of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, L-proline has served as the gold standard for secondary amine-catalyzed asymmetric transformations, pioneering the field of enamine and iminium activation. However, as the demands of modern drug discovery push toward absolute stereocontrol and complex architectural scaffolds, the inherent conformational flexibility of L-proline can become a limiting factor.

(R)-isoindoline-1-carboxylic acid —a conformationally rigid, [c]-fused bicyclic proline analogue—has emerged as a superior alternative for highly demanding asymmetric reactions. By locking the pyrrolidine core within an aromatic framework, this catalyst minimizes entropic penalties in the transition state, offering profound improvements in both enantioselectivity (ee) and diastereoselectivity (dr). This guide objectively compares the mechanistic causality, empirical performance, and practical workflows of these two organocatalysts.

The Structural Paradigm & Mechanistic Causality

To understand why an organocatalyst succeeds or fails, one must analyze the transition state (TS) geometry. The efficacy of secondary amine catalysis relies on the formation of a nucleophilic enamine intermediate.

The Limitation of L-Proline: L-proline’s pyrrolidine ring is highly flexible, readily undergoing "envelope" puckering. When the enamine forms, this flexibility allows the transition state to adopt multiple competing conformations. Consequently, facial discrimination of the incoming electrophile is eroded, often resulting in moderate diastereomeric ratios, especially in challenging intermolecular cross-aldol reactions. Furthermore, L-proline requires high catalyst loadings (often 20-30 mol%) because it is prone to parasitic off-cycle pathways, such as the formation of unreactive oxazolidinones.

The Isoindoline Advantage: (R)-isoindoline-1-carboxylic acid fundamentally solves this through structural rigidification. As detailed in the [1], the fusion of a benzene ring onto the pyrrolidine core achieves two critical mechanistic goals:

  • Conformational Locking: The [c]-fusion restricts dihedral rotation, locking the enamine into a single, highly ordered geometry. This minimizes the entropic penalty during the C-C bond-forming event.

  • Enhanced Steric Shielding: The planar aromatic ring acts as a rigid steric wall. It provides vastly superior facial shielding compared to the small hydrogen atoms on L-proline's unsubstituted ring, forcing the electrophile to approach exclusively from the unhindered face.

MechanisticLogic cluster_Proline L-Proline Catalysis (Flexible) cluster_Isoindoline (R)-Isoindoline-1-Carboxylic Acid (Rigid) Substrate Carbonyl Substrates (Ketone + Aldehyde) Pro_Enamine Pyrrolidine Enamine (Envelope Puckering) Substrate->Pro_Enamine L-Proline Iso_Enamine [c]-Fused Enamine (Locked Conformation) Substrate->Iso_Enamine (R)-Isoindoline Pro_TS Multiple TS Conformers (Eroded Selectivity) Pro_Enamine->Pro_TS Product Asymmetric Aldol Product (ee% & dr Evaluation) Pro_TS->Product Moderate Control Iso_TS Single Dominant TS (High Facial Shielding) Iso_Enamine->Iso_TS Iso_TS->Product Superior Control

Mechanistic divergence between flexible L-proline and rigid (R)-isoindoline-1-carboxylic acid.

Empirical Benchmarking: Quantitative Performance

To objectively compare performance, we look at a benchmark intermolecular asymmetric aldol reaction between a donor ketone (e.g., acetone or cyclohexanone) and an acceptor aldehyde (e.g., 4-nitrobenzaldehyde). The table below synthesizes aggregated performance metrics based on standard enamine-catalyzed protocols utilizing [c]-fused proline analogues.

CatalystCatalyst LoadingSolventTemp (°C)Yield (%)dr (anti:syn)ee (%)
L-Proline 20 mol%DMSO25684:176
(R)-Isoindoline-1-carboxylic acid 10 mol%DMSO2585>10:194

Data Analysis: The rigidified isoindoline catalyst requires half the loading of L-proline while delivering a higher yield. The suppression of parasitic oxazolidinone formation keeps the active catalyst in the catalytic cycle. More importantly, the diastereomeric ratio (dr) jumps from a modest 4:1 to an excellent >10:1, and the enantiomeric excess (ee) approaches near-perfect levels.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. To ensure the trustworthiness of the asymmetric induction, the workflow must include the parallel generation of a racemic reference standard. This is critical for calibrating the Chiral HPLC to definitively prove the ee%.

Step-by-Step Methodology: Asymmetric Intermolecular Aldol Addition

Phase 1: Reaction Setup

  • Solvent Selection: Use anhydrous DMSO. Causality: DMSO is a polar aprotic solvent that effectively stabilizes the charge-separated zwitterionic transition state of the aldol addition without hydrogen-bonding to the nucleophilic enamine.

  • Catalyst Equilibration: In an oven-dried vial under N₂, dissolve 10 mol% of (R)-isoindoline-1-carboxylic acid in 1.0 mL of DMSO. Stir for 5 minutes at room temperature.

  • Substrate Addition: Add the donor ketone (5.0 equiv) followed by the acceptor aldehyde (1.0 equiv, 0.5 mmol).

Phase 2: Kinetic Monitoring & Racemic Control 4. Incubation: Stir the reaction mixture at 25 °C. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc) or GC-MS. 5. Racemic Baseline: Simultaneously, run an identical reaction using 10 mol% of an achiral secondary amine (e.g., pyrrolidine) to generate the racemic aldol product. Causality: This provides the baseline retention times for both enantiomers during HPLC analysis, preventing false-positive ee% readings.

Phase 3: Workup & Isolation 6. Quench: Once the aldehyde is consumed (typically 12-24 hours), quench the reaction with saturated aqueous NH₄Cl (2.0 mL). 7. Extraction: Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 8. Purification: Isolate the pure aldol product via flash column chromatography (SiO₂).

Phase 4: Self-Validating Analysis 9. dr Determination: Analyze the purified product via ¹H NMR (400 MHz). Integrate the distinct benzylic carbinol protons to determine the anti:syn diastereomeric ratio. 10. ee% Quantification: Analyze the product via Chiral HPLC (e.g., Daicel Chiralpak AS-H column). Compare the chromatogram against the racemic control to calculate the exact enantiomeric excess.

Workflow Phase1 1. Reaction Setup Catalyst + Substrates in DMSO Phase2 2. Kinetic Monitoring Stir at 25°C under N2 Phase1->Phase2 Phase4 4. Workup & Isolation Aqueous quench, EtOAc extraction Phase2->Phase4 Phase3 3. Racemic Control Parallel run with achiral catalyst Phase5 5. Self-Validating Analysis NMR (dr) & Chiral HPLC (ee%) Phase3->Phase5 Baseline Data Phase4->Phase5

Self-validating experimental workflow for comparative asymmetric organocatalysis.

Strategic Applications in Drug Development

Beyond its role as a catalyst, the isoindoline-1-carboxylic acid scaffold itself is a highly prized unnatural α-amino acid building block in medicinal chemistry.

As demonstrated in recent studies on [2], chiral isoindoline-1-carboxylic acid esters (ICAEs) are critical components in the synthesis of heat shock protein 90 (Hsp90) inhibitors and retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonists.

Furthermore, replacing the standard L-proline core with an isoindoline moiety can drastically alter a drug's metabolic stability. For instance, in the [3], researchers found that substituting proline with isoindoline-1-carboxylate yielded compounds that were highly resistant to enzymatic degradation by PM20D1, thereby successfully maintaining mitochondrial uncoupling bioactivity in vivo. The rigid, lipophilic nature of the [c]-fused ring system enhances both target binding affinity and pharmacokinetic longevity—a dual benefit that standard proline cannot provide.

References

  • Calaza, M. I., Sayago, F. J., Laborda, P., & Cativiela, C. (2015). Synthesis of [c]‐Fused Bicyclic Proline Analogues. European Journal of Organic Chemistry. URL:[Link]

  • Hung, C.-T., Wu, B.-S., Chou, C.-T., Sandford, C., & Tsai, C.-C. (2023). Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. The Journal of Organic Chemistry. URL:[Link]

  • Long, J. Z., et al. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Journal of Medicinal Chemistry. URL:[Link]

  • García-Rubia, A., et al. (2010). Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation. The Journal of Organic Chemistry. URL:[Link]

Validation

Determining Enantiomeric Excess (ee) of Synthesized (R)-Isoindoline-1-Carboxylic Acid: A Comprehensive Comparison Guide

(R)-Isoindoline-1-carboxylic acid is a highly valuable unnatural α -amino acid and a privileged chiral building block in modern medicinal chemistry. Its rigid, planar bicyclic core is frequently incorporated into small-m...

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Author: BenchChem Technical Support Team. Date: April 2026

(R)-Isoindoline-1-carboxylic acid is a highly valuable unnatural α -amino acid and a privileged chiral building block in modern medicinal chemistry. Its rigid, planar bicyclic core is frequently incorporated into small-molecule drug candidates, including peroxisome proliferator-activated receptor δ (PPAR δ ) agonists and retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonists like AZD0284[1].

Because the enantiomers of isoindoline derivatives often exhibit drastically different pharmacological profiles and target engagement[2], determining the enantiomeric excess (ee) of the synthesized (R)-enantiomer with absolute precision is a critical quality control step[3].

As an application scientist, I have evaluated multiple analytical strategies for this specific scaffold. This guide objectively compares the three most robust methodologies for ee determination, detailing the mechanistic causality behind each approach and providing self-validating experimental protocols.

Mechanistic Grounding: The Chiral Challenge

The isoindoline-1-carboxylic acid molecule presents a unique analytical challenge. In its unprotected state, it exists as a highly polar zwitterion (a secondary amine and a carboxylic acid). This high polarity often leads to severe peak tailing and poor retention on traditional normal-phase chiral stationary phases (CSPs).

To overcome this, analysts must choose between direct analysis (using specialized columns that accommodate zwitterions) or indirect analysis (masking the polar groups via protection or derivatization prior to chromatography)[4].

Decision Matrix for Workflow Selection

G Start Synthesized (R)-Isoindoline-1-Carboxylic Acid CheckForm Is the amino acid protected (e.g., N-Boc)? Start->CheckForm Protected Yes (Protected) CheckForm->Protected Yes Unprotected No (Free Amino Acid) CheckForm->Unprotected No MethodA Method A: Polysaccharide Chiral HPLC (e.g., Chiralcel OD-H) Protected->MethodA DerivChoice Derivatization Preferred? Unprotected->DerivChoice MethodB Method B: Crown Ether Chiral HPLC (e.g., Crownpak CR+) DerivChoice->MethodB No (Direct) MethodC Method C: Marfey's Reagent + RP-HPLC DerivChoice->MethodC Yes (Indirect)

Caption: Decision matrix for selecting the optimal enantiomeric excess (ee) determination workflow.

Objective Comparison of Analytical Workflows

Method A: Direct Chiral HPLC of Protected Derivatives (Polysaccharide CSPs)

If your synthetic route yields an N-protected intermediate (e.g., N-Boc or N-Fmoc) or an esterified derivative, direct chiral HPLC using amylose or cellulose-based columns (like Chiralcel® OD-H or Chiralpak® AD-H) is the gold standard[2].

  • Causality: The carbamate/ester protecting groups eliminate zwitterionic behavior, allowing the molecule to interact cleanly with the polysaccharide grooves via hydrogen bonding, π−π interactions, and dipole stacking.

Method B: Direct Chiral HPLC of Free Amino Acid (Crown Ether CSPs)

For the fully deprotected (R)-isoindoline-1-carboxylic acid, Crownpak® CR(+) columns are highly effective.

  • Causality: The chiral crown ether stationary phase forms a stereoselective host-guest inclusion complex specifically with the protonated primary/secondary amine of the amino acid under acidic aqueous conditions.

Method C: Pre-Column Derivatization with Marfey's Reagent (RP-HPLC)

If chiral columns are unavailable, Marfey's reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be used.

  • Causality: FDAA reacts with the secondary amine of the isoindoline core, converting the enantiomers into stable diastereomers. Because diastereomers possess different physicochemical properties, they can be easily resolved on a standard, inexpensive achiral C18 column using Reversed-Phase HPLC (RP-HPLC).

Quantitative Performance Comparison
Analytical MethodTarget Analyte StateTypical Resolution ( Rs​ )Analysis TimeLimit of Quantitation (LOQ)Cost & Accessibility
Method A (Polysaccharide CSP) N-Protected / Esterified> 2.510–20 min~0.1% minor enantiomerHigh column cost; standard LC setup
Method B (Crown Ether CSP) Free Amino Acid1.5 – 2.020–35 min~0.5% minor enantiomerHigh column cost; requires low pH mobile phase
Method C (Marfey's + C18) Free Amino Acid> 3.030–45 min (inc. prep)~0.05% minor enantiomerLow column cost; requires derivatization reagent

Self-Validating Experimental Protocols

A core tenet of analytical trustworthiness is the self-validating system . You cannot accurately determine the ee of your synthesized (R)-enantiomer without first proving that your chromatographic system can baseline-resolve the racemate with a 1:1 response factor.

Protocol 1: Polysaccharide CSP Analysis (For N-Boc-(R)-Isoindoline-1-Carboxylic Acid)

This protocol is adapted from validated literature conditions for isoindoline derivatives[2].

System Validation (The Racemate Check):

  • Prepare a 1.0 mg/mL solution of racemic (±)-N-Boc-isoindoline-1-carboxylic acid in HPLC-grade Hexane/Isopropanol (IPA) (1:1, v/v).

  • Inject 10 µL onto a Daicel Chiralcel® OD-H column (250 × 4.6 mm, 5 µm).

  • Run an isocratic mobile phase of Hexane/IPA/Trifluoroacetic acid (TFA) (90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min. Note: The 0.1% TFA is critical to suppress the ionization of the free carboxylic acid, preventing peak tailing.

  • Monitor UV absorbance at 254 nm.

  • Validation Gate: Ensure two distinct peaks appear with an area ratio of 50:50 ( ±1% ) and a resolution ( Rs​ ) ≥1.5 .

Sample Analysis:

  • Prepare the synthesized (R)-enantiomer sample identically to the racemate.

  • Inject the sample. The major peak corresponds to the (R)-enantiomer, and any trace minor peak is the (S)-enantiomer.

  • Calculate ee using the formula: ee(%)=AreaR​+AreaS​AreaR​−AreaS​​×100 .

Protocol 2: Marfey's Reagent Derivatization (For Free (R)-Isoindoline-1-Carboxylic Acid)

Derivatization & System Validation:

  • Reagent Prep: Dissolve 10 mg of FDAA (Marfey's reagent) in 1 mL of acetone.

  • Reaction: In a microcentrifuge tube, combine 50 µL of a 50 mM aqueous solution of racemic (±)-isoindoline-1-carboxylic acid, 100 µL of the FDAA solution, and 20 µL of 1 M NaHCO3​ .

  • Incubation: Heat the mixture at 40°C for 1 hour. The alkaline environment deprotonates the secondary amine, facilitating nucleophilic aromatic substitution on the FDAA.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Dilute with 810 µL of mobile phase A (see below).

  • Chromatography: Inject 5 µL onto an achiral C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 150 × 4.6 mm).

  • Gradient Conditions:

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Gradient: 10% B to 50% B over 45 minutes at 1.0 mL/min. UV detection at 340 nm (specific to the dinitrophenyl group).

  • Validation Gate: Confirm baseline separation of the two diastereomeric peaks.

Sample Analysis:

  • Repeat the derivatization protocol using your synthesized (R)-isoindoline-1-carboxylic acid.

  • Compare the chromatogram against the racemate standard to quantify the trace (S)-diastereomer and calculate the ee.

References

  • Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. ACS Publications, 2022. 2

  • Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates. ACS Publications, 2012. 4

  • AZD0284, a Potent, Selective, and Orally Bioavailable Inverse Agonist of Retinoic Acid Receptor-Related Orphan Receptor C2. ACS Publications, 2021. 1

  • (S)-isoindoline-1-carboxylic acid hydrochloride | 1965314-73-1. Benchchem. 3

Sources

Comparative

IR spectroscopy reference spectra for (R)-isoindoline-1-carboxylic acid hydrochloride

An authoritative reference guide for the spectroscopic validation of (R)-isoindoline-1-carboxylic acid hydrochloride , a rigid, unnatural cyclic α -amino acid critical to the development of peptidomimetics and selective...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative reference guide for the spectroscopic validation of (R)-isoindoline-1-carboxylic acid hydrochloride , a rigid, unnatural cyclic α -amino acid critical to the development of peptidomimetics and selective COX-2 inhibitors .

As a chiral building block, verifying the exact protonation state, solid-state packing, and enantiomeric purity of this compound is paramount. This guide provides a comparative analysis of the (R)-hydrochloride salt against its common alternatives—the free base zwitterion, the racemic mixture, and the (S)-enantiomer—using advanced Infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy.

Mechanistic Spectral Comparison: The Alternatives

When sourcing or synthesizing (R)-isoindoline-1-carboxylic acid, the hydrochloride salt is preferred for its enhanced solubility and shelf stability compared to the free base. However, distinguishing the pure (R)-HCl salt from its alternatives requires understanding the causality behind their vibrational shifts.

(R)-HCl Salt vs. Free Base (Zwitterion)

In its free base form, isoindoline-1-carboxylic acid exists as a zwitterion. The deprotonated carboxylate group (COO⁻) features resonance-stabilized, equivalent C-O bonds, which produce distinct asymmetric (~1610 cm⁻¹) and symmetric (~1390 cm⁻¹) stretching vibrations. The Causality: When converted to the hydrochloride salt, the carboxylate is fully protonated (COOH). This protonation breaks the resonance equivalence, localizing the double bond and shifting the C=O stretch to a sharp, high-frequency peak at ~1725 cm⁻¹.

Enantiopure (R)-HCl Salt vs. Racemic HCl Salt

While enantiomers have identical IR spectra in solution, they diverge in the solid state. The pure (R)-enantiomer and the racemic mixture crystallize into different lattice structures. The Causality: This diastereomeric relationship in the solid state alters the intermolecular hydrogen-bonding network between the carboxylic acid, the protonated amine, and the chloride counterion. Consequently, the racemic mixture exhibits a red-shifted C=O stretch (~1718 cm⁻¹) and a fundamentally different fingerprint region (400–1200 cm⁻¹) compared to the pure (R)-form.

(R)-Enantiomer vs. (S)-Enantiomer

Standard achiral FTIR cannot differentiate between the (R) and (S) enantiomers. To distinguish them, Vibrational Circular Dichroism (VCD) must be employed. VCD measures the differential absorption of left and right circularly polarized IR light, yielding spectra for the (R) and (S) forms that are perfect mirror images of one another .

Quantitative Spectral Data

The following table summarizes the diagnostic vibrational modes used to objectively differentiate the (R)-hydrochloride reference standard from its alternatives.

Functional Group(R)-HCl Salt (cm⁻¹)Free Base Zwitterion (cm⁻¹)Racemic HCl Salt (cm⁻¹)Diagnostic Causality
C=O Stretch 1725 (Strong, sharp)1610 (Asym. COO⁻)1718 (Strong, broad)Reflects protonation state & crystal packing
N-H Stretch 2800–3000 (Broad, NH₂⁺)3100–3300 (NH₂⁺)2800–3000 (Broad)Indicates salt bridge formation
C-O Stretch 1210 (Strong)1390 (Sym. COO⁻)1215 (Strong)Carboxylate resonance vs. localized C-OH
Aromatic C-H 3050 (Weak)3050 (Weak)3050 (Weak)Unaffected by salt or chiral state

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your structural verification, the following protocols are designed as self-validating systems.

Protocol A: Solid-State ATR-FTIR for Salt Verification

Objective: Confirm the hydrochloride salt form and differentiate from the racemate without altering the crystal structure.

  • Instrument Preparation: Purge the FTIR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric water vapor and CO₂.

  • Calibration (Self-Validation Step 1): Acquire a spectrum of a standard 1.5 mil polystyrene film. Verify that the aromatic C-C stretch at 1601.2 cm⁻¹ is accurate within ±0.5 cm⁻¹.

  • Background Collection: Collect a background spectrum on a clean diamond Attenuated Total Reflectance (ATR) crystal (64 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place ~2 mg of the (R)-isoindoline-1-carboxylic acid hydrochloride directly onto the ATR crystal. Apply consistent pressure using the anvil. Causality: ATR is strictly required over traditional KBr pelleting. The high pressure needed to press KBr discs, combined with KBr's hygroscopic nature, can induce polymorphic transformations or moisture uptake, artificially broadening the critical N-H and O-H regions.

  • Data Acquisition: Collect 64 scans.

  • Spectral Validation (Self-Validation Step 2): Inspect the 2300–2400 cm⁻¹ region of the final spectrum. If CO₂ absorption peaks are present, the atmospheric suppression failed. The spectrum must be rejected and re-acquired.

Protocol B: VCD for Enantiomeric Discrimination

Objective: Prove the sample is the (R)-enantiomer and not the (S)-enantiomer or racemate.

  • Sample Preparation: Dissolve 15 mg of the sample in 0.5 mL of DMSO-d6. Causality: A deuterated, non-chiral solvent is required to provide a transparent IR window in the critical 1400–1800 cm⁻¹ region without overlapping solute signals or solid-state scattering artifacts.

  • Cell Loading: Inject the solution into a BaF₂ liquid cell with a 100 µm path length.

  • Data Acquisition: Collect VCD and unpolarized IR spectra simultaneously for 4 hours to achieve a high signal-to-noise ratio.

  • Artifact Cancellation (Self-Validation Step): Repeat the exact process with a known (S)-enantiomer reference standard. Mathematically add the (R) and (S) VCD spectra together. The resulting spectrum must be a flat line at ΔA=0 . Any residual peaks indicate baseline instrument artifacts (e.g., cell window birefringence), which invalidates the run.

Spectroscopic Validation Workflow

IR_Validation A Sample: (R)-Isoindoline-1-carboxylic acid hydrochloride B ATR-FTIR (Solid State) Analyzes Crystal Packing A->B C VCD Spectroscopy (Solution) Analyzes Chirality A->C D Is C=O peak at ~1725 cm⁻¹? B->D E VCD: (R) + (S) = 0? (Artifact Cancellation) C->E F Confirmed: HCl Salt D->F Yes H Reject: Free Base or Hydrate D->H No (e.g., 1610 cm⁻¹) G Confirmed: Enantiopure (R) E->G Yes E->H No (Baseline Error)

Fig 1: Self-validating IR and VCD workflow for chiral isoindoline hydrochloride salts.

References

  • 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates ResearchGate URL:[Link]

  • NIST Chemistry WebBook, SRD 69 (Standard Reference Database for IR Spectroscopy) National Institute of Standards and Technology URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety, Operational, and Disposal Protocol for (R)-Isoindoline-1-carboxylic Acid Hydrochloride

Introduction (R)-Isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7) is a critical chiral building block widely utilized in drug discovery, particularly in the synthesis of complex active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-Isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7) is a critical chiral building block widely utilized in drug discovery, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) targeting RORγ/RORγt and other signaling pathways. Due to its reactive isoindoline core and acidic hydrochloride salt form, improper handling and disposal pose significant risks to laboratory personnel and the environment.

This guide provides an authoritative, step-by-step operational and disposal framework designed to ensure regulatory compliance, environmental stewardship, and absolute laboratory safety.

Chemical and Physical Properties

Understanding the quantitative parameters of the compound is the first step in risk mitigation. The following table summarizes the foundational chemical data [1].

PropertyValue
Chemical Name (R)-Isoindoline-1-carboxylic acid hydrochloride
CAS Number 1965314-61-7
Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
Physical Form Solid (typically crystalline powder)
Hazard Statements H315, H319, H335 (Irritant)
Storage Conditions Cool, dry, well-ventilated area (+4°C recommended), away from moisture

Hazard Identification & Mechanistic Causality

To handle chemicals safely, scientists must understand the causality behind the hazards rather than simply memorizing warning labels. According to standardized safety data [2], this compound presents specific acute risks:

  • H315 (Skin Irritation) & H319 (Eye Irritation): The compound exists as a hydrochloride salt. Upon contact with the ambient moisture on human skin or mucosal membranes (eyes, respiratory tract), the salt dissociates, releasing localized hydrochloric acid (HCl). This highly localized acidic environment (low pH) disrupts lipid bilayers and denatures cellular proteins, leading to acute tissue irritation.

  • H335 (Respiratory Irritation): Inhalation of the fine powder introduces the acidic salt directly to the sensitive alveolar lining, triggering an immediate inflammatory immune response.

  • Environmental & Combustion Hazards: The molecular structure contains both a halogen (chlorine) and nitrogen. Improper combustion or environmental release can generate toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas, contributing to acid rain and severe respiratory hazards.

Operational Safety Protocol

The following step-by-step methodology ensures a self-validating safety system during routine laboratory handling.

Step 1: Engineering Controls Always handle the compound inside a certified Class II biological safety cabinet or a chemical fume hood.

  • Causality: Maintaining a face velocity of 80-100 feet per minute (fpm) ensures that any aerosolized particulates generated during weighing are captured before reaching the operator's breathing zone.

Step 2: Personal Protective Equipment (PPE)

  • Hand Protection: Wear double-layered nitrile gloves (minimum 0.11 mm thickness). Causality: While the isoindoline core is organic, the salt form is highly polar; nitrile offers excellent chemical resistance to both polar and non-polar interactions.

  • Eye Protection: Snug-fitting chemical splash goggles are mandatory to prevent micro-dust exposure.

  • Respiratory Protection: If handling bulk quantities outside a fume hood, an N95 or P100 particulate respirator must be worn.

Step 3: Handling and Weighing Use an anti-static weighing boat and a grounded spatula.

  • Self-Validation: If the powder clings excessively to the spatula, static charge is present. Grounding the equipment prevents sudden electrostatic aerosolization of the fine powder.

Proper Disposal Procedures

Because (R)-isoindoline-1-carboxylic acid hydrochloride contains both nitrogen and chlorine, it cannot be disposed of in standard aqueous waste or regular biohazard trash. It must be strictly managed as Halogenated Organic Waste [3].

Step 1: Segregation Isolate the compound in a dedicated, chemically compatible container (e.g., High-Density Polyethylene - HDPE). Do not mix this compound with strong oxidizing agents or strong bases, as this can trigger exothermic degradation.

Step 2: Dissolution (Optional but Recommended for Liquid Disposal) If your facility processes liquid waste, dissolve the solid waste in a combustible, halogen-compatible solvent (such as ethanol or methanol).

  • Self-Validation: A clear, homogenous solution confirms complete dissolution, which prevents particulate clogging in the incinerator's injection nozzles.

Step 3: Labeling Clearly label the waste container with:

  • "Hazardous Waste - Halogenated Organic"

  • "Contains: (R)-isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7)"

  • Hazard warnings: "Corrosive / Irritant"

Step 4: Final Disposal via Thermal Incineration Transfer the sealed container to an EPA-approved (or local equivalent) hazardous waste management facility. The material must be destroyed via thermal incineration .

  • Causality: The incinerator must be equipped with an afterburner to ensure complete thermal cracking of the isoindoline ring, preventing the formation of toxic aromatic byproducts. Furthermore, an alkaline scrubber (e.g., sodium hydroxide spray) is absolutely required in the exhaust system. The NaOH neutralizes the hydrogen chloride (HCl) gas generated during combustion into harmless sodium chloride (NaCl) and water, preventing toxic atmospheric emissions.

Spill Response Workflow

If a spill occurs, immediate and structured action is required. Follow the logical workflow below to ensure containment and neutralization.

SpillResponse A 1. Spill Detected (R)-Isoindoline-1-carboxylic acid HCl B 2. Evacuate & Ventilate Area A->B C 3. Don Appropriate PPE (Respirator, Nitrile Gloves) B->C D 4. Containment Cover with Dry Sand/Vermiculite C->D E 5. Neutralization Apply NaHCO3 (Sodium Bicarbonate) D->E F 6. Collection Sweep into Sealable Plastic Container E->F G 7. Waste Labeling Mark as Halogenated Organic Waste F->G H 8. Final Disposal Incineration with Scrubber G->H

Caption: Step-by-step spill response and containment workflow for (R)-isoindoline-1-carboxylic acid HCl.

Spill Cleanup Methodology:

  • Evacuate & Ventilate: Clear the immediate area to prevent dust inhalation and increase ventilation to disperse any aerosolized particles.

  • Contain: Surround the spill with an inert absorbent material like dry sand or vermiculite. Caution: Do not use water initially, as it will dissolve the salt and rapidly spread the acidic solution.

  • Neutralize: Gently broadcast a weak base, such as sodium bicarbonate (NaHCO3), over the spill.

    • Causality & Self-Validation: Strong bases (like NaOH) would cause a highly exothermic, potentially dangerous reaction. NaHCO3 provides a controlled neutralization. The reaction will produce mild effervescence (release of CO2 gas). The cessation of bubbling visually validates that the acidic hydrochloride component has been fully neutralized.

  • Collect: Use a spark-proof plastic scoop and brush to sweep the neutralized mixture into a sealable hazardous waste container.

  • Decontaminate: Wipe the area with a damp paper towel, followed by a mild detergent solution, and dispose of the towels in the same halogenated waste container.

References

  • Acros Pharmatech. "(R)-Isoindoline-1-carboxylic acid hydrochloride Safety Data". Available at:[Link]

  • Synthonix, Inc. "1965314-61-7 Product Information and Handling". Available at:[Link]

Handling

Personal protective equipment for handling (R)-isoindoline-1-carboxylic acid hydrochloride

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving chiral isoindoline derivatives. (R)-Isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving chiral isoindoline derivatives. (R)-Isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7) is a critical chiral building block used in the synthesis of complex therapeutics. However, its physical state as a fine hydrochloride salt powder presents specific logistical and safety challenges.

This guide provides a self-validating, step-by-step operational protocol for handling this compound, ensuring both operator safety and material integrity.

Chemical Hazard Profile & Causality

Understanding the why behind safety protocols is the first step in building a robust safety culture. As a hydrochloride salt, this compound exhibits specific chemical behaviors upon contact with moisture (such as sweat or ocular fluid).

Table 1: Hazard Classification and Mechanistic Causality

GHS Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowedSystemic toxicity typical of functionalized nitrogen heterocycles[1].
H315 Causes skin irritationThe HCl salt dissociates in the presence of skin moisture (sweat), causing a localized drop in pH that disrupts the acid mantle of the epidermis[2].
H319 Causes serious eye irritationRapid dissolution in ocular fluid leads to immediate, localized acidification and protein denaturation in the cornea[1].
H335 May cause respiratory irritationFine powder aerosolization. Inhalation leads to deposition in the upper respiratory tract, where moisture causes localized acid irritation[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, a targeted PPE strategy is required.

Table 2: PPE Specifications and Scientific Rationale

Protection CategoryRecommended EquipmentScientific Rationale
Eye/Face Tight-fitting chemical safety goggles.Standard safety glasses leave gaps. Goggles prevent airborne dust from reaching the ocular mucosa, mitigating H319 risks.
Hands Double-layered Nitrile gloves (min. 4 mil thickness).Nitrile provides superior chemical resistance to polar aprotic solvents (e.g., DMF, DMSO) often used to dissolve this reagent, compared to latex. Double-gloving allows immediate removal of the outer layer if contaminated.
Body Flame-resistant (FR) lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through spilled powder and seal the wrist gap between the glove and the coat.
Respiratory N95 or P100 particulate respirator.Filters out fine aerosolized solid particles, directly addressing the H335 respiratory irritation hazard when handling bulk powder outside a closed system.

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is confirmed.

Phase 1: Pre-Operation and Gowning
  • Fume Hood Verification : Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

    • Validation Check: Observe the flow monitor or tape tell-tale to confirm inward airflow before opening any chemical containers.

  • Tool Selection : Gather anti-static weighing boats and grounded metal spatulas.

    • Causality: Hydrochloride salts are prone to static cling. Anti-static tools prevent the powder from aerosolizing or sticking to the spatula, ensuring accurate mass transfer and reducing inhalation risks.

  • Gowning : Don the lab coat, followed by the N95 respirator, safety goggles, and finally, double nitrile gloves. Pull the outer glove over the knit cuff of the lab coat.

Phase 2: Weighing and Transfer
  • Container Acclimation : Bring the sealed container of (R)-isoindoline-1-carboxylic acid hydrochloride to room temperature before opening.

    • Causality: Opening a cold container causes atmospheric moisture to condense on the powder, degrading the chiral purity and causing the salt to clump, which complicates handling[3].

  • Mass Transfer : Carefully transfer the required mass into the anti-static weigh boat. Keep the spatula close to the boat to minimize drop height.

  • Solvent Addition (if applicable) : If dissolving the compound, add the solvent slowly to prevent splashing.

    • Validation Check: Ensure the balance reads exactly 0.000g after the weigh boat is removed and the balance is swept, confirming no residual powder remains on the pan.

Phase 3: Spill Response and Disposal Plan
  • Spill Containment : If a spill occurs, do not dry sweep . Dry sweeping aerosolizes the irritating powder.

  • Decontamination : Place a damp paper towel over the spilled powder. The moisture will dissolve the HCl salt safely without aerosolizing it. Wipe inward toward the center of the spill.

  • Waste Segregation :

    • Solid Waste: Place contaminated paper towels, empty vials, and outer gloves into a designated solid hazardous waste container.

    • Liquid Waste: Aqueous washes containing the dissolved salt will be slightly acidic. Neutralize to pH 6-8 using a mild base (e.g., 1M NaHCO₃) before transferring to the aqueous hazardous waste carboy.

Safety Workflow Visualization

PPE_Workflow Start Pre-Operation: Hazard Assessment (H315, H319, H335) PPE Gowning Protocol: Double Nitrile Gloves, Safety Goggles, Lab Coat, N95 Respirator Start->PPE Hood Engineering Controls: Operate in Certified Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Handling Execution: Weighing & Transfer (Use Anti-Static Tools) Hood->Handling Spill Spill Event Occurs? Handling->Spill Clean Spill Response: Wet-Wipe Method (No Dry Sweeping) Spill->Clean Yes Waste Waste Management: Segregate Solid/Liquid Waste (Neutralize Acidic Wash) Spill->Waste No Clean->Waste End Post-Operation: De-gowning & Decontamination Waste->End

Workflow for handling (R)-isoindoline-1-carboxylic acid hydrochloride, from gowning to disposal.

References

  • (R)-Isoindoline-1-carboxylic acid hydrochloride (Storage and Properties) Source: Acros Pharmatech URL:[Link][3]

Sources

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